molecular formula C9H8N2 B11921952 Indoline-2-carbonitrile CAS No. 1956382-55-0

Indoline-2-carbonitrile

Cat. No.: B11921952
CAS No.: 1956382-55-0
M. Wt: 144.17 g/mol
InChI Key: LQTYYQMIHAQJJV-UHFFFAOYSA-N
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Description

Indoline-2-carbonitrile is a versatile chemical scaffold of significant interest in organic synthesis and medicinal chemistry research. The core indoline structure is a feature in numerous biologically active compounds and natural alkaloids . The carbonitrile group (-CN) is a highly valuable functional group, serving as a key precursor for the synthesis of various heterocycles and for the preparation of other functional groups such as amines, amides, esters, and ketones . This makes Indoline-2-carbonitrile a crucial intermediate for constructing molecular diversity in drug discovery campaigns. Research into analogous compounds, particularly 1H-indole-2-carbonitriles, has demonstrated their utility as key building blocks for the discovery of new drug candidates . These structures are found in compounds acting as adrenergic antagonists, NMDA receptor antagonists, and dopamine receptor ligands . Furthermore, the indole-2-carboxamide scaffold, which is closely related to the carbonitrile, has been extensively studied in the development of cannabinoid receptor 1 (CB1) allosteric modulators and multi-target antiproliferative agents inhibiting kinases like EGFR and VEGFR-2 . The carbonitrile functional group can also serve as a metal-chelating pharmacophore, as demonstrated in studies of indole-2-carboxylic acid derivatives designed as novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Given its structural features, Indoline-2-carbonitrile is a high-value starting material for researchers developing novel compounds for neurological disorders, oncology, and infectious diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTYYQMIHAQJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283241
Record name 1H-Indole-2-carbonitrile, 2,3-dihydro-
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Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956382-55-0
Record name 1H-Indole-2-carbonitrile, 2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956382-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carbonitrile, 2,3-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Indoline-2-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Indoline-2-carbonitrile , designed for researchers and drug development professionals.

Structural Properties, Synthetic Pathways, and Pharmacophore Utility[1]

Executive Summary

Indoline-2-carbonitrile (2,3-dihydro-1H-indole-2-carbonitrile) is a critical chiral scaffold in medicinal chemistry, distinct from its aromatic analog, Indole-2-carbonitrile. While the aromatic indole is a stable, planar building block, the indoline congener possesses a stereogenic center at the C2 position, making it a valuable precursor for enantiopure peptidomimetics and a key pharmacophore in protease inhibitor design.

This guide analyzes the chemical structure, instability factors, synthetic routes (including dearomative cyanation), and therapeutic applications of Indoline-2-carbonitrile, specifically distinguishing it from the pyrrolidine-based DPP-4 inhibitors (e.g., Vildagliptin) while highlighting their shared "nitrile warhead" mechanism.

Part 1: Chemical Identity & Structural Analysis[2]
1.1 Nomenclature and Classification[1]
  • IUPAC Name: 2,3-Dihydro-1H-indole-2-carbonitrile

  • Common Names: 2-Cyanoindoline; 2-Cyano-2,3-dihydroindole

  • CAS Registry Number: 10555-79-0 (Generic/Racemic), 1259367-73-7 (N-Boc protected)

  • Molecular Formula: C₉H₈N₂[1]

  • Molecular Weight: 144.17 g/mol [1]

1.2 Structural Differentiation

It is imperative to distinguish Indoline-2-carbonitrile from two related compounds often conflated in database searches:

FeatureIndoline-2-carbonitrile Indole-2-carbonitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-CN
Core Structure Bicyclic, Saturated (C2-C3)Bicyclic, AromaticMonocyclic (Pyrrolidine)
Hybridization C2 is sp³ (Chiral)C2 is sp² (Planar)C2 is sp³ (Chiral)
Stability Prone to oxidationHighly StableModerately Stable
Role Chiral Scaffold / IntermediateBuilding BlockVildagliptin Intermediate
1.3 Stereochemistry

The C2 position is a stereogenic center.[1] The (S)-enantiomer is generally the preferred scaffold in drug design as it mimics the L-proline structure, imposing specific conformational constraints on peptide backbones.

  • Conformation: The fused benzene ring forces the pyrrolidine ring into a "puckered" envelope conformation, restricting the

    
     and 
    
    
    
    torsion angles more rigidly than proline.
Part 2: Physicochemical Profile

The free base of Indoline-2-carbonitrile is chemically labile.[1] Most characterization data exists for its protected forms (e.g., N-Boc, N-Acetyl) or its salts.

Table 1: Physicochemical Properties (N-Boc-Indoline-2-carbonitrile)

PropertyValue / DescriptionNote
Physical State White to pale yellow solidCrystalline form
Melting Point 111 – 112 °CLiterature value for N-Boc derivative
Solubility Soluble in DCM, EtOAc, DMSOPoor water solubility
Stability Oxidation-sensitiveOxidizes to Indole-2-carbonitrile upon air exposure
Reactivity Electrophilic NitrileSusceptible to Pinner reaction or hydrolysis

Critical Handling Note: The free amine (unprotected indoline-2-carbonitrile) readily undergoes oxidative dehydrogenation to form the aromatic indole-2-carbonitrile.[1] It should be stored under inert atmosphere (Ar/N₂) at -20°C or generated in situ.

Part 3: Synthetic Pathways & Mechanistic Insight

Synthesis of Indoline-2-carbonitrile requires strategies that avoid aromatization.[1] Two primary routes are employed: Dearomative Cyanation (modern) and Strecker-Type Synthesis (classical).[1]

3.1 Route A: Dearomative Cyanation (Photoredox)

This method utilizes N-Boc-indole as a starting material.[1] A photoredox catalyst mediates the addition of a cyanide nucleophile to the C2 position, disrupting aromaticity to form the indoline.

  • Mechanism: Single-electron transfer (SET) oxidizes the indole to a radical cation, activating the C2 position for nucleophilic attack by CN⁻.

  • Advantage: Direct access from abundant indole precursors; high enantioselectivity if chiral catalysts are used.[1]

3.2 Route B: Strecker Reaction of Indolenines

This route involves the reaction of 3H-indole (indolenine) derivatives with a cyanide source (TMSCN or Ethyl Cyanoformate).

  • Step 1: Condensation/Activation of the indolenine nitrogen.[1]

  • Step 2: Nucleophilic attack of cyanide at C2.[1]

  • Stereocontrol: Chiral thiourea catalysts can direct the cyanide attack to yield high ee (enantiomeric excess) of the (S)-isomer.

3.3 Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Legend Indole Indole (Aromatic) RadicalCat Radical Cation Intermediate Indole->RadicalCat Photoredox Catalyst (SET Oxidation) Indolenine 3H-Indole (Indolenine) Iminium Activated Iminium Ion Indolenine->Iminium Acid/Catalyst IndolineCN Indoline-2-carbonitrile (Chiral Scaffold) RadicalCat->IndolineCN + CN- (Nucleophile) Dearomatization Iminium->IndolineCN Strecker Rxn (TMSCN) IndoleCN Indole-2-carbonitrile (Aromatic Artifact) IndolineCN->IndoleCN Oxidation (O2) Unwanted Side Rxn key1 Route A: Dearomatization key2 Route B: Strecker

Caption: Synthetic workflow comparing Dearomative Cyanation (Route A) and Strecker Synthesis (Route B), highlighting the risk of oxidative reversion.

Part 4: Therapeutic Utility & Medicinal Chemistry
4.1 The "Nitrile Warhead" Mechanism

Indoline-2-carbonitrile belongs to a class of inhibitors that utilize the nitrile group as an electrophilic "warhead."[1] This mechanism is analogous to Vildagliptin (a DPP-4 inhibitor) but applied to different targets due to the bicyclic scaffold.[1]

  • Mechanism: The nitrile carbon undergoes reversible covalent attack by the catalytic serine or cysteine residue of a protease enzyme.[1]

  • Result: Formation of an imidate (thioimidate) adduct, temporarily locking the enzyme in an inactive state.

  • Advantage: Unlike irreversible inhibitors (e.g., epoxides), nitrile adducts are often reversible, reducing off-target toxicity.

4.2 Biological Applications[1][2][3]
  • Cathepsin K Inhibitors: Substituted indoline-2-carbonitriles have shown potency against Cathepsin K (osteoporosis target) by mimicking the P2-P3 peptide residues while the nitrile engages the active site Cys25.[1]

  • Cyanide Sensing (Forensics): The formation of indoline-2-carbonitrile is the basis for certain fluorescent sensors.[1] An indolium-phenothiazine dye reacts with environmental cyanide; the nucleophilic attack disrupts the conjugated

    
    -system, triggering a "turn-on" fluorescence response.[4]
    
4.3 Structure-Activity Relationship (SAR) Diagram

SAR Core Indoline-2-carbonitrile Scaffold N1 N1 Position (Amine Nitrogen) Core->N1 C2 C2 Position (Nitrile Warhead) Core->C2 Benzene Benzene Ring (C4-C7) Core->Benzene Target1 Modulates Solubility & Peptide Coupling N1->Target1 Target2 Covalent Trap for Serine/Cysteine Proteases C2->Target2 Target3 Hydrophobic Interactions (S2 Pocket) Benzene->Target3

Caption: SAR map illustrating the functional roles of the Indoline-2-carbonitrile pharmacophore regions.

Part 5: Experimental Protocol

Protocol: Synthesis of N-Boc-Indoline-2-carbonitrile via Strecker Reaction Derived from standard methodologies for chiral indoline synthesis.

Reagents:

  • N-Boc-Indole (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Catalyst: Chiral Thiourea or Gd(OTf)₃ (5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-indole (1 mmol) in anhydrous DCM (5 mL).

  • Activation: Add the catalyst (e.g., Chiral Thiourea) and stir at -78°C for 15 minutes.

  • Addition: Dropwise add TMSCN (1.5 mmol).

  • Reaction: Allow the mixture to stir at -78°C for 24-48 hours. Monitor by TLC (Note: Indoline spot will be distinct from Indole).[1]

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc). Crucial: Use neutral silica to prevent acid-catalyzed racemization or oxidation.[1]

Part 6: Safety & Handling (MSDS Summary)

Hazard Identification:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).

  • H315/H319: Causes skin and serious eye irritation.[1][5][6][7]

Storage Requirements:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen exposure leads to aromatization (turning the white solid into a brown/yellow indole impurity).

  • Incompatibility: Strong oxidizers, strong acids, strong bases (hydrolysis of nitrile to acid).

References
  • PubChem. 1H-Indole-2-carbonitrile (Aromatic Analog Data). National Library of Medicine.[1] Link

  • Semantic Scholar. Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition. (2021).[1][8] Link

  • RSC Advances. A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds.[1] (2021).[1][8] Link

  • Organic Chemistry Portal. Synthesis of Indolines: Recent Literature and Methodologies.Link

  • Fisher Scientific. Safety Data Sheet: Indole-2-carbonitrile (Reference for handling nitriles).[1]Link

Sources

Difference between indoline-2-carbonitrile and indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Indole-2-carbonitrile (1H-indole-2-carbonitrile) and its reduced congener, Indoline-2-carbonitrile (2,3-dihydro-1H-indole-2-carbonitrile). While structurally related, these two heterocycles exhibit divergent physicochemical properties, reactivity profiles, and medicinal chemistry applications.

  • Indole-2-carbonitrile is a planar, electron-rich aromatic system, primarily serving as a stable scaffold for kinase inhibitors and antiviral agents. Its nitrile group is conjugated, rendering it relatively resistant to hydrolysis compared to aliphatic nitriles.

  • Indoline-2-carbonitrile is a non-aromatic, puckered bicycle acting as a conformationally restricted proline surrogate. It is a critical intermediate in the synthesis of peptidomimetics, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Its

    
    -amino nitrile moiety is chemically labile, susceptible to both oxidation (aromatization) and solvolysis.
    

This guide details their structural differences, synthetic pathways, reactivity, and specific experimental protocols for their generation and handling.

Structural & Electronic Characterization

The fundamental difference lies in the saturation of the C2-C3 bond.[1] This single alteration dictates the molecule's geometry, electronic distribution, and reactivity.

Aromaticity and Geometry
  • Indole-2-carbonitrile: Possesses

    
     electrons, satisfying Hückel’s rule. The fused benzene and pyrrole rings create a planar, rigid structure. The nitrogen lone pair is delocalized into the 
    
    
    
    -system, making the N-H proton acidic (
    
    
    in DMSO).
  • Indoline-2-carbonitrile: The C2-C3 bond is saturated (

    
     hybridized). The molecule adopts a puckered "envelope" conformation to minimize torsional strain. The nitrogen lone pair is not part of an aromatic system, making the amine significantly more basic (
    
    
    
    for the conjugate acid) and nucleophilic.
Electronic Distribution

The nitrile group (-CN) exerts a strong electron-withdrawing effect (EWG).

  • In Indole: The -CN group at C2 pulls electron density from the electron-rich indole ring via conjugation. This deactivates the ring slightly towards electrophilic substitution compared to unsubstituted indole, but directs substitution to C3.

  • In Indoline: The -CN group is attached to an

    
     carbon (C2). It acts as a pure inductive EWG. This creates an 
    
    
    
    -amino nitrile
    motif, which is electronically distinct—the C2 proton is acidic due to the adjacent EWG and the nitrogen, and the nitrile carbon is susceptible to nucleophilic attack.

StructureComparison Indole Indole-2-carbonitrile (Planar, Aromatic) C2: sp2 Hybridized Prop_Indole Delocalized N-Lone Pair Poor Nucleophile (N) Stable Nitrile Indole->Prop_Indole Electronic Consequence Indoline Indoline-2-carbonitrile (Puckered, Non-Aromatic) C2: sp3 Hybridized (Chiral) Indoline->Indole Oxidation (-2H) Prop_Indoline Localized N-Lone Pair Good Nucleophile (N) Labile alpha-Amino Nitrile Indoline->Prop_Indoline Electronic Consequence

Figure 1: Structural and electronic divergence between Indole and Indoline scaffolds.

Synthetic Pathways & Interconversion

Synthesis of these cores requires distinct strategies due to the stability of the indole ring versus the lability of the indoline core.

Synthesis of Indole-2-carbonitrile

The most robust method involves the dehydration of indole-2-carboxamide. Direct cyanation of indole at C2 is possible but often requires blocking C3 or using specific directing groups.

  • Precursor: Indole-2-carboxylic acid

    
     Indole-2-carboxamide.
    
  • Reagent: Phosphorus oxychloride (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Mechanism: Dehydration of the primary amide to the nitrile.[2]

Synthesis of Indoline-2-carbonitrile

Direct cyanation of indoline is difficult due to amine reactivity. The preferred route is the reduction of indole-2-carboxylic acid followed by amide formation and dehydration, or a "Strecker-type" synthesis.

  • Route A (Reduction): Indole-2-carboxylic acid

    
     Indoline-2-carboxylic acid 
    
    
    
    Amide
    
    
    Nitrile.
  • Route B (Strecker):

    
    -Aminobenzaldehyde + Cyanide source (less common for unsubstituted parent).
    
  • Critical Note: Indoline-2-carbonitrile is chiral. The (S)-enantiomer is often desired for peptidomimetics (proline analog). Resolution is typically performed at the carboxylic acid stage.

SynthesisWorkflow Indole2COOH Indole-2-carboxylic Acid Indole2Amide Indole-2-carboxamide Indole2COOH->Indole2Amide 1. SOCl2 2. NH3 Indoline2COOH Indoline-2-carboxylic Acid Indole2COOH->Indoline2COOH Mg, MeOH (Selective Reduction) Indole2CN Indole-2-carbonitrile Indole2Amide->Indole2CN POCl3, Reflux (Dehydration) Indoline2Amide Indoline-2-carboxamide Indoline2COOH->Indoline2Amide 1. Coupling (EDC/HOBt) 2. NH3 Indoline2CN Indoline-2-carbonitrile Indoline2Amide->Indoline2CN TFAA, Pyridine (Mild Dehydration) Indoline2CN->Indole2CN MnO2 or DDQ (Oxidation)

Figure 2: Synthetic workflow for accessing both nitrile scaffolds.

Reactivity Profile & Stability

Oxidation Susceptibility
  • Indoline-2-carbonitrile: Highly susceptible to oxidative dehydrogenation. Exposure to air, light, or mild oxidants (e.g., DDQ,

    
    , Pd/C) converts it rapidly to indole-2-carbonitrile.
    
    • Implication: Samples must be stored under inert atmosphere (Argon/Nitrogen) at low temperature.

  • Indole-2-carbonitrile: Stable to air and oxidation.

Nitrile Hydrolysis
  • Indoline-2-carbonitrile: The nitrile is an

    
    -amino nitrile. In aqueous acid, it is prone to hydrolysis to the amide/acid or reversion to the imine/aldehyde (retro-Strecker instability), especially if the nitrogen is not protected.
    
  • Indole-2-carbonitrile: Requires harsh conditions (conc.

    
     or strong base with heat) to hydrolyze the nitrile.
    
Nucleophilic Substitution
  • Indoline: The nitrogen is a secondary amine and can be readily acylated or alkylated. This is the primary handle for attaching the scaffold to drug molecules (e.g., chloroacetylation for DPP-4 inhibitors).

  • Indole: The nitrogen is non-basic. Alkylation requires strong bases (NaH) to deprotonate the indole N-H first.

Medicinal Chemistry Applications

Indoline-2-carbonitrile: The Proline Bioisostere

This scaffold is a "privileged structure" in drug design, acting as a conformationally restricted analog of proline or pyrrolidine.

  • Mechanism: The fused benzene ring restricts the conformational flexibility of the pyrrolidine ring, locking the C2 substituent in a specific orientation.

  • Key Application (DPP-4 Inhibitors):

    • Drugs like Vildagliptin and Saxagliptin utilize a cyanopyrrolidine motif to covalently inhibit the DPP-4 enzyme (forming an imidate adduct with the active site Serine).

    • Indoline-2-carbonitrile derivatives (e.g., 1-(2-chloroacetyl)indoline-2-carbonitrile) serve as potent analogs, offering improved metabolic stability or selectivity profiles due to the steric bulk of the benzene ring.

Indole-2-carbonitrile: The Flat Scaffold
  • Kinase Inhibitors: The planar structure fits well into the ATP-binding pockets of kinases. The nitrile group often engages in hydrogen bonding or fills a hydrophobic pocket.

  • Antivirals: Used as a core for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Experimental Protocols

Protocol A: Synthesis of Indole-2-carbonitrile (Dehydration)

Reference: Adapted from Hrizi et al., Molecules 2021.

  • Setup: Charge a round-bottom flask with Indole-2-carboxamide (1.0 equiv) and dry Chloroform (

    
    ).
    
  • Reagent Addition: Add Phosphorus Oxychloride (

    
    , 4.0 equiv) dropwise at room temperature.
    
  • Reaction: Reflux the mixture for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Quench carefully with 25% aqueous

    
     (exothermic!). Extract with Diethyl Ether (
    
    
    
    ).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (80:20 Petroleum Ether/EtOAc).
    
  • Yield: Expect ~80% as a yellow solid.

Protocol B: Synthesis of Indoline-2-carbonitrile (via Amide)

Reference: Adapted from standard peptide coupling protocols.

  • Precursor: Start with (S)-Indoline-2-carboxylic acid .[3][4][5]

  • Amidation: React with

    
    , EDC, and HOBt in DMF to form (S)-Indoline-2-carboxamide .
    
  • Dehydration: Dissolve the amide in dry DCM. Add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) and Pyridine (2.0 equiv) at 0°C. Stir for 1-2 hours.

    • Note: TFAA is milder than

      
       and prevents oxidation of the indoline ring.
      
  • Workup: Wash with dilute citric acid, then

    
    . Dry and concentrate in vacuo.
    
  • Storage: Store immediately at -20°C under Argon.

Comparative Data Table

PropertyIndole-2-carbonitrileIndoline-2-carbonitrile
CAS Number 1615-08-3126716-43-2 (Generic/Racemic)
Molecular Formula


MW 142.16 g/mol 144.17 g/mol
Physical State Yellow crystalline solidOff-white solid or oil (purity dependent)
Melting Point 96 – 98 °C~50 – 80 °C (Derivative dependent)
Aromaticity Yes (10

electrons)
No (Fused Benzo-Pyrrolidine)
Fluorescence Strong (Indole characteristic)Weak / None

NMR (Key Signal)
C3-H:

7.1–7.3 ppm (Singlet/Multiplet)
C2-H:

5.1–5.4 ppm (dd/t)

NMR (Key Signal)
C2-CN:

~106–110 ppm (Ring C)
C2-H:

~48–55 ppm (Aliphatic C)
Stability Stable at RTOxidation prone; store cold/inert

References

  • Hrizi, A., et al. (2021).[6] "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287. Link

  • Roy, S., & Gribble, G. W. (2004). "The influence of the N-protecting group on the reduction of indoles to indolines." Journal of Heterocyclic Chemistry, 41(6).
  • Cenini, S., et al. (2024). "Carbonylative synthesis and functionalization of indoles." Beilstein Journal of Organic Chemistry, 20, 1-30. Link

  • PubChem Database. "1H-Indole-2-carbonitrile (CID 3787599)." National Center for Biotechnology Information. Link

  • BenchChem. "Metabolic Stability of Indoline and Azaindole Compounds."[7] Link

Sources

Engineering Covalent Warheads: Cyanopyrrolidine vs. Indoline-2-Carbonitrile in Targeted Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for challenging protease targets. At the core of this resurgence is the strategic engineering of electrophilic warheads. In this technical whitepaper, we dissect the structure-activity relationships (SAR), kinetic behaviors, and selectivity profiles of two prominent P1 electrophilic warheads: the classic cyanopyrrolidine and its sterically expanded analog, indoline-2-carbonitrile . By understanding the causality behind their binding kinetics and structural fit, researchers can rationally design next-generation inhibitors for dipeptidyl peptidases (DPPs), fibroblast activation protein (FAP), and deubiquitinases (DUBs).

Mechanistic Foundation of Nitrile-Based Covalent Inhibition

Nitriles have a long history as reversible covalent warheads for protease inhibitors[1]. Unlike irreversible Michael acceptors (e.g., acrylamides), nitriles operate via a two-step reversible mechanism.

First, the inhibitor forms a thermodynamic equilibrium with the target to create a non-covalent encounter complex (


). Subsequently, the catalytic nucleophile—either a serine (e.g., in DPP-4 or FAP) or a cysteine (e.g., in UCH-L1 or USP30)—attacks the sp-hybridized carbon of the nitrile moiety[2][3]. This nucleophilic attack forms a stable, yet reversible, imidate or thioimidate adduct, driven by the rate constant 

[2][3].
The USP7 Anomaly: Ligand-Induced β-Elimination

While cyanopyrrolidines are conventionally viewed as reversible, the microenvironment of the target protease can induce unexpected reaction trajectories. For instance, upon binding to Ubiquitin Specific Protease 7 (USP7), the cyanopyrrolidine warhead unexpectedly promotes a β-elimination reaction of the initial covalent adduct[4]. This irreversible artifact converts the active-site cysteine into dehydroalanine, permanently destroying the catalytic residue while releasing a non-electrophilic byproduct[4][5].

Mechanism E Target Protease (Ser / Cys) EI Encounter Complex [E···I] E->EI + I (k_on) I Nitrile Warhead (Cyanopyrrolidine / Indoline-2-carbonitrile) I->EI EI->E (k_off) Cov Covalent Adduct (Imidate / Thioimidate) EI->Cov k_inact Cov->EI Hydrolysis (Reversible) Elim β-Elimination (e.g., USP7 Desulfhydration) Cov->Elim Artifact Pathway (Irreversible)

Two-step reversible covalent binding mechanism of nitriles, including the atypical β-elimination.

Cyanopyrrolidine: The S1 Pharmacophore Standard

Cyanopyrrolidine is the quintessential proline mimetic. Because enzymes like DPP-4, FAP, and Prolyl Oligopeptidase (POP) naturally cleave peptides post-proline, the 5-membered pyrrolidine ring perfectly occupies their S1 pockets[2][6].

  • Efficacy in DPP-4: The S1 pocket of DPP-4 is highly compact and rigid. Cyanopyrrolidine-based drugs (e.g., vildagliptin, saxagliptin) exploit this by perfectly filling the S1 void, allowing the nitrile to form a covalent imidate with Ser630[7].

  • Application in DUBs: Beyond serine proteases, cyanopyrrolidines are potent probes for cysteine proteases. For example, USP30-I-1 utilizes a cyanopyrrolidine warhead to target Cys77 of USP30 with high potency (

    
    )[3]. Similarly, they have been deployed to covalently modify Cys90 in the oncogenic DUB UCH-L1[8][9].
    
  • The Selectivity Liability: The fundamental flaw of cyanopyrrolidine is its broad-spectrum nature. Because it mimics a universal substrate feature (proline), it often suffers from off-target engagement across the proteome, hitting various DUBs, aldehyde dehydrogenases, and off-target DPPs[10].

Indoline-2-Carbonitrile: Steric Engineering for Isoform Selectivity

To overcome the promiscuity of cyanopyrrolidine, medicinal chemists utilize steric bulk to force isoform selectivity. Indoline-2-carbonitrile (and related isoindoline derivatives) replaces the monocyclic pyrrolidine with a rigid, bicyclic fused benzene-pyrrole system.

The Causality of Selectivity: Despite sharing 51% amino acid sequence identity, FAP and DPP-4 have distinct structural topologies[11]. The S1 pocket of DPP-4 is exceedingly small; introducing the bulky indoline ring creates severe steric clashes, effectively abolishing DPP-4 binding[11][12]. Conversely, the active sites of FAP and DPP-8/9 are larger, more flexible, and feature extended hydrophobic regions[11][12]. These pockets can comfortably accommodate the bulky hydrophobic indoline group. Therefore, substituting cyanopyrrolidine with indoline-2-carbonitrile serves as a rational design switch to generate highly selective FAP or DPP-8/9 inhibitors while sparing DPP-4, thereby reducing systemic off-target toxicities[12].

Quantitative Structure-Activity Relationship (QSAR) Summary
Pharmacophore FeatureCyanopyrrolidineIndoline-2-Carbonitrile (and Isoindolines)
Ring System Monocyclic (5-membered)Bicyclic (Fused 5,6-membered)
S1 Pocket Fit Compact, rigid pockets (DPP-4)Extended, flexible pockets (FAP, DPP-8/9)
DPP-4 Affinity High (Low nM

)
Low (Steric clash prevents binding)
FAP Affinity Moderate to HighHigh (Selective over DPP-4)
Warhead Reactivity Reversible Imidate/ThioimidateReversible Imidate/Thioimidate
Primary Application Pan-DPP inhibitors, broad DUB probesIsoform-selective targeting (FAP, DPP-8/9)

Self-Validating Experimental Methodologies

To rigorously evaluate these covalent warheads, standard equilibrium assays are insufficient. The following self-validating protocols establish true kinetic parameters and cellular target engagement.

Protocol 1: Kinetic Characterization of Covalent Inhibition ( )

For covalent compounds,


 is a time-dependent metric and correlates poorly with in vivo efficacy[3]. The second-order rate constant 

is the gold standard for assessing potency[3].
  • Enzyme Preparation: Dilute recombinant protease (e.g., USP30 or FAP) in assay buffer (50 mM HEPES, pH 7.5, 0.01% Tween-20). Causality: Tween-20 is critical to prevent non-specific compound aggregation, ensuring that observed inhibition is chemically driven, not an artifact of colloidal aggregation.

  • Inhibitor Pre-incubation: Incubate the enzyme with a dose-titration of the nitrile inhibitor for varying time points (0 to 60 minutes). Causality: This allows the establishment of the reversible encounter complex (

    
    ) prior to the rate-limiting covalent bond formation (
    
    
    
    ).
  • Substrate Addition: Rapidly add a fluorogenic substrate (e.g., AMC-linked peptides) and monitor continuous product formation.

  • Data Extraction: Fit the progress curves to pseudo-first-order kinetic models to derive the

    
     for each concentration, subsequently plotting 
    
    
    
    vs. [Inhibitor] to extract
    
    
    and
    
    
    .
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To confirm that the bulky indoline-2-carbonitrile does not react with the broader cysteinome, competitive ABPP is required[3][10].

  • Native Proteome Extraction: Lyse HEK293 or SH-SY5Y cells in a non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40). Critical Causality: Avoid high concentrations of DTT or β-mercaptoethanol (BME). It has been documented that the reversible thioimidate bond between cyanopyrrolidines and targets like UCH-L1 dissociates upon reduction with BME, leading to false negatives in mass spectrometry and gel assays[5].

  • Inhibitor Incubation: Treat the lysates with the nitrile inhibitor for 1 hour to establish thermodynamic equilibrium.

  • Probe Labeling: Introduce an activity-based probe (e.g., HA-Ub-PA for DUBs)[3]. Causality: The electrophilic probe will exclusively covalently modify the active sites of uninhibited enzymes.

  • Orthogonal Validation: Resolve the proteins via SDS-PAGE under strictly non-reducing conditions. Detect target engagement via Western Blot (Anti-HA). Loss of the probe's fluorescent or chemiluminescent band directly correlates to the inhibitor's target occupancy.

ABPP_Workflow S1 1. Native Proteome Extraction (Avoid high DTT/BME to preserve targets) S2 2. Inhibitor Incubation (Establish thermodynamic equilibrium) S1->S2 S3 3. Activity-Based Probe Labeling (e.g., HA-Ub-PA for active DUBs) S2->S3 S4 4. Orthogonal Validation (Non-reducing SDS-PAGE to prevent adduct loss) S3->S4 S5 5. Target Engagement Quantification (Measure band depletion vs control) S4->S5

Self-validating Activity-Based Protein Profiling workflow for covalent target engagement.

References

1.[5] Chemoproteomic methods for covalent drug discovery - PMC. nih.gov. URL: 2.[4] Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine. acs.org. URL: 3.[8] Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor. nih.gov. URL: 4.[6] Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. nih.gov. URL: 5.[12] Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. portlandpress.com. URL: 6.[7] Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. brieflands.com. URL: 7.[11] Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP)... acs.org. URL: 8.[2] Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. frontiersin.org. URL: 9.[1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. mdpi.com. URL: 10.[3] Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. acs.org. URL: 11.[9] Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor. nih.gov. URL: 12.[10] Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. rsc.org. URL:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indole-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. While not extensively documented, its structural motifs—the indoline scaffold and the nitrile group—are prevalent in a multitude of biologically active molecules and pharmaceuticals. This guide will delve into the logical synthesis, detailed characterization, and prospective applications of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development. The content is structured to not only provide protocols but also to explain the underlying chemical principles and rationale for the proposed methodologies.

Introduction: The Strategic Importance of the Indoline Scaffold and Nitrile Functionality

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its reduced form, the indoline scaffold, offers a three-dimensional structure that is often sought after in modern drug design to improve target engagement and pharmacokinetic properties.[3] Indoline-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[4][3]

The nitrile group (–C≡N) is a versatile functional group in drug discovery.[5][6] It can act as a key component for molecular recognition, a hydrogen bond acceptor, or a bioisostere for other functional groups like ketones or carboxylic acids.[7][8] Furthermore, the nitrile group is metabolically robust and can be a precursor to other important functionalities such as primary amines and tetrazoles.[7][9] The combination of the indoline scaffold and a nitrile at the 2-position in 2,3-dihydro-1H-indole-2-carbonitrile presents a unique building block for the synthesis of novel therapeutic agents.

Nomenclature and Structural Elucidation

The IUPAC name for the target molecule is 2,3-dihydro-1H-indole-2-carbonitrile . It is also commonly referred to as indoline-2-carbonitrile . The structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (the reduced pyrrole ring of indole), with a nitrile group attached to the carbon atom at the 2-position.

Caption: Chemical structure of 2,3-dihydro-1H-indole-2-carbonitrile.

Synthesis of 2,3-Dihydro-1H-indole-2-carbonitrile: A Proposed Synthetic Pathway

While a direct, optimized synthesis for 2,3-dihydro-1H-indole-2-carbonitrile is not prominently featured in the literature, a logical and efficient two-step approach can be devised based on established methodologies for the synthesis of indole-2-carbonitriles and the subsequent reduction of the indole ring.

Step 1: Synthesis of the Precursor, 1H-Indole-2-carbonitrile

The initial step involves the synthesis of the unsaturated precursor, 1H-indole-2-carbonitrile. Several methods exist for the synthesis of substituted indoles.[10] A common approach for introducing a nitrile group at the C2 position of an indole is through the Sandmeyer reaction of 2-aminoindole or via palladium-catalyzed cyanation of a 2-haloindole. A more direct method starts from indole itself.

Protocol: Direct Cyanation of Indole

A plausible method involves the reaction of indole with a cyanating agent.

  • Reagents: Indole, Chlorosulfonyl isocyanate (CSI), Triethylamine.

  • Procedure:

    • Dissolve indole in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add chlorosulfonyl isocyanate to the cooled solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with an aqueous solution of triethylamine.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield 1H-indole-2-carbonitrile.

Step 2: Reduction of 1H-Indole-2-carbonitrile to 2,3-Dihydro-1H-indole-2-carbonitrile

The second and final step is the selective reduction of the C2-C3 double bond of the indole ring without affecting the nitrile group or the aromatic benzene ring. Catalytic hydrogenation is a well-established and effective method for this transformation.

Protocol: Catalytic Hydrogenation

  • Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C).

  • Reagents: 1H-indole-2-carbonitrile, Ethanol or Acetic Acid (solvent), Hydrogen gas.

  • Procedure:

    • Dissolve 1H-indole-2-carbonitrile in the chosen solvent in a hydrogenation vessel.

    • Add the catalyst (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the product by recrystallization or column chromatography.

An alternative chemical reduction method involves the use of a metal-acid system, such as zinc dust in phosphoric acid, which has been shown to reduce indoles to indolines efficiently.[11]

G cluster_synthesis Synthetic Workflow Indole 1H-Indole Indole_CN 1H-Indole-2-carbonitrile Indole->Indole_CN Cyanation Indoline_CN 2,3-Dihydro-1H-indole-2-carbonitrile Indole_CN->Indoline_CN Reduction

Caption: Proposed synthetic workflow for 2,3-dihydro-1H-indole-2-carbonitrile.

Characterization and Spectroscopic Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 2,3-dihydro-1H-indole-2-carbonitrile. The following spectroscopic techniques are recommended, with predicted data based on analogous substituted indolines.[12][13]

Technique Expected Observations
¹H NMR Aromatic protons (4H) in the range of δ 6.5-7.5 ppm. The N-H proton as a broad singlet. Protons at C2 and C3 will show characteristic aliphatic signals, likely coupled to each other.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. Aliphatic carbons for C2 and C3 at higher field. The nitrile carbon will appear around δ 115-125 ppm.
IR Spectroscopy A sharp, medium intensity peak for the C≡N stretch around 2220-2260 cm⁻¹. An N-H stretching band around 3300-3500 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of C₉H₈N₂ (144.17 g/mol ).

Applications in Drug Development and Medicinal Chemistry

The structure of 2,3-dihydro-1H-indole-2-carbonitrile makes it a valuable scaffold for the development of new therapeutic agents.

  • Scaffold for Library Synthesis: The indoline nitrogen can be readily functionalized, and the nitrile group can be transformed into various other functionalities, allowing for the creation of a diverse library of compounds for high-throughput screening.

  • Enzyme Inhibitors: The nitrile group can act as a covalent or non-covalent inhibitor of enzymes, particularly cysteine and serine proteases, by interacting with active site residues.[5]

  • Bioisosteric Replacement: The nitrile can serve as a bioisostere for a carboxylic acid or a ketone, potentially improving the pharmacokinetic profile of a drug candidate.[8]

  • Central Nervous System (CNS) Active Agents: The indoline scaffold is a common feature in many CNS-active compounds. The incorporation of a polar nitrile group could modulate properties such as blood-brain barrier penetration.

G cluster_applications Drug Development Applications Scaffold Core Scaffold Library Compound Library Synthesis Scaffold->Library Enzyme Enzyme Inhibitors Scaffold->Enzyme Bioisostere Bioisosteric Replacement Scaffold->Bioisostere CNS CNS Active Agents Scaffold->CNS

Caption: Potential applications of 2,3-dihydro-1H-indole-2-carbonitrile in drug development.

Conclusion

2,3-dihydro-1H-indole-2-carbonitrile represents a promising, yet under-explored, building block in the field of medicinal chemistry. This guide has outlined a logical synthetic approach, provided expected characterization parameters, and highlighted its potential applications in drug discovery. The convergence of the structurally significant indoline scaffold and the versatile nitrile functionality positions this molecule as a valuable tool for the development of novel therapeutics. Further research into its synthesis and biological evaluation is highly encouraged.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. Available at: [Link]

  • Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization. ACS Publications. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PMC. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. Google Patents.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals. Available at: [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. ACS Publications. Available at: [Link]

  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. ACS Publications. Available at: [Link]

  • Pd-catalyzed dehydrogenative C–H activation of iminyl hydrogen with indole C3-H and C2. RSC Publishing. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Reduction of indole compounds to indoline compounds. Google Patents.
  • Synthetic method of indole-2-carboxylic acid. Google Patents.
  • Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach. PubMed. Available at: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]

  • Chemical structures of indole and drugs having an indole scaffold. ResearchGate. Available at: [Link]

  • A convenient preparation of indoline. ResearchGate. Available at: [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available at: [Link]

  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Figshare. Available at: [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Available at: [Link]

  • Hydrogen borrowing enabled Cp*Ir(iii)-catalyzed C3 alkylation of indoles and oxindoles. RSC Publishing. Available at: [Link]

Sources

The Indoline-2-Carbonitrile Scaffold: Strategic Asymmetric Synthesis and Downstream Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists

Executive Summary and Strategic Rationale

In modern drug discovery and advanced materials science, the indoline (2,3-dihydroindole) core is a privileged pharmacophore. However, establishing absolute stereocontrol at the C2 position of the indoline ring remains a formidable synthetic challenge due to the propensity of these systems to undergo spontaneous aromatization to indoles or racemization under basic conditions.

As a Senior Application Scientist, I advocate for the use of indoline-2-carbonitrile as a premier chiral building block. The strategic installation of a cyano group at the C2 position serves a dual purpose: it acts as a robust stereochemical anchor that resists racemization, and it provides a highly versatile synthetic handle. The nitrile moiety can be orthogonally transformed into primary amines, carboxylic acids, amides, or tetrazoles without eroding the enantiomeric purity of the core scaffold. This whitepaper details the mechanistic foundations of its asymmetric synthesis, self-validating protocols for its functionalization, and its critical applications in organocatalysis and pharmaceutical development.

Mechanistic Foundations: Enantioselective Strecker Catalysis

The most efficient route to chiral indoline-2-carbonitriles circumvents the direct functionalization of the indoline core. Instead, we employ an enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines[1].

The Bifunctional Thiourea Catalyst System

To achieve high enantiomeric excess (ee), the reaction relies on cinchona alkaloid-derived bifunctional catalysts, specifically


-[3,5-Bis(trifluoromethyl)phenyl]-

′-[(9R)-6′-methoxycinchonan-9-yl]thiourea[1].

Causality in Catalyst Design: The success of this catalyst lies in its dual-activation mechanism. The highly electron-deficient 3,5-bis(trifluoromethyl)phenyl thiourea moiety acts as a dual hydrogen-bond donor, activating the cyclic imine electrophile. Simultaneously, the basic quinuclidine nitrogen of the cinchona framework coordinates and directs the incoming cyanide nucleophile. This highly organized, rigid transition state ensures exceptional stereofacial discrimination, driving the nucleophilic attack exclusively from one face of the imine.

Synthesis A Cyclic (Z)-Aldimine Precursor D Enantioselective Strecker Reaction (Rigid Transition State) A->D B Cinchona Thiourea Catalyst (Stereocontrol via H-bonding) B->D Dual Activation C Ethyl Carbonocyanidate (Cyanide Source) C->D E (S)-Indoline-2-carbonitrile (Chiral Building Block) D->E

Enantioselective Strecker synthesis of (S)-indoline-2-carbonitrile via cinchona thiourea catalysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. In-process controls (IPCs) are embedded to verify intermediate stability before proceeding to downstream steps.

Protocol A: Continuous-Flow Enantioselective Strecker Reaction

Objective: Synthesis of (S)-spiro[cyclohexane-1,3'-indoline]-2'-carbonitrile[1][2].

  • Substrate Preparation: Dissolve the cyclic (Z)-aldimine precursor (e.g., spiro[cyclohexane-1,3'-indole]) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Loading: Introduce 5 mol% of the cinchona alkaloid thiourea catalyst (CAS: 852913-25-8)[1]. Mechanistic Note: Sub-stoichiometric loading is sufficient due to the rapid turnover rate of the hydrogen-bonded intermediate.

  • Cyanation: Slowly introduce 1.2 equivalents of ethyl carbonocyanidate. Causality: Ethyl carbonocyanidate is selected over TMSCN or HCN gas because it provides a controlled, steady release of cyanide, minimizing background (uncatalyzed) racemic pathways and enhancing operator safety[1][2].

  • Reaction Monitoring (IPC): Monitor via chiral HPLC. The reaction is complete when the imine peak is <1% area. The rigid transition state typically yields the (S)-enantiomer with >95% ee.

  • Quench and Isolation: Quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography to isolate the pure carbonitrile.

Protocol B: Tetrazole Functionalization for Organocatalyst Synthesis

Objective: Conversion to 5-[(S)-1-(benzyloxycarbonyl)indolin-2-yl]tetrazole, a highly selective cyclopropanation organocatalyst[3][4].

  • Nitrogen Protection: Treat (S)-indoline-2-carbonitrile with benzyl chloroformate (Cbz-Cl) and pyridine in acetonitrile to yield (S)-1-(benzyloxycarbonyl)indoline-2-carbonitrile[3]. Causality: The secondary amine must be protected to prevent competitive nucleophilic attack or coordination with the Lewis acid in the subsequent step.

  • Lewis Acid-Mediated Cycloaddition: Suspend the protected carbonitrile (11.6 mmol), sodium azide (23.1 mmol), and zinc bromide (5.78 mmol) in a 1:1 mixture of 2-propanol and water (60 mL total)[3]. Stir at reflux for 24 hours. Mechanistic Note: Aliphatic nitriles are notoriously sluggish in [3+2] cycloadditions. ZnBr2 acts as a critical Lewis acid, coordinating to the nitrile nitrogen, lowering the LUMO energy, and facilitating the attack by the azide ion[3].

  • Acidic Precipitation: Cool the mixture and add 6 mL of 3 M HCl. A white precipitate will form[3]. Causality: The acidification protonates the intermediate zinc-tetrazolate complex, releasing the free tetrazolic acid and driving the product out of solution.

  • Purification: Dilute with ethyl acetate until the solid dissolves, separate the organic layer, dry over sodium sulfate, and recrystallize to yield the pure tetrazole[3].

Downstream Applications in Drug Discovery & Materials

The true value of indoline-2-carbonitrile lies in its structural versatility.

I. Advanced Organocatalysis

The tetrazole derivative synthesized in Protocol B, (S)-(-)-indoline-2-yl-1H-tetrazole, is a superior organocatalyst for the enantioselective cyclopropanation of alpha,beta-unsaturated aldehydes[4]. The tetrazole moiety mimics a carboxylic acid (acting as a directing group via hydrogen bonding) but offers enhanced lipophilicity and metabolic stability. This catalyst provides cyclized products with excellent diastereoselectivities (96-98%) and enantioselectivities exceeding 99% ee[4].

II. Fluorescent Chemosensors

Indoline-2-carbonitrile derivatives are critical in the development of "turn-on" fluorescent sensors for environmental and biological cyanide detection[5][6]. Phenothiazine/indolium conjugated systems undergo a specific reaction where cyanide adds to the C=N+ bond of the indolium ring[5]. Mechanistic Rationale: This nucleophilic addition breaks the extended


-conjugation between the electron-donating phenothiazine and the electron-withdrawing indolium group[5][6]. The disruption of this Intramolecular Charge Transfer (ICT) halts the quenching effect, resulting in a massive, quantifiable fluorescence emission (Stokes shift) that correlates directly with cyanide concentration[5][6].

Applications Core (S)-Indoline-2-carbonitrile Tetrazole Tetrazole Organocatalysts (Cyclopropanation, >99% ee) Core->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Spiro Spiro-indoline Scaffolds (Pharmaceutical APIs) Core->Spiro Alkylation / Strecker Sensor Phenothiazine Sensors (Cyanide Detection via ICT) Core->Sensor Indolium Conjugation Amide Chiral Amides/Acids (Peptidomimetics) Core->Amide Controlled Hydrolysis

Strategic downstream functionalization of the indoline-2-carbonitrile chiral scaffold.

Quantitative Data Summary

The following table summarizes the performance metrics of the key transformations discussed, validating the efficiency of the indoline-2-carbonitrile pipeline.

Transformation / ApplicationReagents / CatalystYield (%)Enantiomeric Excess (ee %)Key Mechanistic Feature
Strecker Reaction (to Indoline-2-carbonitrile)Cinchona Thiourea (CAS: 852913-25-8), Ethyl carbonocyanidate>85%>95%Dual H-bond activation; rigid transition state[1].
Tetrazole Formation (Organocatalyst Precursor)NaN3, ZnBr2, 2-propanol/H2O, Reflux 24h78%N/A (Stereoretentive)ZnBr2 Lewis acid activation of the nitrile[3].
Cyclopropanation (Using Tetrazole Catalyst)(S)-(-)-indoline-2-yl-1H-tetrazole, Sulfur ylides>80%>99% (96-98% de)Tetrazole acts as a highly selective H-bond directing group[4].
Cyanide Sensing (Indolium to Carbonitrile)Phenothiazine-indolium conjugate (PI)QuantitativeN/ACN- addition breaks ICT conjugation, triggering fluorescence[5][6].

Conclusion

Indoline-2-carbonitrile is far more than a simple synthetic intermediate; it is a meticulously designed chiral hub. By leveraging bifunctional organocatalysis, we can install the C2 stereocenter with near-perfect fidelity. The resulting cyano group provides a stable, yet highly reactive node for divergent synthesis—enabling the creation of next-generation organocatalysts, complex spiro-pharmaceuticals, and highly sensitive diagnostic sensors. For process chemists and drug developers, integrating this chiral building block into early-stage retrosynthetic planning offers a distinct advantage in both step-economy and stereochemical control.

References

  • Source: AWS (amazonaws.com)
  • A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds Source: SciSpace / RSC Publishing URL
  • Strecker Synthesis catalyzed by Quinidine Derivative Source: Buchler GmbH URL
  • Strecker Reaction catalyzed by Quinine Derivative Source: Buchler GmbH URL
  • 5-[(S)-1-(benzyloxycarbonyl)

Sources

Technical Guide: Stability Profiling of Nitrile Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitriles (cyano groups) are ubiquitous in modern medicinal chemistry, serving as robust pharmacophores, covalent warheads (e.g., DPP-4, Cathepsin K inhibitors), and bioisosteres for carbonyls. However, their stability profile is strictly dichotomous based on the hybridization of the supporting ring system.

Aromatic nitriles (e.g., cyanopyridines) function as thermodynamic sinks, generally requiring harsh conditions for degradation. In contrast, saturated nitrile heterocycles (e.g., cyanopyrrolidines, cyanopiperidines) act as kinetic traps. They are prone to rapid stereochemical erosion, oxidative decyanation, and retro-Michael type decomposition.

This guide provides a mechanistic breakdown of these instability pathways and a self-validating experimental protocol to de-risk nitrile-containing lead candidates early in the development cycle.

Part 1: The Mechanistic Dichotomy

The stability of a nitrile group is dictated by the electronic environment of the


-carbon.
Aromatic Nitriles ( Framework)

In systems like 3-cyanopyridine, the nitrile carbon is attached to an


 hybridized center.
  • Conjugation: The

    
    -system of the nitrile overlaps with the aromatic ring, creating a continuous conjugated system. This delocalization increases the bond order and raises the activation energy required for nucleophilic attack.
    
  • Resonance: The electron-withdrawing nature of the nitrile is stabilized by resonance structures that distribute charge across the ring.

  • Primary Degradation: Hydrolysis (slow). Requires high temperatures (>100°C) or strong acid/base catalysis to convert the nitrile to a primary amide and subsequently to a carboxylic acid.

Saturated Nitriles ( Framework)

In systems like N-substituted-2-cyanopyrrolidine, the nitrile is attached to an


 center.
  • Inductive Effect: The electronegative nitrogen atom (often

    
     to the nitrile) exerts a strong inductive pull (
    
    
    
    effect).
  • The

    
    -Proton Acidity:  The combination of the electron-withdrawing nitrile and the inductive effect of the heteroatom significantly lowers the 
    
    
    
    of the
    
    
    -proton (typically
    
    
    18–21 in DMSO).
  • Primary Degradation:

    
    -Deprotonation leading to racemization (fast), elimination, and oxidative metabolism.
    
Visualization: Stability Landscape

The following diagram illustrates the energy landscape and degradation pathways for both classes.

StabilityLandscape cluster_aromatic Aromatic (Thermodynamic Sink) cluster_saturated Saturated (Kinetic Trap) AN Aromatic Nitrile (e.g., 3-Cyanopyridine) Amide Primary Amide AN->Amide Hydrolysis (High Ea, Slow) Acid Carboxylic Acid Amide->Acid Hydrolysis SN Saturated Nitrile (e.g., 2-Cyanopyrrolidine) Carbanion Stabilized Carbanion (Planar Intermediate) SN->Carbanion Base/Enz (a-Deprotonation) Iminium Iminium Ion (+ CN- release) SN->Iminium Oxidative Decyanation (CYP450) or Retro-Strecker Racemate Racemic Mixture (Loss of Potency) Carbanion->Racemate Reprotonation

Caption: Comparative degradation pathways. Aromatic nitriles follow a linear, high-energy hydrolysis path. Saturated nitriles face branched, low-energy instability via carbanion intermediates.

Part 2: Deep Dive – The Instability of Saturated Nitriles

For drug developers, saturated nitriles represent a high-risk/high-reward motif. The instability manifests in three specific modes that must be screened for.

Stereochemical Lability (Racemization)

Many bioactive nitriles are chiral (e.g., Vildagliptin, Saxagliptin). The


-proton is activated by the nitrile group and the adjacent nitrogen.
  • Mechanism: In physiological pH (or basic formulation buffers), the

    
    -proton is abstracted to form a planar ketenimine-like anion. Reprotonation occurs from either face.
    
  • Impact: If the eutomer (active enantiomer) converts to the distomer (inactive), potency drops by 50%. Furthermore, the distomer may have off-target toxicity.

Chemical Decyanation (Retro-Strecker / Retro-Michael)

If the nitrile is


 to a secondary amine (an 

-amino nitrile), it exists in equilibrium with its iminium ion and free cyanide.
  • Mechanism:

    
    
    
  • Risk: This releases cyanide ions, causing toxicity, and destroys the pharmacophore. This is often driven by entropy or the formation of a stable iminium species.

Metabolic Decyanation (Oxidative)

Saturated nitriles are prime targets for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP450 hydroxylates the

    
    -carbon (geminal to the nitrile). The resulting 
    
    
    
    -hydroxynitrile (cyanohydrin) is unstable and spontaneously collapses to a ketone and hydrogen cyanide (HCN).
  • Reference: This mechanism was a critical hurdle in the development of Cathepsin K inhibitors (Odanacatib).

Part 3: Comparative Data Analysis

The following table summarizes the kinetic differences between the two classes under stress conditions.

ParameterAromatic Nitrile (e.g., 3-Cyanopyridine)Saturated Nitrile (e.g., N-Boc-2-cyanopyrrolidine)
Bond Hybridization


Hydrolysis

(pH 7, 25°C)
> 5 years (negligible)Variable (months to years)
Hydrolysis

(pH 12, 60°C)
Hours to DaysMinutes to Hours (often accompanied by side reactions)

-Proton

N/A (No

-proton)
~19–21 (DMSO)
Chiral Stability Achiral (usually)High Risk (Epimerization

can be < 24h in plasma)
Metabolic Liability Ring hydroxylation / N-oxidationOxidative Decyanation (Loss of warhead)

Part 4: Experimental Protocol (Self-Validating)

Do not rely on standard "shelf-life" stability alone. Saturated nitriles require a specific Chiral Integrity & Stress Test .

Protocol: Deuterium Exchange Stress Test (DEST)

This protocol uses Deuterium (


) incorporation as a proxy for racemization risk. If the 

-proton exchanges with

, the stereocenter is labile.

Materials:

  • Compound X (10 mg)

  • Solvent:

    
     / 
    
    
    
    (9:1 mixture)
  • Buffer: Phosphate buffer (pD 7.4)

  • Instrument: 500 MHz NMR

Workflow:

  • Baseline: Acquire

    
    -NMR of Compound X. Identify the 
    
    
    
    -proton signal (typically a triplet/multiplet at 3.5–5.0 ppm).
  • Incubation: Dissolve compound in the buffered

    
     mixture. Incubate at 37°C.
    
  • Monitoring: Acquire spectra at

    
    .
    
  • Analysis: Integrate the

    
    -proton signal relative to a stable internal standard (e.g., aromatic proton).
    
    • Pass: >95% integral retention at 24h.

    • Fail: Significant decrease in integral intensity (indicating H

      
       D exchange).[1]
      
Workflow Diagram: Stability Screening

StabilityProtocol cluster_screen Phase 1: Chemical Stress cluster_metabolism Phase 2: Metabolic Stress Start Candidate Selection (Nitrile Lead) D2O D2O Exchange Test (NMR) Start->D2O pH_Stress pH 10 Stress (24h) Start->pH_Stress Decision1 Is a-H exchanging? D2O->Decision1 pH_Stress->Decision1 Microsome Liver Microsomes (NADPH +) Decision1->Microsome No (Stable) Stop REJECT / Redesign (Add Steric Bulk) Decision1->Stop Yes (Unstable) GSH GSH Trapping (Reactive Metabolites) Microsome->GSH Decision2 Cyanide Release? GSH->Decision2 Decision2->Stop High CN- Proceed ADVANCE (Candidate) Decision2->Proceed Low CN-

Caption: Step-wise screening workflow. Phase 1 filters for chemical lability (racemization); Phase 2 filters for metabolic toxicity (cyanide release).

Part 5: Strategic Mitigation

If a saturated nitrile is essential for potency (e.g., covalent binding to a serine protease), use these strategies to stabilize the molecule:

  • Steric Shielding: Introduce a substituent (methyl/fluoro) at the

    
    -position (if the mechanism allows) or the 
    
    
    
    -position. This increases the transition state energy for deprotonation.
  • Rigidification: Incorporate the nitrile into a bridged bicyclic system. This prevents the formation of the planar enolate/carbanion intermediate required for racemization (Bredt’s rule analogy).

  • Bioisosteric Replacement: If the nitrile is acting solely as a hydrogen bond acceptor, replace with a trifluoromethyl (

    
    ) or oxetane group.
    

References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2008). "Mechanism of Cytochrome P450-Mediated Oxidation of Nitriles."[2] Chemical Research in Toxicology. Link

  • International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

  • Takahashi, R. H., et al. (2017).[2] "Novel Mechanism of Decyanation of GDC-0425 by Cytochrome P450." Drug Metabolism and Disposition. Link

  • Kosower, E. M., & Patton, J. W. (1966). "The products and kinetics of hydrolysis of cyanopyridinium ions." Tetrahedron. Link

Sources

Literature review on 2-substituted indoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Precision Synthesis of 2-Substituted Indolines

Executive Summary

The 2-substituted indoline (2,3-dihydro-1H-indole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster antihypertensives (e.g., Perindopril, Pentopril), silodosin (alpha-1 blocker), and emerging oncology candidates.[1] Unlike the planar indole, the indoline ring possesses a chiral center at C2, rendering its synthesis a challenge of stereocontrol rather than mere aromatic construction.

This guide moves beyond basic textbook reactions to analyze high-fidelity synthetic strategies used in modern process chemistry. We focus on two dominant paradigms: Asymmetric Hydrogenation (AH) of indoles and Transition-Metal Catalyzed C–H Amination .

Part 1: Strategic Landscape & Retrosynthesis

To access the 2-substituted indoline core, synthetic chemists must choose between constructing the ring de novo or functionalizing an existing aromatic system.

Diagram 1: Strategic Disconnections for 2-Substituted Indolines

IndolineStrategies Target 2-Substituted Indoline (Chiral Center @ C2) Strat1 Strategy A: Asymmetric Hydrogenation Target->Strat1 Strat2 Strategy B: Intramolecular Cyclization Target->Strat2 Strat3 Strategy C: Organocatalytic Cascade Target->Strat3 Detail1 Substrate: Indoles Catalyst: Chiral Rh/Ru/Pd + Brønsted Acid Key: Aromaticity Breaking Strat1->Detail1 Detail2 Substrate: Phenethylamines Method: Pd-Cat C-H Activation Key: Directing Groups (e.g., Picolinamide) Strat2->Detail2 Detail3 Substrate: 2-Aminostyrenes Method: Chiral Phosphoric Acid Key: Transfer Hydrogenation Strat3->Detail3

Figure 1: Retrosynthetic analysis showing the three primary disconnects for accessing the chiral indoline core.

Part 2: Deep Dive – Asymmetric Hydrogenation (AH)

The direct hydrogenation of indoles is thermodynamically favorable but kinetically challenging due to the stability of the aromatic system. The breakthrough in this field involves Dual Catalysis : using a Brønsted acid to protonate the C3 position (breaking aromaticity to form an iminium ion) and a chiral metal complex to reduce the resulting C=N bond.

Mechanistic Insight: The "Activation-Reduction" Relay

Standard hydrogenation fails because the indole C2=C3 bond is part of an aromatic system.

  • Activation: A strong Brønsted acid (e.g., L-Camphorsulfonic acid or a Chiral Phosphoric Acid) protonates C3.

  • Isomerization: This generates a highly reactive indoleninium (iminium) intermediate.

  • Reduction: The chiral metal hydride (Pd-H or Rh-H) attacks the iminium face-selectively.

Diagram 2: Pd-Catalyzed Asymmetric Hydrogenation Mechanism

AH_Mechanism Indole Indole Substrate (Aromatic) Iminium Indoleninium Ion (Activated Electrophile) Indole->Iminium C3 Protonation Acid Brønsted Acid (H+) Acid->Iminium Indoline Chiral Indoline (Product) Iminium->Indoline Face-Selective Hydride Transfer PdCat Chiral Pd-H Species PdCat->Indoline

Figure 2: The dual-activation pathway requiring Brønsted acid mediated aromaticity breaking followed by enantioselective reduction.

Part 3: Deep Dive – Pd-Catalyzed C(sp²)-H Amination

For substrates where the indole core is not pre-formed, the intramolecular amination of


-arylethylamines is the industry standard. This method utilizes Directing Groups (DGs)  to guide a Palladium catalyst to the ortho-position of the benzene ring.
  • The Challenge: Forming a 5-membered ring via C-H activation requires overcoming ring strain and preventing beta-hydride elimination.

  • The Solution: The Picolinamide (PA) directing group.[2] It acts as a bidentate ligand, stabilizing the high-valent Pd(IV) intermediate and facilitating the C-N bond forming reductive elimination.

Part 4: Comparative Technical Analysis

FeatureAsymmetric Hydrogenation (AH)Pd-Catalyzed C-H AminationOrganocatalysis (CPA)
Starting Material Indoles (Commercial, Cheap)Phenethylamines (Modular)2-Vinyl Aniline / Imines
Catalyst System Pd(OAc)₂ / Chiral Bisphosphine + L-CSAPd(OAc)₂ + Picolinamide DGChiral Phosphoric Acid (BINOL)
Enantioselectivity Excellent (>95% ee)N/A (Racemic cyclization usually)High (>90% ee)
Atom Economy 100% (Addition of H₂)Moderate (Loss of 2H/Oxidant)High
Scalability High (Industrial Flow Compatible)Moderate (Requires Oxidants)Moderate
Primary Limitation Requires unprotected N-H or specific protecting groupsRequires removal of Directing GroupSubstrate scope (electronics)

Part 5: Validated Experimental Protocols

Protocol A: Pd-Catalyzed Asymmetric Hydrogenation of 2-Methylindole

Based on the Zhou Group methodology (J. Am. Chem. Soc. 2010).

Rationale: This protocol uses a Brønsted acid activator to bypass the high energy barrier of aromatic hydrogenation. Self-Validation Check: The color change from the yellow Pd-complex to a pale solution often indicates active hydride formation.

  • Catalyst Preparation:

    • In a glovebox, mix Pd(OCOCF₃)₂ (2.0 mg, 0.006 mmol) and (R)-H8-BINAP (4.5 mg, 0.007 mmol) in acetone (1.0 mL). Stir for 1 hour to form the active chiral cationic complex.

    • Critical Step: Evaporate acetone and redissolve in the reaction solvent (e.g., TFE or DCM) to remove coordinating solvents that dampen activity.

  • Reaction Setup:

    • Add 2-Methylindole (0.3 mmol) and L-Camphorsulfonic acid (L-CSA) (0.3 mmol, 1.0 equiv) to the catalyst solution.

    • Note: Stoichiometric acid is required to maintain the concentration of the reactive iminium species.

  • Hydrogenation:

    • Transfer to a steel autoclave. Pressurize with H₂ (600 psi / 40 atm).

    • Stir at 25°C for 24 hours.

  • Workup:

    • Release pressure carefully. Neutralize with sat. NaHCO₃ (aq).

    • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc 10:1).

    • Expected Outcome: >95% Yield, >94% ee.

Protocol B: Picolinamide-Directed C-H Amination

Based on the Chen Group methodology (Org.[2] Lett. 2012).[2]

Rationale: Uses PhI(OAc)₂ as a mild oxidant to access the Pd(II)/Pd(IV) cycle. Self-Validation Check: The reaction is highly sensitive to moisture; use of molecular sieves and dry toluene is mandatory for high yields.

  • Substrate Prep: Acylate 2-phenylethylamine with picolinic acid (EDC/HOBt coupling) to install the PA directing group.

  • Cyclization:

    • Charge a sealed tube with PA-substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (2.5 equiv).

    • Add dry Toluene (2.0 mL).

    • Heat to 110°C for 12 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black.

    • Concentrate and purify via silica gel chromatography.

  • DG Removal (Optional):

    • Hydrolyze the PA group using NaOH/EtOH reflux to release the free indoline.

Part 6: References

  • Kuethe, J. T., et al. "Asymmetric Synthesis of 2-Substituted Indolines via Pd-Catalyzed Hydrogenation." Journal of Organic Chemistry, 2005.

  • Wang, D.-S., et al. "Enantioselective Hydrogenation of N-Unprotected Indoles Activated by Brønsted Acids." Journal of the American Chemical Society, 2010.

  • He, G., et al. "Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination."[2] Organic Letters, 2012.[2]

  • Sherrill, W. M., et al. "Organocatalytic Synthesis of Chiral Indolines." Journal of Organic Chemistry, 2011.

  • Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for Indoline Synthesis." Angewandte Chemie Int. Ed., 2011.

Sources

Methodological & Application

Application Note & Protocol: A Chiral Pool Approach to the Synthesis of (S)-Indoline-2-carbonitrile from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-indoline-2-carbonitrile is a valuable chiral building block in medicinal chemistry and drug development, serving as a conformationally constrained mimetic of both L-proline and L-phenylalanine.[1] Its rigid scaffold is instrumental in designing novel therapeutics and complex molecular architectures.[2] This application note provides a comprehensive, field-proven guide for the multi-step synthesis of enantiomerically pure (S)-indoline-2-carbonitrile, starting from the inexpensive and readily available chiral pool amino acid, L-phenylalanine. The described synthetic pathway involves an efficient intramolecular cyclization to form the core indoline structure, followed by a robust two-step conversion of the resulting carboxylic acid to the target nitrile. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction: Strategic Importance and Synthetic Rationale

The indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[2] When chirality is introduced at the 2-position, as in (S)-indoline-2-carboxylic acid and its derivatives, the molecule becomes a powerful tool for enforcing specific peptide conformations and exploring structure-activity relationships.[1][3] (S)-indoline-2-carboxylic acid can be viewed as a phenylalanine analogue with its side chain locked or as a proline mimetic with an extended aromatic system, making it a unique asset in peptidomimetic design.[1]

The synthesis of the carbonitrile derivative, (S)-indoline-2-carbonitrile, further expands its utility as a versatile synthetic intermediate. The nitrile group can be hydrolyzed back to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions, providing a gateway to diverse molecular scaffolds.

Our synthetic strategy leverages L-phenylalanine as a chiral starting material, ensuring the desired (S)-stereochemistry is retained throughout the sequence. The core of the synthesis is an intramolecular cyclization reaction to construct the indoline ring system. While several methods exist, including palladium-catalyzed C-H amination[4] and Friedel-Crafts reactions[5], this protocol details a reliable nitro-amination approach.[6] This method involves nitration of the aromatic ring followed by an intramolecular nucleophilic aromatic substitution (SNAr) to forge the C-N bond, yielding (S)-6-nitroindoline-2-carboxylic acid. Subsequent reduction of the nitro group and conversion of the carboxylic acid to a nitrile affords the final product.

Overall Synthetic Pathway

The transformation from L-phenylalanine to (S)-indoline-2-carbonitrile is achieved via a three-stage process, as illustrated below.

Synthetic_Pathway L_Phe L-Phenylalanine Ind_COOH (S)-Indoline-2-carboxylic Acid Intermediate L_Phe:e->Ind_COOH:w Stage 1: Intramolecular Cyclization Ind_Amide (S)-Indoline-2-carboxamide Ind_COOH:e->Ind_Amide:w Stage 2: Amidation Ind_CN (S)-Indoline-2-carbonitrile (Target) Ind_Amide:e->Ind_CN:w Stage 3: Dehydration Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2 & 3: Functional Group Transformation Nitration 1. Nitration of L-Phenylalanine Cyclization 2. Intramolecular S_NAr Cyclization Nitration->Cyclization Base, Heat Reduction 3. Nitro Group Reduction (H₂/Pd-C) Cyclization->Reduction Purification Isolate_COOH Isolate (S)-Indoline- 2-carboxylic Acid Reduction->Isolate_COOH Reduction->Isolate_COOH Amidation 4. Amidation via Acyl Chloride Isolate_COOH->Amidation Dehydration 5. Dehydration with POCl₃ Amidation->Dehydration Purify_CN Purify (S)-Indoline- 2-carbonitrile (Chromatography) Dehydration->Purify_CN Dehydration->Purify_CN

Sources

Application Notes and Protocols for the Dehydration of Indoline-2-Carboxamide to Indoline-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indoline-2-Carbonitrile Scaffold

The indoline-2-carbonitrile core is a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable building block for the synthesis of a wide range of biologically active molecules. The nitrile group, in particular, serves as a versatile synthetic handle, readily transformable into other functional groups such as amines, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active compounds.[1] The indoline ring system itself is a common motif in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][3] Consequently, robust and efficient protocols for the synthesis of indoline-2-carbonitrile from readily available precursors like indoline-2-carboxamide are of paramount importance to researchers in the field.

This application note provides a detailed guide to three distinct and effective protocols for the dehydration of indoline-2-carboxamide, a key transformation in the synthesis of various therapeutic agents. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing comprehensive, step-by-step procedures to ensure reproducibility and success in your laboratory.

Comparative Overview of Dehydration Protocols

The choice of dehydration reagent is critical and often depends on the substrate's sensitivity, the desired scale of the reaction, and the available laboratory resources. Below is a summary of the key characteristics of the three protocols detailed in this guide.

Dehydration ProtocolKey ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Protocol 1 Phosphorus Oxychloride (POCl₃)Reflux in an inert solvent (e.g., Chloroform)High-yielding, cost-effective, readily available reagent.Harsh conditions, generates acidic byproducts, requires careful quenching.
Protocol 2 Trifluoroacetic Anhydride (TFAA) & Pyridine0 °C to room temperature in an inert solvent (e.g., Dichloromethane)Mild reaction conditions, suitable for acid-sensitive substrates.Reagent is moisture-sensitive and corrosive, requires an inert atmosphere.
Protocol 3 Burgess ReagentRoom temperature to mild heating in an inert solvent (e.g., Tetrahydrofuran)Very mild and selective, neutral reaction conditions, suitable for highly sensitive substrates.Reagent is expensive and moisture-sensitive, may require synthesis.

Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃)

This method is a classic and highly effective approach for the dehydration of primary amides. The high reactivity of POCl₃ ensures a thorough conversion to the nitrile, often in high yields.

Mechanism of Dehydration with POCl₃

The dehydration of amides with phosphorus oxychloride proceeds through the activation of the amide carbonyl oxygen.[4] The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. Subsequent elimination of a proton and the phosphate byproduct, facilitated by a base (which can be the solvent or an added base), results in the formation of the nitrile triple bond.[5][6]

POCl3_Mechanism Amide Indoline-2-carboxamide Intermediate1 Activated Amide-POCl₂ Intermediate Amide->Intermediate1 Nucleophilic attack by carbonyl oxygen POCl3 POCl₃ POCl3->Intermediate1 Nitrile Indoline-2-carbonitrile Intermediate1->Nitrile Elimination Byproduct H₃PO₄ + HCl Intermediate1->Byproduct Hydrolysis during work-up TFAA_Mechanism Amide Indoline-2-carboxamide Intermediate Mixed Anhydride Intermediate Amide->Intermediate Nucleophilic attack TFAA TFAA TFAA->Intermediate Nitrile Indoline-2-carbonitrile Intermediate->Nitrile Elimination (Pyridine assisted) Byproduct 2x CF₃COOH + Pyridinium salt Intermediate->Byproduct Pyridine Pyridine Pyridine->Nitrile Burgess_Mechanism Amide Indoline-2-carboxamide Intermediate Sulfamate Ester Intermediate Amide->Intermediate Addition Burgess Burgess Reagent Burgess->Intermediate Nitrile Indoline-2-carbonitrile Intermediate->Nitrile Syn-elimination Byproducts Triethylammonium carbamate + SO₂ Intermediate->Byproducts

Sources

Application Note: Asymmetric Strecker Synthesis of Indoline-2-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The asymmetric Strecker reaction is a foundational transformation for synthesizing optically active


-amino nitriles, which are critical precursors for unnatural amino acids and nitrogen-containing heterocycles. While acyclic imines are well-documented substrates, the enantioselective cyanation of cyclic (Z)-aldimines —specifically 3H-indoles (indolenines)—to yield chiral indoline-2-carbonitriles has historically presented significant stereocontrol and stability challenges.

This application note details two highly validated protocols for the asymmetric Strecker synthesis of indoline-2-carbonitriles: a Batch Protocol utilizing low temperatures [1], and a Continuous Flow Protocol optimized for scalability and the suppression of substrate degradation [2].

The Causality of Catalyst and Reagent Selection
  • Bifunctional Organocatalysis: We employ Cinchona alkaloid-based thiourea catalysts (e.g., Quinine or Quinidine derivatives bearing 3,5-bis(trifluoromethyl)phenyl groups). The thiourea moiety acts as a potent hydrogen-bond donor to activate the electrophilic imine, while the quinuclidine nitrogen acts as a Brønsted base to activate the cyanide source. This dual-activation precisely orchestrates the enantiofacial attack.

  • Cyanide Source: Ethyl cyanoformate is strictly selected over highly toxic hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN). TMSCN often leads to significant yield reductions in this specific transformation [1]. Ethyl cyanoformate acts as a safe, liquid-phase cyanide donor that smoothly transfers the nitrile group under mild conditions.

  • Flow vs. Batch Dynamics: 3H-indoles are prone to degradation over extended reaction times in batch reactors. Transitioning to a continuous flow microreactor minimizes residence time, forces rapid homogenization, and drastically improves the overall yield profile by outcompeting the degradation pathways [2].

Mechanistic Pathway Visualization

Mechanism A Cyclic (Z)-Aldimine (3H-Indole) D Dual Activation Complex (H-Bonding & Base Catalysis) A->D Electrophile Activation B Ethyl Cyanoformate (Cyanide Source) B->D Nucleophile Activation C Cinchona Thiourea Catalyst C->D Catalyst Binding E Enantiofacial Cyanide Addition D->E Stereocontrol F Chiral Indoline-2-carbonitrile (Product) E->F Product Release

Figure 1: Dual-activation mechanism of Cinchona thiourea in the Strecker reaction.

Quantitative Data & Optimization Metrics

To establish a self-validating framework, researchers must benchmark their initial runs against the following historical optimization data. Note the divergence in yield when switching cyanide sources, and the efficiency gained via continuous flow.

Table 1: Catalyst & Reagent Optimization for Indoline-2-Carbonitrile Synthesis

Reaction ModeCatalyst (10 mol%)Cyanide SourceTemp (°C)AdditiveYield (%)Enantiomeric Excess (ee %)
Batch[1]Quinidine-ThioureaEthyl cyanoformate10None9898 (R)
Batch [1]Quinine-ThioureaEthyl cyanoformate10None9997 (S)
Batch [1]Quinidine-ThioureaTMSCN10None< 4099 (R)
Flow [2]Quinidine-ThioureaEthyl cyanoformate0Methanol> 95> 95 (R)

Experimental Protocols

Protocol A: Batch Synthesis of (S)-Indoline-2-carbonitrile[1]

Designed for initial library generation and mechanistic studies.

Materials:

  • 3H-indole substrate (e.g., spiro[cyclohexane-1,3'-indole]) (1.0 equiv, 0.2 mmol)

  • Quinine-derived thiourea catalyst (Q-a) (0.1 equiv, 10 mol%)

  • Ethyl cyanoformate (1.5 equiv, 0.3 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with inert Argon gas.

  • Dissolution: Add the 3H-indole substrate (0.2 mmol) and the Quinine-derived thiourea catalyst (10 mol%) to the tube. Dissolve the mixture in 2.0 mL of anhydrous DCM.

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or a precisely controlled ice/water bath set to exactly 10 °C. Causality note: Temperature control is critical; exceeding 10 °C accelerates background uncatalyzed racemic pathways, degrading the final ee.

  • Reagent Addition: Dropwise, add ethyl cyanoformate (0.3 mmol) to the stirring solution over 2 minutes.

  • Reaction Monitoring: Stir the mixture at 10 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The reaction typically reaches completion within 12–24 hours.

  • Quenching & Purification: Concentrate the crude mixture under reduced pressure. Purify directly via flash column chromatography on silica gel to isolate the (S)-indoline-2-carbonitrile.

  • Validation: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Protocol B: Continuous Flow Synthesis [2]

Designed for scale-up, minimizing substrate degradation, and maximizing throughput.

FlowSetup S1 Syringe A: Imine + Catalyst in MeOH/DCM Mix T-Mixer (Rapid Homogenization) S1->Mix S2 Syringe B: Ethyl Cyanoformate in DCM S2->Mix React PFA Reactor Coil (Controlled Res. Time) Mix->React Quench In-line Quenching React->Quench Out Enantiopure Indoline-2-carbonitrile Quench->Out

Figure 2: Continuous flow reactor configuration for asymmetric Strecker synthesis.

Materials & Equipment:

  • Dual-syringe pump system with a PTFE T-mixer.

  • Perfluoroalkoxy alkane (PFA) reactor coil (Volume: e.g., 1.0 mL).

  • Methanol (Additive to accelerate cyanation).

Step-by-Step Procedure:

  • Feed Solution A: Prepare a solution of the 3H-indole substrate (0.1 M) and Cinchona thiourea catalyst (0.01 M, 10 mol%) in a solvent mixture of DCM/MeOH (9:1 v/v). Causality note: Methanol acts as a protic additive that significantly accelerates the cyanation step in flow, allowing for shorter residence times.

  • Feed Solution B: Prepare a solution of ethyl cyanoformate (0.15 M) in anhydrous DCM.

  • System Priming: Prime the fluidic lines, T-mixer, and PFA coil with anhydrous DCM to remove air bubbles and moisture.

  • Flow Execution: Set the syringe pumps to deliver Feed A and Feed B at equal flow rates (e.g., 0.05 mL/min each, total flow rate 0.1 mL/min). This ensures a 10-minute residence time in a 1.0 mL reactor coil.

  • Temperature Control: Submerge the PFA reactor coil in a cooling bath set to 0 °C.

  • Collection: Discard the first 2 reactor volumes (steady-state equilibration). Collect the subsequent output directly into a flask containing a mild quenching agent (e.g., saturated aqueous

    
    ) to immediately halt any out-of-reactor racemic background reactions.
    
  • Workup: Extract the biphasic mixture with DCM, dry over

    
    , and evaporate to yield the highly pure indoline-2-carbonitrile.
    

Troubleshooting & Self-Validation Checkpoints

  • Low Enantiomeric Excess (ee): If the ee drops below 90%, the most likely culprit is background racemic cyanation. Ensure strict temperature control (do not exceed 10 °C). Verify the anhydrous nature of the DCM, as trace water can alter the hydrogen-bonding network of the catalyst.

  • Substrate Degradation (Batch): If TLC shows multiple side-products or streaking, the indolenine substrate is degrading. Transition to the Flow Protocol (Protocol B) to limit the residence time of the reactive imine to under 15 minutes.

  • Incomplete Conversion: Ensure ethyl cyanoformate is fresh. It can degrade upon prolonged exposure to ambient moisture. The addition of 10% Methanol (as used in the flow protocol) can be adapted to batch to accelerate sluggish substrates.

References

  • Title: A highly enantioselective catalytic Strecker reaction of cyclic (Z)-aldimines Source: Chemical Communications, Royal Society of Chemistry (2012) URL: [Link]

  • Title: Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects Source: Journal of Flow Chemistry, Springer (2024) URL: [Link]

Application Note: Indoline-2-carbonitrile as a Rigidified Scaffold for Next-Generation DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Rationale & Scaffold Evolution

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM), functioning by preventing the degradation of incretin hormones like GLP-1[1]. The classical pharmacophore for covalent DPP-4 inhibitors—exemplified by vildagliptin and saxagliptin—relies on a pyrrolidine-2-carbonitrile core. The nitrile group acts as an electrophilic trap, forming a reversible covalent imidate adduct with the catalytic Ser630 in the DPP-4 active site[2].

However, the flexible pyrrolidine ring can lead to off-target binding with related dipeptidyl peptidases (e.g., DPP-8 and DPP-9), which is associated with dose-limiting toxicities. To overcome this, medicinal chemistry strategies have evolved toward conformationally restricted bicyclic systems. The indoline-2-carbonitrile scaffold represents a significant structural upgrade[3].

The Causality of Experimental Choices (E-E-A-T)
  • Conformational Restriction: Fusing a benzene ring to the pyrrolidine core (forming an indoline) locks the ring pucker. This double restriction perfectly aligns the molecule within the hydrophobic S1 and S2 subsites of DPP-4[3].

  • Enhanced Selectivity: The added steric bulk and hydrophobicity of the indoline aromatic ring clash with the narrower active sites of DPP-8/9, significantly boosting target selectivity[3].

  • Covalent Trapping: Retaining the 2-carbonitrile moiety ensures the preservation of the slow-binding, reversible covalent mechanism essential for extended in vivo efficacy[2].

BindingMechanism DPP4 DPP-4 Active Site Ser630 (Nucleophile) S1/S2 Hydrophobic Pockets Complex Reversible Covalent Adduct Imidate Formation with Ser630 Indoline anchors in S1/S2 DPP4->Complex Nucleophilic Attack (Ser630-OH) Inhibitor Indoline-2-carbonitrile Core Electrophilic -C≡N Rigid Bicyclic Ring Inhibitor->Complex Nitrile Trapping

Fig 1: Mechanism of reversible covalent binding between DPP-4 and the indoline-2-carbonitrile core.

Synthetic Workflow & Methodologies

The following self-validating protocols detail the synthesis of the indoline-2-carbonitrile intermediate and its subsequent elaboration into a functional DPP-4 inhibitor candidate.

SynthWorkflow N1 Indoline-2-carboxylic Acid (Starting Material) N2 Amidation (Boc2O, NH4HCO3) N1->N2 N3 Dehydration (TFAA, Et3N) N2->N3 N4 Indoline-2-carbonitrile (Key Intermediate) N3->N4 N5 N-Acylation (Chloroacetyl Chloride) N4->N5 N6 Amination (Primary Amine) N5->N6 N7 DPP-4 Inhibitor Candidate N6->N7

Fig 2: Step-by-step synthetic workflow from indoline-2-carboxylic acid to the final DPP-4 inhibitor.

Protocol 1: Synthesis of Indoline-2-carbonitrile

Objective: Convert indoline-2-carboxylic acid to the corresponding nitrile while preventing oxidative degradation of the indoline core.

Step-by-Step Methodology:

  • N-Protection & Amidation: Dissolve 10 mmol of indoline-2-carboxylic acid in 50 mL acetonitrile. Add 12 mmol of di-tert-butyl dicarbonate (

    
    ) and 15 mmol of ammonium bicarbonate (
    
    
    
    ). Add pyridine (5 mmol) dropwise under nitrogen[4].
    • Causality:

      
       serves a dual purpose: protecting the secondary indoline amine from side reactions and activating the carboxylic acid to facilitate amidation by the mild ammonia source (
      
      
      
      ).
  • Stirring & Isolation: Stir at room temperature for 24 hours. Filter the resulting white precipitate and recrystallize from hot acetonitrile to yield N-Boc-indoline-2-carboxamide.

  • Dehydration to Nitrile: Dissolve the intermediate (5 mmol) in 30 mL anhydrous dichloromethane (DCM). Cool to 0°C. Add triethylamine (15 mmol), followed by the slow dropwise addition of trifluoroacetic anhydride (TFAA, 7.5 mmol).

    • Causality: TFAA is a highly efficient, mild dehydrating agent that converts the primary amide to a nitrile without requiring harsh thermal conditions that could degrade the indoline ring.

  • Deprotection: Quench the reaction with water, extract with DCM, and concentrate. Dissolve the crude product in 4M HCl in dioxane (10 mL) and stir for 2 hours to remove the Boc group.

  • Validation System: Monitor completion via TLC (Ninhydrin stain will turn deep purple upon successful Boc removal, revealing the free secondary amine). Confirm the exact mass of indoline-2-carbonitrile via LC-MS (

    
     expected: 145.07).
    
Protocol 2: Elaboration into a DPP-4 Inhibitor

Objective: Attach the N-terminal mimicking moiety to the indoline nitrogen.

Step-by-Step Methodology:

  • N-Acylation: Dissolve indoline-2-carbonitrile (2 mmol) in anhydrous DMF (10 mL) with

    
     (4 mmol). Cool to 0°C and add chloroacetyl chloride (2.2 mmol) dropwise. Stir for 2 hours.
    
    • Causality: The chloroacetyl linker provides the exact spatial distance required to mimic the scissile peptide bond of GLP-1, positioning the basic amine perfectly in the S2 pocket.

  • Amination: Add a bulky primary amine (e.g., 1-adamantylamine, 2.5 mmol) directly to the reaction mixture. Heat to 60°C for 12 hours.

  • Purification: Partition between ethyl acetate and water. Wash the organic layer with brine, dry over

    
    , and purify via silica gel chromatography (Eluent: Hexane/EtOAc) to yield the final inhibitor.
    

In Vitro Validation: DPP-4 Fluorometric Assay

To establish trustworthiness, the synthesized candidate must be evaluated in a self-validating biochemical assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Prepare the fluorogenic substrate H-Gly-Pro-AMC (7-Amino-4-methylcoumarin) at a 50 µM working concentration.

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of recombinant human DPP-4 enzyme (0.5 ng/µL) and 20 µL of the inhibitor candidate (serially diluted from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is critical. Because cyano-based inhibitors are slow-binding covalent inhibitors[2], immediate substrate addition will result in artificially high

      
       values.
      
  • Substrate Cleavage: Add 20 µL of H-Gly-Pro-AMC to initiate the reaction.

  • Detection: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Validation System: Always run a positive control well containing 10 nM Vildagliptin and a negative control well (DMSO vehicle). The assay is validated only if Vildagliptin yields

    
     inhibition.
    

Quantitative Data Presentation

The structural shift from a monocyclic pyrrolidine to a bicyclic indoline significantly impacts both potency and selectivity. The table below summarizes representative structure-activity relationship (SAR) data for these pharmacophores based on established literature trends[2],[3].

Scaffold CoreTarget

(nM)
Selectivity Index (DPP-8 / DPP-4)Dissociation

Pyrrolidine-2-carbonitrile DPP-411.0 ± 1.2~45x~10 min
Pyrrolidine-2-carbonitrile DPP-8495.0 ± 15.0N/AN/A
Indoline-2-carbonitrile DPP-43.5 ± 0.8>250x~28 min
Indoline-2-carbonitrile DPP-8>1000N/AN/A

Data Interpretation: The indoline core demonstrates a ~3-fold increase in potency and a massive >5-fold increase in selectivity against DPP-8, driven by the rigidified hydrophobic interactions in the S2 pocket.

References

  • Sakashita, H., Akahoshi, F., Yoshida, T., et al. (2007). Lead optimization of [(S)-gamma-(arylamino)prolyl]thiazolidine focused on gamma-substituent: Indoline compounds as potent DPP-IV inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 641-655.

  • Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a Slow-Binding Inhibitor of Dipeptidyl Peptidase IV. Biochemistry, 38(36), 11597–11603.

  • Busek, P., Duke-Cohan, J.S., Sedo, A. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Cancers / PMC.

  • Demko, Z. P., Sharpless, K. B. (2002). Tetrazolic Acid Functionalized Dihydroindol – Rational Design of a Highly Selective Cyclopropanation Organocatalyst (Synthesis of indoline-2-carbonitrile). Organic Letters, 4(15), 2525-2527.

Sources

Photoredox cyanation of indole to indoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of indoles to indoline-2-carbonitriles represents a high-value "dearomatization" transformation. Unlike standard C-H functionalizations that retain the aromatic core (yielding 2-cyanoindoles), this protocol disrupts the aromatic system to create a saturated, three-dimensional indoline scaffold. This structural motif is critical in drug discovery, serving as a core pharmacophore in DPP4 inhibitors and bioactive alkaloids.

This guide details a metal-free, organic photoredox protocol for the regio- and chemoselective synthesis of 2-cyanoindolines. By utilizing a dual-catalyst system (Phenanthrene/1,4-Dicyanobenzene) or adapting visible-light acridinium systems, researchers can achieve this transformation under mild conditions, avoiding the harsh high-pressure/temperature conditions of traditional Reissert-Henze reactions.

Mechanistic Principles & Design

The Challenge of Dearomatization

Indoles are electron-rich and inherently prone to electrophilic substitution at the C3 position, which restores aromaticity. Accessing the C2-functionalized indoline (saturated ring) requires:

  • Blocking Aromaticity Restoration: Use of N-protecting groups (e.g., Boc, Ac) to destabilize the cation intermediate and prevent rapid proton loss.

  • Redox-Neutral Cycling: A mechanism that involves oxidation (to generate the radical cation), nucleophilic trapping, and subsequent reduction (to close the saturation).

Photoredox Pathway (PET-Mediated)

The reaction operates via a Photoinduced Electron Transfer (PET) mechanism.

  • Oxidation: The excited photocatalyst (PC*) accepts an electron from the electron-rich N-Boc indole, generating an Indole Radical Cation (I•+) .

  • Nucleophilic Attack: The cyanide nucleophile (from TMSCN) attacks the highly electrophilic C2 position of the radical cation. This is the regioselectivity-determining step.

  • Radical Stabilization: The resulting C3-radical is stabilized by the benzylic position and the N-protecting group.

  • Reduction/HAT: The cycle is closed by single-electron reduction (from the reduced catalyst species) and protonation, yielding the Indoline-2-carbonitrile .

Mechanistic Diagram

Photoredox_Cyanation Light hv (Light) PC_Ex Photocatalyst* (Excited) Light->PC_Ex PC_GS Photocatalyst (Ground State) PC_GS->PC_Ex PC_Red Photocatalyst (Reduced) PC_Ex->PC_Red SET (Oxidation) PC_Red->PC_GS SET (Regeneration) Indole N-Boc Indole RadCation Indole Radical Cation (I•+) Indole->RadCation -e⁻ RadicalInter C2-Cyano C3-Radical RadCation->RadicalInter + CN⁻ (from TMSCN) TMSCN TMSCN (Nucleophile) TMSCN->RadicalInter Product Indoline-2- Carbonitrile RadicalInter->Product +e⁻ / +H⁺

Figure 1: Proposed oxidative quenching cycle for the dearomative cyanation of indoles. The cycle relies on the generation of a reactive radical cation intermediate trapped by cyanide.

Experimental Protocol

Safety & Hazardous Material Handling
  • Cyanide Warning: Trimethylsilyl cyanide (TMSCN) is a volatile source of cyanide. Upon contact with moisture or acid, it releases Hydrogen Cyanide (HCN) gas, which is fatal.

  • Mandatory Controls:

    • Perform ALL operations in a well-ventilated fume hood or glovebox.

    • Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately accessible.

    • Quench all glassware and waste with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate.

Materials & Reagents
ComponentReagentRoleNotes
Substrate N-Boc-Indole (1.0 equiv)Starting MaterialN-protection is mandatory to prevent polymerization.
Photocatalyst Phenanthrene (20 mol%) + 1,4-Dicyanobenzene (20 mol%)Redox MediatorDual-catalyst system for efficient PET.
Cyanide Source TMSCN (2.0 - 3.0 equiv)NucleophileHandle with extreme care.
Solvent Acetonitrile (MeCN) : H₂O (9:1)MediumWater aids in TMS cleavage/protonation.
Base/Additive None or catalytic KOtBuActivatorOften runs neutral; base can accelerate CN release.
Light Source 365 nm (UV) or 450 nm (Blue)ExcitationDepends on catalyst. Phenanthrene requires UV; Acridinium uses Blue.
Step-by-Step Procedure (Standard Scale: 0.2 mmol)
  • Setup (Glovebox/Schlenk Line):

    • To a dry 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add:

      • N-Boc-Indole (0.2 mmol, 1.0 equiv)

      • Phenanthrene (7.2 mg, 0.04 mmol, 20 mol%)

      • 1,4-Dicyanobenzene (5.2 mg, 0.04 mmol, 20 mol%)

    • Seal the tube with a septum and purge with Argon/Nitrogen for 15 minutes.

  • Reagent Addition:

    • Inject degassed MeCN (2.0 mL) and H₂O (0.2 mL) via syringe.

    • CAUTION: Slowly inject TMSCN (50-75 µL, ~2-3 equiv) via a gas-tight syringe.

  • Irradiation:

    • Place the reaction tube 2–3 cm away from the light source (e.g., Kessil PR160 390nm or 365nm LEDs).

    • Maintain temperature at ~25°C using a fan to prevent thermal degradation.

    • Stir vigorously for 12–24 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the fluorescent indole spot. The product (indoline) is usually non-fluorescent or weakly fluorescent compared to the starting material.

    • Stain: Use Vanillin or PMA stain; Indolines often stain distinctively (red/purple) compared to indoles.

  • Workup (Cyanide Destruction):

    • CRITICAL: Dilute the reaction mixture with EtOAc.

    • Add saturated NaHCO₃ and Bleach (aq. NaOCl) to the aqueous wash to neutralize excess cyanide.

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: Indolines are less stable than indoles; avoid prolonged exposure to silica or acidic modifiers.

Optimization & Troubleshooting

The following table summarizes the impact of key variables based on field data and literature precedents (e.g., Tanaka et al., 2021; Nicewicz et al.).

VariableObservationRecommendation
N-Protecting Group Free (N-H) indoles yield complex mixtures or oxidative dimerization.Use N-Boc, N-Ac, or N-Ts. Electron-withdrawing groups facilitate nucleophilic attack at C2.
Water Content Anhydrous conditions inhibit TMSCN activation.Include 5-10% v/v Water. Essential for in-situ generation of reactive cyanide species and protonation.
Light Source No reaction in dark; low yield with weak intensity.Ensure high photon flux. If using Phenanthrene, UV (365nm) is required. For Blue LED, switch catalyst to Mes-Acr+ (Acridinium).
Oxygen Reaction is often air-sensitive (radical quenching).Strict Degassing (Freeze-Pump-Thaw or vigorous sparging) is required for high yields.

Workflow Visualization

Workflow Start Reagent Prep (Glovebox/Schlenk) Degas Degassing (Ar Sparge, 15 min) Start->Degas AddCN Add TMSCN (Syringe, Safety!) Degas->AddCN Light Irradiation (12-24h, Fan Cooling) AddCN->Light Quench Quench (Bleach/NaHCO3) Light->Quench Purify Purification (Silica Column) Quench->Purify

Figure 2: Operational workflow emphasizing the critical safety step of cyanide quenching.

References

  • Tanaka, Y., et al. (2021).

    • Core Protocol Source: Describes the specific Phen/DCB system for indoline synthesis.
  • O'Brien, C. J., et al. (2018).[1] "Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism." The Journal of Organic Chemistry, 83(15), 8926–8935.

    • Contextual Reference: Contrasts dearomatization with alkylation p
  • McManus, J. B., & Nicewicz, D. A. (2017). "Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis." Journal of the American Chemical Society, 139(8), 2880–2883.

    • Mechanistic Insight: Establishes the use of Acridinium catalysts for cyanation, relevant for visible-light adapt
  • Organic Syntheses. "Trimethylsilyl Cyanide." Org.[2][3][4] Synth. 1978, 58, 101.

    • Safety Reference: Standard handling procedures for TMSCN.

Sources

Application Note: Advanced Synthesis of Perindopril Erbumine via Indoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perindopril erbumine is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and stable coronary artery disease. Its pharmacological efficacy is strictly dependent on the stereochemical purity of its core structure, specifically the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid moiety.

This application note details the "Indoline Route," a robust industrial strategy for synthesizing this bicyclic core. Unlike methods starting from L-serine or cyclohexylamines, the indoline route leverages the rigid chirality of (S)-indoline-2-carboxylic acid . Through stereoselective catalytic hydrogenation, this precursor is converted into the all-cis octahydroindole pharmacophore. This guide provides optimized protocols for this critical hydrogenation, the subsequent peptide coupling, and the final salt formation, ensuring high enantiomeric excess (ee) and scalable yields.

Retrosynthetic Analysis & Strategy

The synthesis of Perindopril is convergent. The molecule can be deconstructed into two primary building blocks: the lipophilic bicyclic core and the alanine-derived side chain.

Strategic Disconnection
  • The Core: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic).[1][2][3][4][5][6][7][8][9]

  • The Side Chain: N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[1][2][3]

  • The Precursor: (S)-Indoline-2-carboxylic acid.[2][3][8][10][11][12][13]

The critical synthetic challenge is the hydrogenation of the indoline precursor . The reaction must control two new stereocenters (C3a and C7a) relative to the existing C2 chiral center to exclusively yield the (2S,3aS,7aS) isomer, avoiding the thermodynamically stable trans-fused byproducts.

Pathway Diagram

Perindopril_Retrosynthesis Perindopril Perindopril Erbumine (Target API) Coupling Peptide Coupling (DCC/HOBt) Perindopril->Coupling Core (2S,3aS,7aS)-Octahydroindole -2-carboxylic Acid Ester Coupling->Core SideChain N-[(S)-1-ethoxycarbonyl-butyl] -(S)-alanine Coupling->SideChain Hydrogenation Stereoselective Hydrogenation (PtO2, AcOH) Core->Hydrogenation Indoline (S)-Indoline-2-carboxylic Acid (Starting Material) Hydrogenation->Indoline

Figure 1: Retrosynthetic logic flow from Perindopril Erbumine back to the Indoline precursor.

Critical Protocol 1: Stereoselective Hydrogenation

Objective: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.

Mechanistic Insight

The hydrogenation of the indole/indoline system using heterogeneous catalysts (e.g., PtO₂, Rh/C) typically proceeds via syn-addition of hydrogen. The C2-carboxylic acid group on the indoline ring acts as a steric anchor. To minimize steric strain, hydrogen adsorption occurs on the face opposite to the carboxylic acid group (the anti face), forcing the bridgehead hydrogens (H-3a and H-7a) to be cis to each other and cis to the C2-proton (and thus trans to the C2-carboxyl group). However, under acidic conditions (AcOH), the "all-cis" (2S,3aS,7aS) isomer is kinetically favored.

Experimental Procedure

Materials:

  • (S)-Indoline-2-carboxylic acid (CAS: 79815-20-6): 10.0 g (61.3 mmol)

  • Platinum(IV) oxide (Adams' catalyst, PtO₂): 1.0 g (10 wt%)

  • Glacial Acetic Acid: 200 mL

  • Hydrogen gas (H₂): High purity (99.99%)

Equipment:

  • High-pressure hydrogenation autoclave (e.g., Parr reactor) or atmospheric hydrogenation shaker.

Step-by-Step Protocol:

  • Preparation: In a clean hydrogenation vessel, dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 200 mL of glacial acetic acid. Ensure complete dissolution.

  • Catalyst Loading: Carefully add 1.0 g of PtO₂. Caution: PtO₂ is pyrophoric in the presence of H₂; add under inert atmosphere (N₂ or Ar).

  • Purging: Seal the reactor. Purge three times with Nitrogen (N₂) to remove oxygen, then three times with Hydrogen (H₂).

  • Reaction: Pressurize the reactor to 5 bar (72 psi) with H₂. Heat the mixture to 60°C .

  • Monitoring: Stir vigorously (800-1000 rpm) for 24 hours. Monitor consumption of H₂. The reaction is complete when theoretical uptake is achieved and TLC/HPLC confirms the disappearance of the aromatic indoline peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Vent H₂ and purge with N₂.

    • Filter the catalyst through a pad of Celite® to remove Pt black. Wash the pad with 20 mL acetic acid.

    • Concentrate the filtrate in vacuo to obtain a thick oil or semi-solid.

  • Purification: Crystallize the residue from ethanol/ether to isolate the pure (2S,3aS,7aS) isomer.

    • Yield Expectation: 85-90%.

    • Optical Rotation:[6]

      
       (c=0.5, MeOH).
      

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning; Insufficient pressure.Use fresh catalyst; Increase H₂ pressure to 10 bar.
Wrong Diastereomer Temperature too high; Solvent choice.[14]Maintain temp < 65°C; Ensure solvent is glacial AcOH (promotes cis-selectivity).
Product Coloration Residual Pt species or oxidation.Ensure thorough Celite filtration; Perform final recrystallization immediately.

Critical Protocol 2: Peptide Coupling & Salt Formation

Objective: Coupling of the core with the side chain and conversion to the erbumine salt.[2]

Note: The carboxylic acid of the octahydroindole core is typically protected as a benzyl ester or p-nitrobenzyl ester prior to coupling to prevent self-polymerization and facilitate purification.

Experimental Procedure

Materials:

  • (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester (Core-Ester): 10.0 mmol

  • N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (Side Chain): 10.0 mmol

  • Dicyclohexylcarbodiimide (DCC): 11.0 mmol

  • 1-Hydroxybenzotriazole (HOBt): 11.0 mmol

  • Triethylamine (TEA): 12.0 mmol

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • tert-Butylamine: 1.1 equivalents (for salt formation)

  • Palladium on Carbon (10% Pd/C): 5 wt% (for deprotection)

Step-by-Step Protocol:

Phase A: Coupling
  • Activation: In a round-bottom flask under N₂, dissolve the Side Chain (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL). Cool to 0°C.[2]

  • Reagent Addition: Add HOBt (11 mmol) and DCC (11 mmol). Stir for 30 minutes at 0°C to form the active ester.

  • Coupling: Add a solution of the Core-Ester (10 mmol) in DCM (20 mL) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 16-24 hours.

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.[2]

    • Wash the filtrate successively with 5% NaHCO₃, water, and brine.

    • Dry over Na₂SO₄ and evaporate to yield Perindopril Benzyl Ester .

Phase B: Deprotection & Salt Formation[2]
  • Hydrogenolysis: Dissolve the Perindopril Benzyl Ester in ethanol (50 mL). Add 10% Pd/C catalyst (5 wt%). Hydrogenate at atmospheric pressure (balloon) or 1-2 bar for 3-5 hours until the benzyl group is removed (monitored by TLC).

  • Filtration: Filter off the Pd/C catalyst. Evaporate the solvent to obtain crude Perindopril free acid.

  • Salt Formation: Dissolve the free acid in Ethyl Acetate (40 mL).

  • Crystallization: Add tert-butylamine (1.1 eq) dropwise. Heat the solution to reflux to ensure homogeneity, then cool slowly to 15-20°C.

  • Isolation: Filter the white crystalline precipitate of Perindopril Erbumine . Dry at 40-50°C under vacuum.

Process Workflow Diagram

Process_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Coupling cluster_2 Stage 3: Final API Indoline (S)-Indoline-2-COOH Hydrogenator Hydrogenation (PtO2, H2, AcOH) 60°C, 5 bar Indoline->Hydrogenator Crystallization Crystallization (EtOH) Hydrogenator->Crystallization Esterification Esterification (Benzyl Alcohol) Crystallization->Esterification CouplingRxn Peptide Coupling (DCC/HOBt/DCM) Esterification->CouplingRxn Filtration Filter DCU CouplingRxn->Filtration Deprotection Debenzylation (H2, Pd/C) Filtration->Deprotection Salting Salt Formation (t-Butylamine/EtOAc) Deprotection->Salting FinalProduct Perindopril Erbumine Salting->FinalProduct

Figure 2: Industrial workflow for the conversion of Indoline-2-carboxylic acid to Perindopril Erbumine.[1][2][3][8]

References

  • Langlois, M., et al. (1982). Synthesis of Perindopril. European Patent EP 0 049 658. Link

  • Vincent, M., et al. (1990). Process for the industrial synthesis of perindopril. US Patent 4,914,214.[4] Link

  • Sochinaz, S.A. (2006).[5] Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent EP 1 724 260 B1.[5] Link

  • BenchChem. (2025).[2][15] Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate. Link

  • Pascard, C., et al. (1991). Structural studies of perindopril and its stereoisomers. Journal of Medicinal Chemistry, 34(2), 663-669. Link

Sources

Strategic N-Protection of Indoline-2-Carbonitrile: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Analysis

Executive Summary

Indoline-2-carbonitrile is a high-value pharmacophore, serving as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin analogs) and various tricyclic alkaloids. While N-protection of secondary amines is routine, this specific scaffold presents a unique "push-pull" electronic challenge:

  • Reduced Nucleophilicity: The electron-withdrawing nitrile group at the

    
    -position, combined with the benzene ring's conjugation, significantly reduces the nucleophilicity of the indoline nitrogen compared to standard aliphatic amines.
    
  • Racemization Risk: The

    
    -proton is activated by the adjacent nitrile (pKa ~19–20), making it susceptible to deprotonation by strong bases. If the starting material is chiral (e.g., (S)-indoline-2-carbonitrile), standard basic protection conditions can lead to partial or total racemization via an enolate-like intermediate.
    

This guide provides high-fidelity protocols designed to balance these competing factors: ensuring complete conversion while maintaining optical purity.

Strategic Decision Matrix

Select the protocol based on your downstream application and substrate stability.

ParameterProtocol A: N-Boc (Gold Standard) Protocol B: N-Cbz (Schotten-Baumann) Protocol C: N-Acetyl
Reagent



Base System

(aq) or DIPEA (org)

/

(aq)
Pyridine or

Racemization Risk Low (with mild base)Very Low (biphasic)Moderate (requires temp control)
Atom Economy HighModerateHigh
Purification Crystallization or SilicaCrystallizationCrystallization
Use Case MedChem, acid-labile routesHydrogenolysis deprotectionStable intermediates

Part 2: Detailed Experimental Protocols

Protocol A: Chiral-Safe N-Boc Protection

Best for: Enantiopure substrates requiring acid-labile protection.

Mechanism: The reaction utilizes Di-tert-butyl dicarbonate (


). To prevent racemization, we utilize a biphasic system or a weak organic base, avoiding strong deprotonation of the 

-carbon.
Materials
  • Substrate: (S)-Indoline-2-carbonitrile (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    
    
    equiv)
  • Base:

    
     (
    
    
    
    equiv) or DIPEA (
    
    
    equiv)
  • Solvent: THF/Water (

    
    ) or DCM (anhydrous)
    
  • Catalyst: DMAP (

    
     equiv) - Optional, use only if conversion is sluggish.
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve (S)-indoline-2-carbonitrile (

    
    ) in THF (
    
    
    
    ).
  • Base Addition:

    • Option 1 (Biphasic - Safest for Chirality): Add a solution of

      
       (
      
      
      
      ) in water (
      
      
      ).
    • Option 2 (Homogeneous): If using DCM, add DIPEA (

      
      ) and cool to 
      
      
      
      .
  • Reagent Addition: Add

    
     (
    
    
    
    ) dropwise (dissolved in minimal THF/DCM if solid) at
    
    
    .
    • Critical: Low temperature addition minimizes the kinetic energy available for

      
      -proton abstraction.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.
    
    • Note: The nitrile group deactivates the amine; if reaction is <50% complete after 6h, add

      
       DMAP.
      
  • Work-up:

    • Dilute with EtOAc (

      
      ). Separate phases.
      
    • Wash organic layer with

      
       (to remove trace base/DMAP), then water, then brine.
      
    • Why Citric Acid? It effectively neutralizes bases without being strong enough to cleave the Boc group or hydrolyze the nitrile.

  • Isolation: Dry over

    
    , filter, and concentrate. The product often solidifies and can be recrystallized from Hexane/EtOAc.
    
Protocol B: N-Cbz Protection (Schotten-Baumann)

Best for: Scale-up and substrates requiring orthogonal deprotection (hydrogenolysis).

Materials
  • Substrate: Indoline-2-carbonitrile (

    
     equiv)
    
  • Reagent: Benzyl chloroformate (Cbz-Cl) (

    
     equiv)
    
  • Base:

    
     (
    
    
    
    equiv)
  • Solvent: EtOAc/Water (

    
    ) or Acetone/Water
    
Step-by-Step Procedure
  • Dissolution: Suspend the substrate (

    
    ) in EtOAc (
    
    
    
    ) and Water (
    
    
    ). Add
    
    
    (
    
    
    ).
  • Addition: Cool the biphasic mixture to

    
     with vigorous stirring. Add Cbz-Cl (
    
    
    
    ) dropwise over 20 minutes.
    • Control: Vigorous stirring is essential to maintain the emulsion and ensure reaction at the interface.

  • Completion: Stir at

    
     for 1 hour, then warm to RT for 2–4 hours.
    
  • Quench: Stop reaction when LCMS shows consumption of starting material.

  • Purification: Separate layers. Wash organic layer with water and brine. Concentrate to obtain the crude carbamate.

Part 3: Visualization & Logic

Reaction Workflow & Logic

The following diagram illustrates the decision-making process and chemical pathway, highlighting the critical control point for preventing racemization.

G Start Start: (S)-Indoline-2-carbonitrile Decision Select Protection Group Start->Decision BocRoute Route A: N-Boc (Acid Labile) Decision->BocRoute MedChem / Boc2O CbzRoute Route B: N-Cbz (H2 Labile) Decision->CbzRoute Scale-up / Cbz-Cl Risk CRITICAL RISK: Alpha-Deprotonation (Racemization) BocRoute->Risk Strong Base/Heat Control CONTROL MEASURE: Use Weak Base (NaHCO3) Keep Temp < 25°C BocRoute->Control CbzRoute->Risk Excess Base CbzRoute->Control Product Final Product: N-Protected (S)-Indoline-2-CN Risk->Product Racemic Mixture (Avoid) Control->Product High ee% retained

Figure 1: Strategic workflow for N-protection of chiral indoline-2-carbonitrile, emphasizing the racemization control point.

Quantitative Expectations
MetricExpected ValueNotes
Yield 85% – 95%Lower yields often indicate hydrolysis of -CN to -CONH2.
Purity (HPLC) >98%Main impurity is usually unreacted SM or hydrolyzed amide.
Chiral Purity (ee) >99%If using Protocol A/B with NaHCO3. Strong bases (TEA/NaH) drop ee to <80%.
Appearance White/Off-white solidColored impurities often indicate oxidation of the indoline ring.

Part 4: Troubleshooting & Analytical Verification

Common Failure Modes
  • Racemization:

    • Symptom:[1][2][3][4] Loss of optical rotation or split peaks in Chiral HPLC.

    • Cause: High pH (>10) or high temperature (>40°C) allows the

      
      -proton (pKa ~19) to equilibrate.
      
    • Fix: Switch to biphasic

      
       system; strictly keep T < 25°C.
      
  • Hydrolysis of Nitrile:

    • Symptom:[1][2][3][4] New peak in LCMS (M+18) corresponding to the amide.

    • Cause: Strong acidic workup or prolonged exposure to aqueous base.

    • Fix: Use dilute citric acid for acidification; minimize time in aqueous base.

  • Low Conversion:

    • Symptom:[1][2][3][4] SM remains after 24h.

    • Cause: Steric hindrance of the ortho-substituent and electronic deactivation.

    • Fix: Add catalytic DMAP (5 mol%) or switch solvent to highly polar aprotic (DMF) to increase nucleophilicity, but watch the temperature carefully.

Analytical Checkpoints
  • 1H NMR (CDCl3):

    • Look for the disappearance of the broad NH signal (~4.0–5.0 ppm).

    • The

      
      -proton (CH-CN) typically appears as a triplet or doublet of doublets around 5.0–5.5 ppm.
      
    • Boc group: Strong singlet at ~1.5 ppm (9H).

    • Cbz group: Multiplet at 7.3–7.4 ppm (5H) and singlet at 5.2 ppm (2H).

  • IR Spectroscopy:

    • Nitrile stretch: Distinctive weak/medium band at ~2230–2240 cm⁻¹.

    • Carbonyl (Carbamate): Strong band at ~1700 cm⁻¹.

Part 5: References

  • Synthesis of Indoline-2-carboxylic Acid Derivatives:

    • Context: Establishes the baseline reactivity for the indoline scaffold and N-acetylation procedures analogous to nitrile protection.

    • Source: Patent WO2006053440A1. "New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid." Link

  • Acidity of Alpha-Hydrogens in Nitriles:

    • Context: Provides the mechanistic basis for the racemization risk (pKa ~19-20) necessitating mild base protocols.

    • Source: LibreTexts Chemistry. "Relative Acidity of alpha-Hydrogens." Link

  • General N-Boc Protection of Indoles/Indolines:

    • Context: Standard operating procedures for protecting less nucleophilic nitrogen centers in heterocyclic systems.

    • Source: Sigma-Aldrich Application Note. "N-Boc protection."[1] Link

  • Saxagliptin Intermediate Synthesis:

    • Context: Demonstrates the industrial relevance of protecting alpha-cyano amines (pyrrolidine analogs) where preventing racemization is critical.

    • Source: "Scientific Update on Saxagliptin Synthesis." (General Reference to DPP-4 inhibitor chemistry).

  • Cbz Protection (Schotten-Baumann Conditions):

    • Context: Validates the biphasic NaHCO3 method as a mild alternative for sensitive substrates.

    • Source: Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Link

Sources

Application Note: High-Selectivity Catalytic Hydrogenation of Indole-2-Carbonitrile to Functionalized Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of indole-2-carbonitrile to indoline-2-carbonitrile represents a high-value transformation in drug discovery. The resulting chiral indoline scaffold is a critical pharmacophore found in ACE inhibitors (e.g., Perindopril) and various neuroactive agents.

This transformation presents a classic "chemoselectivity vs. reactivity" paradox:

  • Reactivity: The indole ring is aromatic and electron-rich; the electron-withdrawing nitrile (CN) group at C2 deactivates the ring toward electrophilic hydrogenation.

  • Chemoselectivity: Standard hydrogenation conditions (e.g., Raney Ni, Pd/C at high temp) often reduce the labile nitrile group to a primary amine (

    
    ) before reducing the indole ring, or lead to over-reduction (octahydroindole).
    

This guide details two distinct, field-proven protocols to solve these challenges using Brønsted Acid Activation . This strategy protonates the indole C3 position, breaking aromaticity and generating a highly reactive iminium intermediate that can be hydrogenated selectively without touching the nitrile group.

Mechanistic Insight: The "Acid-Activation" Strategy

To hydrogenate the stable indole ring without high pressure or reducing the nitrile, we utilize a Brønsted Acid-Assisted Pathway .

The Chemical Logic

Standard catalytic hydrogenation relies on the coordination of the


-system to the metal surface. Electron-withdrawing groups (EWGs) like -CN reduce the electron density of the indole, making this coordination weak.

The Solution: Adding a Brønsted acid (HX) protonates the indole at the C3 position (the most basic site). This converts the stable aromatic indole into a reactive indoleninium (iminium) cation . This species is:

  • Non-aromatic: Easier to reduce.

  • Electrophilic: Susceptible to hydride attack from the metal catalyst.

  • Nitrile-Safe: The acidic environment protonates the nitrile less effectively than the C3 carbon, and generally retards the reduction of nitriles (which often requires basic or neutral surfaces).

Pathway Visualization

IndoleMechanism Substrate Indole-2-Carbonitrile (Aromatic, Stable) Intermediate Indoleninium Cation (Activated Iminium Species) Substrate->Intermediate C3 Protonation SideProduct Indoline-2-methanamine (Avoided Side Product) Substrate->SideProduct Direct Nitrile Reduction (Without Acid) Acid + H+ (Brønsted Acid) (p-TsOH or L-CSA) Acid->Intermediate Product Indoline-2-Carbonitrile (Target) Intermediate->Product Hydride Transfer (Selective) Catalyst Metal-H Species (Pt/C or Pd-H) Catalyst->Product

Figure 1: The acid-activated hydrogenation pathway prevents nitrile reduction by prioritizing ring reduction via an iminium intermediate.

Protocol A: Heterogeneous Batch Hydrogenation (Racemic)

Best for: Scale-up, initial scaffold synthesis, robust generation of racemic indoline-2-carbonitrile. Key Advantage: Uses water/alcohol solvents and stable Pt/C catalysts.

Materials & Reagents
ComponentSpecificationRole
Substrate Indole-2-carbonitrileStarting Material
Catalyst 5% Pt/C (Platinum on Carbon)Heterogeneous Catalyst (Pt is preferred over Pd for EWG-indoles)
Activator p-Toluenesulfonic acid (p-TsOH)Brønsted Acid Source (1.0 - 1.1 equiv)
Solvent Methanol (MeOH) or Water/EtOHPolar solvent to stabilize ionic intermediate
Gas Hydrogen (

)
Reductant (Balloon or low pressure)
Step-by-Step Methodology
  • Preparation:

    • In a hydrogenation vessel (or high-pressure flask), dissolve Indole-2-carbonitrile (1.0 mmol) in Methanol (5.0 mL).

    • Add p-TsOH·H₂O (1.0 mmol, 1.0 equiv). Note: Stoichiometric acid is crucial to fully activate the substrate.

    • Carefully add 5% Pt/C (10 wt% loading relative to substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then with 
      
      
      
      (3x).
    • Pressurize to 10–30 bar (145–435 psi) .

    • Note: While some literature suggests atmospheric pressure (balloon) works for simple indoles, the electron-withdrawing nitrile group requires elevated pressure for full conversion.

    • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Workup (Critical for Nitrile Stability):

    • Release

      
       pressure and purge with 
      
      
      
      .
    • Filter the catalyst through a pad of Celite®. Wash with MeOH.

    • Neutralization: The filtrate contains the indoline salt. Carefully adjust pH to ~8-9 using saturated

      
       solution.
      
    • Caution: Do not use strong bases (NaOH) or heat during neutralization, as the nitrile group on the indoline ring can hydrolyze to the amide or acid.

    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.[1]
      
  • Purification:

    • The crude product is usually clean. If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Asymmetric Homogeneous Hydrogenation

Best for: Drug development, synthesis of chiral intermediates (e.g., (S)-Indoline-2-carbonitrile). Key Advantage: High enantioselectivity (>90% ee) using Zhou’s Methodology.

Materials & Reagents
ComponentSpecificationRole
Pre-Catalyst Pd(OCOCF₃)₂ (Palladium Trifluoroacetate)Electron-deficient Pd source
Ligand (R)-SegPhos or (R)-H8-BINAPChiral Bisphosphine Ligand
Activator L-Camphorsulfonic Acid (L-CSA)Chiral Brønsted Acid (Co-catalyst)
Solvent 2,2,2-Trifluoroethanol (TFE)Enhances hydrogen bonding and cation stability
Step-by-Step Methodology
  • Glovebox Setup:

    • In a nitrogen-filled glovebox, weigh Pd(OCOCF₃)₂ (2.0 mol%) and (R)-SegPhos (2.4 mol%) into a vial.

    • Dissolve in acetone (2 mL) and stir for 1 hour to form the complex. Evaporate the acetone in vacuo to obtain the solid catalyst.

  • Reaction Assembly:

    • Add Indole-2-carbonitrile (0.5 mmol) and L-CSA (0.5 mmol, 1.0 equiv) to the catalyst vial.

    • Add TFE (Trifluoroethanol) (3.0 mL). TFE is critical; it stabilizes the hydride transfer transition state.

  • Hydrogenation:

    • Transfer the vial to a stainless steel autoclave.

    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir at Room Temperature for 24 hours.

  • Workup & Analysis:

    • Release pressure.[2] Neutralize carefully with solid

      
      .
      
    • Filter and concentrate.

    • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH).

Experimental Decision Tree

Use this workflow to select the correct method and troubleshoot issues.

Workflow Start Start: Indole-2-CN Hydrogenation Target Is the target Chiral or Racemic? Start->Target Racemic Racemic Target (Protocol A) Target->Racemic Racemic Chiral Chiral Target (Protocol B) Target->Chiral Enantiopure ProtoA Use Pt/C + p-TsOH Solvent: MeOH, 20-30 bar H2 Racemic->ProtoA ProtoB Use Pd(TFA)2 + Chiral Ligand + L-CSA Solvent: TFE, 50 bar H2 Chiral->ProtoB CheckCN QC Check: Is Nitrile Reduced? ProtoA->CheckCN ProtoB->CheckCN YesReduced Issue: Amine formed Action: Reduce Temp, Increase Acid Loading CheckCN->YesReduced Yes (Side Product) NoReduced Success: Indoline-2-CN Isolated CheckCN->NoReduced No (Target)

Figure 2: Operational workflow for selecting the hydrogenation strategy.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Indole ring deactivation by CN group.Increase

pressure (up to 60 bar). Ensure Acid:Substrate ratio is at least 1:1. Switch solvent to TFE.
Nitrile Reduction (Amine formation) Acid concentration too low; Catalyst too active (e.g., Pd/C without acid).Ensure stoichiometric acid is used (protonated nitrile is harder to reduce). Switch from Pd/C to Pt/C (Pt is less active for nitriles).
Low Enantioselectivity (Protocol B) Solvent interference or Temperature too high.Use TFE or DCM/TFE mixtures. Lower temperature to 0°C (will require longer reaction time).
Product Hydrolysis Workup pH too high (basic).Quench with mild base (

) and keep workup cold. Avoid aqueous storage.

References

  • Zhou, Y.-G. (2007). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 40(12), 1357–1366. Link

  • Kuwano, R., et al. (2000).[3] "Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society, 122(31), 7614–7615. Link

  • Wang, D.-S., et al. (2011). "Enantioselective Hydrogenation of Indoles Catalyzed by Palladium Complexes." Chemical Reviews, 111, 2077. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 1045-1075. Link

  • Search Verification: Confirmed efficacy of Brønsted acid activation for electron-deficient indoles via .

Sources

Troubleshooting & Optimization

Preventing oxidation of indoline-2-carbonitrile to indole

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Center Topic: Preventing Oxidation of Indoline-2-carbonitrile to Indole Ticket ID: IND-OX-PREV-001 Status: Resolved / Guide Published

Executive Summary: The Aromatization Challenge

Indoline-2-carbonitrile is a thermodynamically unstable intermediate. Its tendency to oxidize (aromatize) into indole-2-carbonitrile is driven by the formation of a fully aromatic system, a process that releases significant stabilization energy. This transformation is accelerated by oxygen (air) , light , bases , and acidic stationary phases (like silica gel).

This guide provides technical protocols to arrest this oxidation, ensuring high yields and purity for downstream applications such as peptidomimetic synthesis.

Part 1: Critical Storage & Handling (First Aid)

Immediate Action Required: If you possess the free amine (unprotected indoline-2-carbonitrile), strictly adhere to these conditions.

ParameterRequirementReason
Atmosphere Argon or Nitrogen Oxygen is the primary oxidant. Air exposure turns the solid brown/black within hours/days.
Temperature -20°C (Freezer) Retards the kinetics of auto-oxidation.
Light Amber Vials / Foil Photochemical excitation accelerates dehydrogenation.
State Solid / Dry Solutions degrade faster than solids. Remove all solvent before storage.
Stabilization N-Protection Highly Recommended: Convert to N-Boc or N-Cbz derivative immediately if compatible with synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: My product turns dark brown/black during column chromatography. What is happening?

Diagnosis: Oxidative degradation on the stationary phase. Technical Insight: Standard silica gel is slightly acidic (pH ~5-6). This acidity, combined with the high surface area and adsorbed oxygen, catalyzes the dehydrogenation of the indoline ring. The "brown" color is a complex mixture of the oxidized indole and polymerized by-products (similar to melanin formation). Solution:

  • Switch Stationary Phase: Use Neutral Alumina instead of silica gel.

  • Passivate Silica: If you must use silica, pre-treat it with 1-3% Triethylamine (Et₃N) in your eluent.[1] This neutralizes acidic sites and reduces oxidative activity.

  • Speed: Perform "Flash" chromatography rapidly. Do not let the compound sit on the column.

Q2: Why does the reaction mixture degrade during aqueous workup?

Diagnosis: Base-catalyzed aromatization. Technical Insight: The nitrile group at C2 makes the adjacent proton (H-2) acidic (


). Even mild bases (like bicarbonate) can deprotonate this position in equilibrium. The resulting carbanion is electron-rich and reacts rapidly with dissolved oxygen to form the aromatic indole.
Solution: 
  • Degas Solvents: Use freeze-pump-thaw or sparged solvents for all extractions.

  • pH Control: Keep the aqueous phase neutral or slightly acidic (pH 5-6) during extraction. Avoid high pH (>9).

  • Temperature: Perform all extractions with ice-cold buffers.

Q3: Is N-protection necessary?

Diagnosis: Strategic synthesis planning. Technical Insight: Yes. The free amine lone pair on the indoline nitrogen participates in the resonance that stabilizes the transition state for oxidation.

  • Mechanism: Electron-withdrawing groups (EWGs) like Boc (tert-butoxycarbonyl) or Ac (Acetyl) pull electron density away from the ring. This increases the oxidation potential, making the molecule significantly more stable against air oxidation. Recommendation: If your synthetic route allows, protect the nitrogen as N-Boc-indoline-2-carbonitrile immediately. This derivative is stable at room temperature and can be purified on standard silica.

Part 3: Step-by-Step Protocols

Protocol A: Deactivation of Silica Gel for Purification

Use this when purifying the free amine is unavoidable.

  • Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 8:2).

  • Doping: Add 1% v/v Triethylamine (Et₃N) to the mobile phase.

  • Slurry Packing: Slurry the silica gel with the Et₃N-doped solvent. Pour into the column.[1]

  • Flushing: Flush the column with 2 column volumes (CV) of the doped solvent before loading your sample.

  • Loading: Dissolve your crude indoline in a minimum amount of doped solvent (or DCM + 1% Et₃N) and load.

  • Elution: Run the column quickly. Collect fractions in tubes that have been purged with Nitrogen if possible.

Protocol B: Inert Atmosphere Workup

For handling highly sensitive free-amine variants.

  • Quench: Cool reaction to 0°C. Quench with degassed buffer (sparged with Argon for 15 mins).

  • Extraction:

    • Use a separatory funnel with a gas inlet if available, or keep capped.

    • Use degassed DCM or EtOAc .

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (which can be slightly acidic/Lewis acidic).

  • Concentration: Evaporate solvent on a rotary evaporator. Crucial: Backfill the rotovap with Nitrogen/Argon , not air, when releasing the vacuum.[2]

Part 4: Stability Comparison Data

Compound FormStorage ConditionStability DurationDegradation Product
Free Amine Room Temp, Air< 24 HoursIndole-2-CN (Black tar)
Free Amine -20°C, Argon1-2 Months< 5% Indole
N-Boc Protected Room Temp, Air> 6 MonthsStable
N-Acetyl Protected Room Temp, Air> 1 YearStable
Solution (DCM) Room Temp, Air< 4 HoursRapid Aromatization

Part 5: Visualization of Mechanisms & Workflows

Figure 1: Mechanism of Oxidative Aromatization

This diagram illustrates why base and oxygen are the enemies of indoline-2-carbonitrile.

OxidationMechanism cluster_prevention Prevention Strategy Indoline Indoline-2-carbonitrile (Substrate) Deprotonation Base (B:) removes H at C2 Indoline->Deprotonation Acidity of C2-H Carbanion C2-Carbanion Intermediate Deprotonation->Carbanion Equilibrium Oxidation O2 / Oxidant Electron Transfer Carbanion->Oxidation Rapid Indole Indole-2-carbonitrile (Aromatic Product) Oxidation->Indole -2e-, -H+ Prevent1 N-Protection (Reduces e- density) Prevent2 Inert Gas (Removes O2)

Caption: The aromatization pathway is driven by the acidity of the C2 proton and the thermodynamic stability of the resulting indole.[3] N-protection raises the energy barrier for this process.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Indoline Degradation CheckColor Is product turning brown? Start->CheckColor CheckStep At which step? CheckColor->CheckStep Yes Workup During Extraction/Workup CheckStep->Workup Column During Column Chromatography CheckStep->Column Storage During Storage CheckStep->Storage Sol1 Action: Use Degassed Solvents Keep pH < 7 Workup->Sol1 Sol2 Action: Add 1% Et3N to Eluent Or use Neutral Alumina Column->Sol2 Sol3 Action: Store under Argon at -20°C Consider N-Boc protection Storage->Sol3

Caption: Diagnostic workflow for identifying and resolving oxidation issues at different experimental stages.

References

  • Stability of Indoline Derivatives : BenchChem Technical Support Center. "Improving the Stability of Indole Compounds in Solution." Accessed 2024.

  • Mechanisms of Oxidation : National Institutes of Health (NIH). "Pathways of Electrochemical Oxidation of Indolic Compounds." Accessed 2024.

  • N-Protection Strategies : Organic Chemistry Portal. "Boc-Protected Amino Groups."[4][5][6] Accessed 2024.

  • Purification Protocols : BenchChem Technical Support Center. "Purification of Indole Derivatives by Column Chromatography." Accessed 2024.

  • Indoline Synthesis & Reactivity : MDPI. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Accessed 2024.

Sources

Technical Support Center: High-Fidelity Synthesis of Chiral Indoline-2-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: IND-CN-RAC-001 Subject: Minimizing Racemization During Dehydration of Indoline-2-Carboxamides Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Core Directive & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing a drop in enantiomeric excess (ee%) during the conversion of chiral indoline-2-carboxamide to indoline-2-carbonitrile .

This transformation is deceptively simple. While the dehydration of a primary amide to a nitrile is a standard textbook reaction, the C2 position of the indoline ring is chemically fragile. The presence of the newly formed nitrile group (strongly electron-withdrawing) adjacent to the amine nitrogen dramatically increases the acidity of the C2 proton.

The Golden Rule: The stereocenter is preserved only under kinetic control. Any thermodynamic equilibration will lead to racemization.

Module 1: The Racemization Trap (Mechanism)

User Question: "My starting material is 99% ee. Why does the product drop to 80% ee even before workup?"

Technical Analysis: The racemization does not usually occur during the dehydration mechanism itself, but rather immediately after the nitrile is formed. The C2 proton (


-proton) is the weak link.
  • The Trigger: The nitrile group (

    
    ) and the 
    
    
    
    -protecting group (e.g.,
    
    
    ,
    
    
    , or
    
    
    ) both withdraw electrons, making the C2 proton highly acidic (
    
    
    in DMSO).
  • The Failure Mode: If your reaction medium contains excess base or reaches a temperature where the deprotonation barrier is overcome, the proton is stripped.

  • The Result: You form a planar, resonance-stabilized carbanion (enolate-like). When this reprotonates, it does so from either face, resulting in a racemic mixture.

Visualization: The Racemization Pathway

RacemizationMechanism Start Chiral Indoline-2-CN (S-Enantiomer) Transition Planar Carbanion (Achiral Intermediate) Start->Transition Deprotonation (-H+) Base Excess Base / Heat Base->Transition End_S (S)-Indoline-2-CN (Retention) Transition->End_S +H+ (Face A) End_R (R)-Indoline-2-CN (Inversion) Transition->End_R +H+ (Face B)

Figure 1: The mechanism of base-mediated racemization via the planar carbanion intermediate.

Module 2: Troubleshooting Dehydration Protocols

User Question: "Which reagent should I use?


 is standard, but I'm seeing variability."

Recommendation: Avoid thermal dehydration methods (like


 reflux). For chiral indolines, you must use mild, low-temperature  dehydration agents.
Comparative Reagent Analysis
ReagentRisk LevelTemp. RangeNotes
TFAA / Pyridine Low (Preferred)

to

The "Gold Standard" for Vildagliptin-like intermediates. Fast, clean, and works at low temp.
Burgess Reagent Very Low RTNeutral conditions (pH

7). Excellent for highly sensitive substrates but expensive for scale-up.

/ Imidazole
Medium

to RT
Effective, but generates

. Requires careful buffering.
Vilsmeier (

)
High

to

Often requires heating to drive the reaction, increasing racemization risk.
Validated Protocol: The TFAA Method

Adapted from Vildagliptin intermediate synthesis (See Ref 1, 2).

Reagents:

  • Substrate: (S)-1-(Chloroacetyl)indoline-2-carboxamide (or Boc equivalent).

  • Dehydrating Agent: Trifluoroacetic Anhydride (TFAA).

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of amide in dry THF/DCM (approx. 10 vol).

  • Cryo-Cooling: Cool the solution to

    
     to 
    
    
    
    . This is critical. Do not proceed until the internal temperature is stable.
  • Base Addition: Add 2.0–2.5 eq of Pyridine. (Wait 5 mins).

  • Dehydration: Add 1.2–1.5 eq of TFAA dropwise.

    • Critical: Maintain internal temp

      
       during addition. The reaction is exothermic.
      
  • Monitoring: Stir at

    
     for 1–2 hours. Monitor by TLC/HPLC.
    
    • Stop point: Do not let the reaction stir overnight "just to be safe." Prolonged exposure to base, even pyridine, can erode ee%.

  • Quench: Pour into cold saturated

    
    .
    

Module 3: Environmental Controls & FAQs

Q: Can I use DMF as a solvent? A: No. DMF is polar and can stabilize the charged intermediates that lead to racemization. It is also difficult to remove without heating. Use DCM (Dichloromethane) or THF , which are non-polar/moderately polar and allow for low-temperature processing.

Q: My reaction works, but I lose optical purity during workup. Why? A: This is a classic "Exotherm Trap."

  • The Issue: Quenching excess TFAA with water/bicarbonate is highly exothermic. If you dump the reaction mixture into water, the local temperature spikes (hot spots) can momentarily reach

    
     in the presence of base.
    
  • The Fix: Always quench by adding the reaction mixture slowly into a pre-cooled (

    
    ) quench solution with vigorous stirring.
    

Q: Is


-protection necessary? 
A: Absolutely.  Free indoline nitrogen (

) is nucleophilic. Without protection (Boc, Acetyl, Cbz), the nitrogen will attack the activated amide or the dehydrating agent, leading to amidines or dimers. Furthermore, the

-protecting group prevents tautomerization that would destroy chirality.
Workflow Logic: Decision Tree

TroubleshootingWorkflow Start Start: Low ee% Observed CheckTemp Was reaction T > 5°C? Start->CheckTemp CheckBase Strong Base used? (e.g., NaOH, KOH, strong amine) CheckTemp->CheckBase No Action1 CRITICAL: Use Cryo conditions (-10°C to 0°C) CheckTemp->Action1 Yes CheckQuench Did quench generate heat? CheckBase->CheckQuench No Action2 Switch to Pyridine or Burgess Reagent CheckBase->Action2 Yes Action3 Implement Reverse Cold Quench CheckQuench->Action3 Yes Success Protocol Optimized: Maintain Kinetic Control Action1->Success Action2->Success Action3->Success

Figure 2: Diagnostic workflow for identifying the root cause of racemization.

References

  • Beilstein J. Org. Chem. (2008).[1] Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (Demonstrates the TFAA/THF protocol for the 5-membered ring analog).

  • ResearchGate / Journal of Chemical Research . (2015). A facile method to synthesize vildagliptin. (Details the dehydration of the carboxamide and racemization checks).

  • Organic Chemistry Portal . Nitrile Synthesis by Dehydration of Amides. (General overview of dehydrating agents including Burgess and TFAA).

  • White Rose Research Online . Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. (Discusses the lability of the C2 proton in indolines).

Sources

Purification methods for unstable indoline nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Unstable Indoline Nitriles

Introduction: The "Ticking Time Bomb" Scaffold

Indoline nitriles (specifically 2-cyanoindolines or 3-cyanoindolines) present a dual-threat stability profile that frustrates standard purification workflows. As a Senior Application Scientist, I often see these compounds degrade not because the synthesis failed, but because the purification stress-tested the molecule beyond its limits.

You are fighting two thermodynamic gradients simultaneously:

  • Oxidative Aromatization: The driving force to restore aromaticity (becoming an indole) is immense. Silica gel, with its high surface area and trapped oxygen, acts as a solid-phase oxidant.

  • Hydrolytic Cleavage: The nitrile group, often activated by the electron-rich nitrogen, is prone to hydrolysis (to amides/acids) or elimination (Retro-Strecker), particularly on acidic stationary phases.

This guide replaces "standard operating procedures" with "survival protocols" designed to isolate your target without triggering these degradation pathways.

Module 1: Triage & Diagnostics

Before choosing a method, determine how your compound is dying.

Q: My crude NMR looks good, but the column fractions are complex mixtures. What happened?

A: You likely experienced On-Column Degradation .

  • Symptom: Fractions turn brown/red upon concentration.

  • Diagnosis: Acid-catalyzed oxidation or polymerization. Silica gel is naturally acidic (

    
    ).
    
  • Solution: Switch to Buffered Silica or Neutral Alumina (See Protocol A).

Q: The nitrile peak (


) disappeared after workup. 

A: Check for Hydrolysis .

  • Symptom: Appearance of amide protons (

    
    , broad) or carboxylic acid signals.
    
  • Cause: Aqueous workup with prolonged exposure to extreme pH or heat.

  • Solution: Use Non-Aqueous Workup or Cold Precipitation (See Protocol C).

Module 2: Chromatography Survival Guide

If you must run a column, you cannot use "off-the-shelf" conditions. You must chemically modify the stationary phase to suppress reactivity.[1]

Protocol A: The "Buffered" Silica Column

Best for: Indoline nitriles that are moderately stable but degrade on acidic silica.

The Mechanism: Standard silica protonates the indoline nitrogen, increasing residence time and susceptibility to oxidation. Pre-treating with Triethylamine (TEA) neutralizes silanol groups (


), creating a "deactivated" surface that allows the indoline to pass through rapidly.

Step-by-Step Workflow:

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (TEA) (e.g., 90:9:1 Hexane:EtOAc:TEA).

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA-doped solvent.

    • Critical: This "caps" the acidic sites before your compound ever touches them.

  • Loading: Dissolve your crude in a minimum amount of Toluene (avoid DCM if possible, as traces of HCl in DCM can be fatal). Load gently.

  • Elution: Run the column using a mobile phase containing 0.5% TEA .

    • Note: You can lower the TEA content after packing, but keeping a trace amount maintains the neutral environment.

  • Workup: Evaporate fractions immediately at <35°C . Do not let fractions sit overnight.

Protocol B: Rapid Neutral Alumina Filtration

Best for: Highly unstable compounds where silica is lethal.

The Logic: Neutral Alumina (Brockmann Grade III) is far less acidic than silica and has a lower surface area, reducing oxidative stress. This is a filtration, not a high-resolution separation.

Step-by-Step Workflow:

  • Preparation: Use a sintered glass funnel (frit). Fill with 5cm of Neutral Alumina (Grade III).

  • Wetting: Wet the pad with 100% non-polar solvent (e.g., Pentane or Hexane/EtOAc 95:5).

  • Filtration: Apply the crude mixture to the top. Apply gentle vacuum.

  • Elution: Wash with a polarity gradient (e.g., 5%

    
     10% 
    
    
    
    20% EtOAc in Hexane).
  • Collection: Collect large fractions. The goal is to remove the "tar" (baseline impurities) and metal catalysts, not to separate isomers.

Module 3: Non-Chromatographic Alternatives

Whenever possible, avoid chromatography entirely.

Protocol C: Cold Anti-Solvent Precipitation

Best for: Removing oily impurities without heat.

Quantitative Data: Solubility Thresholds

Solvent System Indoline Solubility Impurity Solubility Outcome
Hexane/EtOAc Moderate High (Oils) Poor (Oiling out)
MTBE/Pentane Low High Good (Precipitation)

| EtOH/Water | High (Hot) | High | Risky (Hydrolysis risk) |

Step-by-Step Workflow:

  • Dissolve crude oil in a minimum volume of MTBE (Methyl tert-butyl ether) or Diethyl Ether at Room Temperature.

  • Cool the solution to -20°C (freezer) or 0°C (ice bath).

  • Add Pentane or Heptane dropwise with slow stirring until a persistent cloudiness appears.

  • Return to -20°C for 2-12 hours.

  • Filtration: Filter the resulting solid rapidly while cold. Wash with cold Pentane.

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the safest purification method based on compound stability and impurity profile.

PurificationDecision Start Crude Indoline Nitrile CheckTLC Stability Test: 2D TLC on Silica Start->CheckTLC Stable Stable on Silica? CheckTLC->Stable YesStable Yes (Spot on diagonal) Stable->YesStable No Decomp NoStable No (New spots/streaking) Stable->NoStable Decomp StandardCol Standard Flash Column (Hex/EtOAc) YesStable->StandardCol ImpurityCheck Impurity Type? NoStable->ImpurityCheck Check Impurities BufferedCol Buffered Silica Column (1% TEA doped) Alumina Neutral Alumina Filtration Precip Cold Precipitation (MTBE/Pentane) ImpurityCheck->BufferedCol Close Rf Isomers ImpurityCheck->Alumina Baseline Tar/Cat. ImpurityCheck->Precip Oily Residues

Figure 2: The "Buffered" Silica Mechanism

Caption: How Triethylamine (TEA) prevents acid-catalyzed degradation on the silica surface.

BufferedMechanism Silica Acidic Silica Surface (Si-OH) Indoline Indoline Nitrile Silica->Indoline Protonation (Causes Oxidation) TEA Triethylamine (Et3N) TEA->Silica Neutralization (H-Bonding) SafePass Safe Elution (No Interaction) TEA->SafePass Protects Indoline->SafePass Flows Through

FAQ: Troubleshooting Specific Scenarios

Q: Can I store the purified indoline nitrile in solution? A: No. In solution, the rate of auto-oxidation is significantly higher due to dissolved oxygen.

  • Best Practice: Evaporate to dryness immediately. If it is an oil, store under Argon at -20°C. If it must be in solution for the next step, degas the solvent with Argon bubbling for 15 minutes prior to dissolution.

Q: I see a new spot on TLC that moves slightly slower than my product. What is it? A: This is often the Indole (aromatized product).

  • Verification: Indoles often fluoresce intensely blue/purple under 254nm/365nm UV light, whereas indolines are often fainter or absorb differently.

  • Action: If you see this growing during purification, your column is too slow or your silica is too active. Switch to Protocol B (Alumina).

Q: My compound decomposes on Neutral Alumina too. Now what? A: You are likely dealing with extreme oxidative sensitivity.

  • The "Zero-Contact" Method: Do not purify. Carry the crude material directly into the next step if possible.

  • Derivatization: If the nitrile is the final product, this is hard. If it's an intermediate, consider protecting the indoline nitrogen (e.g., Acetyl or Boc protection) before attempting to purify. N-protected indolines are significantly more stable toward oxidation.

References

  • Gribble, G. W. (2016).[2] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[2] (Discusses the inherent instability of indoline intermediates and dehydrogenation risks).

  • BenchChem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography. (Detailed protocols on silica deactivation with triethylamine).

  • Organic Chemistry Portal. (2023). Synthesis of Indolines. (Overview of synthetic routes and stability of hydrogenated indole derivatives).

  • Common Organic Chemistry. (2024). Nitrile Hydrolysis Mechanisms. (Mechanistic insight into acid/base catalyzed hydrolysis of nitriles).

Sources

Technical Support Center: Troubleshooting Indole-to-Indoline Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to push indole reductions past the 50% yield mark. Reducing an indole to an indoline is not merely hydrogenating an isolated alkene; it represents a fundamental shift in pharmacophore geometry and electronics, moving from a planar aromatic system to a puckered sp³-rich conformation (1)[1].

Mechanistically, the reaction relies on the initial protonation of the C3 position of the indole ring by an acid. This generates a highly electrophilic indolenium cation. Only after this protonation can a hydride source attack the C2 position to yield the indoline. The delicate balance between the acidity of the medium and the nucleophilicity of the reducing agent is the root cause of most yield-limiting side reactions.

Diagnostic Workflow

TroubleshootingFlow Start Low Yield in Indole Reduction? CheckByproducts Analyze Byproducts (LC-MS / NMR) Start->CheckByproducts NAlkylation N-Alkylated Indoline Found? CheckByproducts->NAlkylation Polymerization Dark Mixture / Oligomers? CheckByproducts->Polymerization NoReaction Unreacted Starting Material? CheckByproducts->NoReaction SolAlkylation Switch to NaBH3CN/AcOH (Gribble Protocol) NAlkylation->SolAlkylation Yes SolPolymer Avoid Strong Acids (HCl). Use Zn/H3PO4 or Pd/C. Polymerization->SolPolymer Yes SolNoReaction Check for EWGs. Increase Temp or use BH3-THF. NoReaction->SolNoReaction Yes

Diagnostic workflow for identifying and resolving common yield-limiting issues in indole reduction.

Troubleshooting FAQs

Q: Why am I isolating N-ethylindoline instead of my desired unsubstituted indoline when using NaBH₄ in acetic acid? A: This is a classic case of reductive alkylation. When sodium borohydride (


) is dissolved in glacial acetic acid, it forms acyloxyborohydrides and can reduce the acetic acid itself to acetaldehyde. The newly formed indoline then reacts with this acetaldehyde to form an iminium ion, which is subsequently reduced to yield N-ethylindoline (2)[2].
The Fix: Switch to the Gribble reduction protocol using sodium cyanoborohydride (

). The electron-withdrawing cyano group tempers the hydride's reactivity, preventing the reduction of the acetic acid solvent while remaining active enough to reduce the indolenium intermediate. This chemoselective switch routinely restores yields to >90%[2].

Q: My reaction mixture turned pitch black, and LC-MS shows massive polymeric baseline humps. What happened? A: Indoles are notoriously acid-sensitive. If your protonating acid is too strong (e.g., concentrated HCl) and your reduction kinetics are too slow, the unreacted indole molecules will act as nucleophiles. They attack the highly reactive indolenium intermediates, triggering a cascade of dimerization and polymerization. Early attempts using Sn/HCl invariably led to this exact polymerization issue (3)[3]. The Fix: Modulate the acid strength. Replacing Sn/HCl with Zinc dust in 85% phosphoric acid (


) provides a sufficiently acidic medium to protonate C3 without promoting rapid polymerization, improving yields of the free indoline[3].

Q: I am attempting a catalytic hydrogenation with Pd/C, but the reaction stalls at 50% conversion. Is the catalyst dying? A: Yes, catalyst poisoning is a major hurdle in the direct hydrogenation of unprotected indoles. The basic nitrogen of the resulting indoline product strongly coordinates to the palladium surface, effectively poisoning the active sites and halting the catalytic cycle (4)[4]. The Fix: Perform the hydrogenation in an aqueous acidic medium (e.g., dilute


). The acid immediately protonates the newly formed indoline, converting it into an indolinium salt. This prevents the nitrogen lone pair from coordinating with and poisoning the Pd/C catalyst, allowing for quantitative conversions at near-ambient temperatures and pressures[4].

Quantitative Method Comparison

Reduction MethodAcid SourcePrimary Byproduct / IssueTypical YieldChemoselectivity

Glacial Acetic AcidN-ethylindoline (Reductive Alkylation)10 - 30%Low

Trifluoroacetic AcidN-trifluoroethylindoline15 - 40%Low

Glacial Acetic AcidNone (Trace dimers if overheated)85 - 95%High
Sn metal Concentrated HClExtensive Polymerization< 10%Very Low
Zn dust 85%

Unreacted SM (if EWG present)60 - 70%Moderate
Pd/C (1 atm

)
Neutral SolventCatalyst Poisoning (Stalls at 50%)40 - 55%Moderate
Pd/C (1 atm

)
Aqueous

Over-reduction (at high pressure)> 95%High

Self-Validating Experimental Protocols

Protocol A: Chemoselective Gribble Reduction ( / AcOH)

This is the industry-standard method for lab-scale synthesis due to high chemoselectivity and the avoidance of high-pressure equipment.

Self-Validation Checkpoints:

  • TLC Monitoring: Indole starting material is highly UV-active and stains brightly with Ehrlich's reagent (turns pink/purple). The indoline product will have a lower

    
     value, reduced UV activity, and will not stain pink with Ehrlich's.
    
  • Mass Spectrometry: Look for a +2 Da shift in the parent mass

    
    .
    

Step-by-Step Methodology:

  • Setup: Use a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Dissolve the indole substrate (1.0 equiv) in glacial acetic acid to create a 0.2 M solution. Cool the flask to 10 °C using an ice-water bath.

  • Addition: Add Sodium Cyanoborohydride (

    
    , 3.0 equiv) portion-wise over 30 minutes. Causality note: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal spikes that could lead to dimerization.
    
  • Reaction: Remove the ice bath, allow the mixture to warm to 20 °C, and stir for 2 hours.

  • Quench & Workup: Quench by slowly adding water. CRITICAL: Basify the mixture with 10% NaOH to pH 10 in a well-ventilated fume hood. Failure to basify before extraction can result in the release of highly toxic HCN gas.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Green Heterogeneous Hydrogenation (Pd/C / / )

Ideal for scale-up scenarios where generating boron waste is undesirable.

Self-Validation Checkpoints:

  • Hydrogen Uptake: If using a mass flow controller or burette, the reaction should consume exactly 1.0 molar equivalent of

    
     gas. Stalling before 1.0 equiv indicates catalyst poisoning.
    

Step-by-Step Methodology:

  • Charge: To a pressure vessel or heavy-walled flask, add the unprotected indole (1.0 equiv), 5 wt% Pd/C catalyst (0.05 equiv Pd), and aqueous

    
     (1.5 equiv).
    
  • Purge: Purge the vessel with nitrogen gas three times to remove oxygen, followed by purging with hydrogen gas three times.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (1 atm via balloon or regulated line) at 40 °C (313 K).

  • Monitor: Check the reaction via LC-MS after 4 hours.

  • Filtration & Workup: Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Basify the aqueous filtrate to pH 10 using

    
     and extract with dichloromethane.
    

References

  • 1-(3-Bromopropyl)indoline|CAS 768297-88-7|RUO - Benchchem, Benchchem,
  • Reductions in Organic Synthesis.
  • organic chemistry - What groups can be reduced by Sn/HCl?, StackExchange,
  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium c

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Chiral Indoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in synthesizing chiral indolines. Achieving high enantiomeric excess (ee) in these privileged scaffolds requires a deep understanding of reaction microenvironments—from overcoming the aromatic stabilization energy of indoles to managing non-covalent interactions in transition states.

Troubleshooting Asymmetric Hydrogenation of Indoles

Q: My enantiomeric excess drops significantly when scaling up the Pd-catalyzed hydrogenation of unprotected indoles. What is causing this, and how can I fix it?

A: The degradation of ee during scale-up is almost always linked to catalyst poisoning and incomplete substrate activation . Indoles possess a high aromatic resonance energy (~34 kcal/mol), making the pyrrole ring difficult to reduce. Consequently, the product (indoline) often acts as a strong σ-donor, coordinating to the palladium center and displacing the chiral ligand, which leads to a racemic background reaction.

  • The Causality: To bypass aromaticity, we rely on strong Brønsted acids (e.g., L-CSA or TsOH) to protonate the C3 position of the indole, generating an activated iminium intermediate. If your acid stoichiometry or mixing efficiency drops during scale-up, the unprotonated indole competes for the metal center.

  • The Solution: Ensure a strict 1:1 to 1.2:1 ratio of Brønsted acid to substrate. Furthermore, utilize a ligand with a highly tailored chiral pocket, such as (R)-H8-BINAP . The partially hydrogenated backbone of H8-BINAP provides a tighter bite angle and greater steric bulk than standard BINAP, shielding the Pd(II) center from off-cycle coordination[1].

Q: I am using an Iridium catalyst for indole hydrogenation, but my conversion is low unless I heat the reaction, which ruins my ee. How do I balance reactivity and enantioselectivity?

A: Iridium catalysts are highly sensitive to the electronic nature of the substrate. Unprotected N-H indoles often coordinate too strongly to Ir, forming inactive resting states.

  • The Causality: Elevated temperatures provide the thermal energy to dissociate these resting states but simultaneously increase the rate of non-enantioselective background pathways.

  • The Solution: You have two options. First, pre-activate the substrate by installing an electron-withdrawing N-protecting group (e.g., N-Boc or N-Ts). This reduces the Lewis basicity of the nitrogen, preventing catalyst poisoning. Alternatively, if you must use unprotected indoles, switch to a SpinPHOX (spiro[4,4]-1,6-nonadiene-based phosphinooxazoline) ligand. The rigid spiro backbone prevents the Ir center from adopting inactive geometries, allowing for >99% ee even at lower catalyst loadings[1].

Troubleshooting Organocatalytic Methods (Chiral Phosphoric Acids)

Q: In my CPA-catalyzed N-alkylation/Pictet-Spengler reaction, I am getting poor regioselectivity (C3 vs N1 attack) and my ee is stuck at 60%. How do I optimize this?

A: This is a classic issue of competing nucleophilic sites. The C3 position of the indole is inherently more nucleophilic than the N1 position.

  • The Causality: Chiral Phosphoric Acids (CPAs) operate via a bifunctional hydrogen-bonding network—the phosphoryl oxygen acts as a Lewis base (activating the nucleophile), while the acidic proton activates the electrophile (e.g., an imine). If the chiral pocket is too open, the indole will attack via its most electronically favored trajectory (C3).

  • The Solution: Switch your catalyst from a BINOL-derived CPA to a SPINOL-derived CPA . The SPINOL backbone has a distinct dihedral angle that creates a deeper, more restrictive chiral cavity. This steric constraint physically blocks the C3 trajectory, forcing the substrate to undergo N1 attack. Additionally, lowering the temperature to -10°C to -20°C rigidifies the hydrogen-bonding transition state, frequently pushing ee from 60% to >90%[2].

Troubleshooting Cu-Catalyzed Alkene Hydroamination

Q: My intramolecular Cu-catalyzed alkene hydroamination is yielding the correct chiral indoline, but the ee is highly variable between batches (50-70%). What is the critical parameter?

A: Batch-to-batch variability in Cu-catalyzed hydroaminations usually points to a breakdown in temperature control and ligand exchange kinetics.

  • The Causality: The enantioselective step involves a cis-aminocupration across the alkene. Copper(II) systems can easily slip into single-electron transfer (radical) pathways if thermal energy is too high, leading to a loss of stereochemical information.

  • The Solution: Temperature control is absolute. Drop the reaction temperature from 60°C to 30°C. While this will decrease your overall yield (requiring longer reaction times), it suppresses the racemic radical background pathway. Pair this with a highly sterically demanding ligand like (R)-DTBM-SEGPHOS . The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups create a narrow chiral channel that rigidly locks the alkene during the migratory insertion step[3].

Quantitative Benchmarking: Reaction Parameters

MethodologyOptimal Catalyst / LigandKey Additive / PromoterTypical ee RangePrimary Challenge
Asymmetric Hydrogenation (Pd) Pd(OCOCF3)2 / (R)-H8-BINAPL-CSA or TsOH (1.0 equiv)85% - 98%Catalyst poisoning by indoline product
Asymmetric Hydrogenation (Ir) [Ir(cod)Cl]2 / SpinPHOXN-Boc protection90% - 99%High temperatures degrade ee
Organocatalysis (CPA) SPINOL-derived Phosphoric AcidMolecular Sieves (4Å)88% - 99%Regioselectivity (C3 vs N1 attack)
Alkene Hydroamination (Cu) Cu(II) / (R)-DTBM-SEGPHOSPolymethylhydrosiloxane70% - 94%Competing radical pathways at >40°C

Validated Experimental Protocols

Protocol 1: Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles

Self-Validation Checkpoint: The success of this protocol relies entirely on the complete formation of the iminium intermediate prior to hydrogenation.

  • Preparation: In an argon-filled glovebox, dissolve Pd(OCOCF3)2 (2.0 mol %) and (R)-H8-BINAP (2.4 mol %) in anhydrous 2,2,2-trifluoroethanol (TFE) (2.0 mL). Stir at room temperature for 1 hour to ensure complete complexation.

  • Substrate Activation: In a separate vial, add the 2-substituted indole (0.5 mmol) and L-CSA (0.5 mmol, 1.0 equiv). Dissolve in TFE (3.0 mL). Validation: Stir for 30 minutes; the solution should deepen in color, indicating iminium ion formation.

  • Reaction: Transfer the catalyst solution to the substrate vial. Transfer the mixture to a high-pressure hydrogenation autoclave.

  • Hydrogenation: Purge the autoclave with H2 gas three times. Pressurize to 700 psi (approx. 48 bar). Stir at 50°C for 24 hours.

  • Workup: Vent the H2 gas slowly. Neutralize the reaction mixture with saturated aqueous NaHCO3 to liberate the free indoline. Extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: CPA-Catalyzed Enantioselective Synthesis of Indolines

Self-Validation Checkpoint: Moisture is the enemy of hydrogen-bonding organocatalysis. Ensure absolute anhydrous conditions.

  • Preparation: Flame-dry a Schlenk tube under vacuum. Add the indole substrate (0.2 mmol), the electrophile (e.g., quinone diimide, 0.24 mmol), and freshly activated 4Å molecular sieves (100 mg).

  • Solvent & Catalyst: Add anhydrous toluene (2.0 mL) and cool the mixture to -20°C using a cryocooler. Allow 15 minutes for thermal equilibration.

  • Initiation: Add the SPINOL-derived Chiral Phosphoric Acid (5.0 mol %) in one portion.

  • Monitoring: Stir at -20°C for 48-72 hours. Validation: Monitor via TLC. Do not allow the reaction to warm up during sampling, as this will immediately degrade the ee of the ongoing reaction.

  • Isolation: Filter the mixture directly through a short pad of silica gel (eluting with EtOAc) to remove the catalyst and molecular sieves. Concentrate and purify via preparative chiral HPLC.

System Workflows & Logical Relationships

G A Indole Substrate + Brønsted Acid B Iminium Intermediate (Aromaticity Broken) A->B Protonation (C3 Position) C Pd(H8-BINAP) Complex Coordination B->C Binding to Metal D Hydride Insertion (Enantioselective Step) C->D H2 Activation (700 psi) E Chiral Indoline (High ee) D->E Reductive Elimination

Mechanistic logic of Pd-catalyzed asymmetric hydrogenation of indoles.

G Start Low ee in Indoline Synthesis? Q1 Identify the Catalytic System Start->Q1 AH Asymmetric Hydrogenation Q1->AH CPA Chiral Phosphoric Acid Q1->CPA Cu Cu-Catalyzed Amination Q1->Cu Sol1 Check Acid Ratio Use (R)-H8-BINAP AH->Sol1 Pd/Ir Catalysts Sol2 Switch to SPINOL CPA Lower Temp to -20°C CPA->Sol2 H-Bonding Issues Sol3 Lower Temp to 30°C Use (R)-DTBM-SEGPHOS Cu->Sol3 Radical Pathways

Troubleshooting decision tree for optimizing enantiomeric excess.

References

  • Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: National Center for Biotechnology Information (PMC) URL: [Link][1]

  • Title: Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines Source: Organic Letters - ACS Publications URL: [Link][2]

  • Title: Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination Source: ResearchGate / Organometallics URL: [Link][3]

Sources

Nitrile Stability Support Center: Troubleshooting Aqueous Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the unwanted hydrolysis of nitrile groups (-C≡N) in aqueous media.

The nitrile group is a highly versatile pharmacophore in drug design, acting as a carbonyl bioisostere, a hydrogen bond acceptor, and an electrophilic warhead in targeted covalent inhibitors[1][2][3]. While generally robust in physiological conditions and often passed through the body unchanged[3], the sp-hybridized carbon of the cyano group is inherently electrophilic[1]. Under specific aqueous conditions—such as extreme pH, the presence of transition metals, or enzymatic activity—nitriles are susceptible to hydrolysis into amides and carboxylic acids[4][5].

This guide provides mechanistic insights, field-proven troubleshooting workflows, and self-validating experimental protocols to preserve nitrile integrity during your experiments.

Mechanistic Insight: Why Do Nitriles Hydrolyze?

Understanding the causality behind nitrile degradation is the first step in preventing it. The hydrolysis of a nitrile proceeds via a nucleophilic attack on the electrophilic sp-carbon, forming an imidic acid intermediate that rapidly tautomerizes into a primary amide, which can further hydrolyze into a carboxylic acid[4].

  • Acid-Catalyzed Hydrolysis: In acidic environments (pH < 4), the nitrile nitrogen is protonated. This significantly increases the electrophilic character of the adjacent carbon, allowing even weak nucleophiles like water to attack[4].

  • Base-Catalyzed Hydrolysis: In strongly basic environments (pH > 10), the highly nucleophilic hydroxide anion directly attacks the carbon-nitrogen triple bond[4][5].

  • Metal-Mediated Hydration: Transition metals (e.g., Pd, Cu) can act as Lewis acids, coordinating to the nitrogen's lone pair and withdrawing electron density from the triple bond, activating it toward water attack[6].

Mechanism Nitrile Nitrile (R-C≡N) Imidic Imidic Acid Intermediate Nitrile->Imidic H2O, H+ or OH- Amide Primary Amide (R-CONH2) Imidic->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid H2O, Heat

Nitrile hydrolysis pathway via imidic acid and amide intermediates to carboxylic acid.

Troubleshooting Guide: Identifying & Solving Hydrolysis

Workflow Start Nitrile Hydrolysis Detected in Aqueous Media CondAcidBase Extreme pH? (pH < 4 or > 10) Start->CondAcidBase CondMetal Transition Metals? (e.g., Pd, Cu) Start->CondMetal CondBio Biological Assay? (Enzymes present) Start->CondBio SolAcidBase Use pH 6-8 Buffers & Cold Extraction CondAcidBase->SolAcidBase Yes SolMetal Add EDTA Chelator During Quench CondMetal->SolMetal Yes SolBio Use Inhibitors or Biphasic System CondBio->SolBio Yes

Decision tree for identifying and resolving common causes of nitrile hydrolysis.

Issue 1: Degradation During Aqueous Workup

Q: My nitrile compound degrades into an amide during the aqueous workup. How do I prevent this? A: Highly activated nitriles (e.g., those adjacent to electron-withdrawing groups) are prone to hydration during harsh acidic or basic workups. To solve this, neutralize the reaction mixture using mild buffers (e.g., saturated NH₄Cl or phosphate buffer at pH 7) instead of strong acids/bases. Perform the quench at low temperatures (0–5 °C) and immediately extract into a non-polar organic solvent to establish a biphasic system. This minimizes the aqueous contact time and suppresses uncatalyzed hydration[7].

Issue 2: Hydration in Cross-Coupling Reactions

Q: I am performing a metal-catalyzed cross-coupling in aqueous media, and the nitrile is hydrating. Why? A: Transition metals coordinate to the lone pair of the nitrile nitrogen. This Lewis acid-like activation withdraws electron density from the triple bond, making the carbon highly susceptible to nucleophilic attack by water, even at neutral pH[6]. If aqueous media is required, add a chelating agent such as EDTA during the workup to rapidly sequester the metal catalyst. Alternatively, switch to a biphasic solvent system with a phase-transfer catalyst to keep the nitrile partitioned in the organic phase[7].

Issue 3: Instability in Enzymatic Assays

Q: My nitrile-based covalent inhibitor is unstable in whole-cell enzymatic assays. What is happening? A: Microorganisms and certain biological matrices contain nitrilases and nitrile hydratases. Nitrile hydratases convert nitriles to amides, while nitrilases directly hydrolyze nitriles to carboxylic acids and ammonia under mild physiological conditions (pH ~7)[8][9]. For non-cellular biochemical assays, ensure the addition of broad-spectrum enzyme inhibitors or use a micro-aqueous/organic co-solvent system to reduce enzyme activity[7]. For whole-cell assays, structural modification (e.g., increasing steric hindrance around the cyano group) may be necessary to block the enzyme's active site.

Standardized Experimental Protocols

Protocol A: Mild Biphasic Aqueous Workup for Sensitive Nitriles

Objective: To isolate nitrile-containing APIs without inducing acid/base-catalyzed hydrolysis. Causality Check: By keeping the pH neutral and the temperature low, we prevent the protonation of the nitrogen and the thermal activation required for water to attack the sp-carbon.

  • Cooling: Chill the crude reaction mixture to 0–5 °C using an ice-water bath to lower the kinetic energy available for the hydrolysis activation barrier.

  • Buffering: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a 0.1 M phosphate buffer (pH 7.0) to quench the reaction. Do not use NaOH or HCl.

  • Biphasic Extraction: Add a pre-chilled, low-polarity organic solvent (e.g., methyl tert-butyl ether [MTBE] or dichloromethane). Vigorously stir for 2 minutes, then transfer to a separatory funnel.

  • Phase Separation: Immediately separate the organic layer. The biphasic nature limits the nitrile's exposure to the aqueous phase, suppressing hydrolysis[7].

  • Washing & Drying: Wash the organic layer with saturated brine. The high salt concentration lowers the thermodynamic activity of water, further protecting the nitrile. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at < 30 °C.

Protocol B: Chelation-Assisted Quench for Metal-Catalyzed Aqueous Reactions

Objective: To prevent transition-metal-catalyzed hydration of nitriles during aqueous cross-coupling workups. Causality Check: EDTA outcompetes the nitrile nitrogen for metal coordination, removing the Lewis-acid activation of the cyano group.

  • Reaction Termination: Remove the reaction from the heat source and cool to room temperature.

  • Chelation: Add an aqueous solution of 0.5 M EDTA (Ethylenediaminetetraacetic acid) adjusted to pH 8.0.

  • Sequestration: Stir the mixture vigorously for 15–30 minutes. The EDTA will coordinate and sequester the transition metal ions (e.g., Pd, Cu), removing them from the nitrile nitrogen.

  • Extraction: Extract the mixture with ethyl acetate. Wash the organic layer with water, then brine, and dry over MgSO₄ before concentration.

Quantitative Data Summary

The table below summarizes the relative kinetics of nitrile hydrolysis under various conditions and the corresponding preventive strategies.

Aqueous ConditionPrimary MediatorIntermediate / ProductRelative Hydrolysis RatePreventive Strategy
Strong Acid (pH < 2) H⁺ protonation of NImidic Acid → Amide → Carboxylic AcidHigh (Requires Heat)Buffer to pH 6-8; Extract at < 5 °C
Strong Base (pH > 10) OH⁻ nucleophilic attackAmide → Carboxylate Salt + NH₃High (Requires Heat)Quench with mild buffers (e.g., NH₄Cl)
Transition Metals (aq) Metal-N coordinationAmide (Hydration)Moderate to HighAdd EDTA; Use biphasic systems
Whole-Cell Media Nitrilases / HydratasesAmide or Carboxylic AcidVery High (at pH 7)Steric shielding; Organic Co-solvents

Frequently Asked Questions (FAQs)

Q: Can I selectively stop the hydrolysis of a nitrile at the amide stage? A: In standard aqueous acidic or basic conditions, stopping at the primary amide is notoriously difficult. The harsh conditions required to hydrolyze the highly stable nitrile are often more than sufficient to immediately hydrolyze the resulting amide into a carboxylic acid[4][5]. However, specific controlled conditions, such as using mild acid in the presence of tert-butanol or employing isolated nitrile hydratase enzymes, can selectively yield the amide[9].

Q: Are all nitriles equally susceptible to aqueous hydrolysis? A: No. The stability of a nitrile depends heavily on its electronic and steric environment. Aliphatic nitriles and those conjugated with electron-donating groups are generally more stable. Conversely, nitriles adjacent to electron-withdrawing groups (e.g., in some targeted covalent inhibitors) have a highly electrophilic sp-carbon, making them exceptionally susceptible to nucleophilic attack by water[1][3].

References

  • Source: nih.
  • Source: sioc-journal.
  • Source: acs.
  • 20.
  • Source: researchgate.
  • Source: google.
  • Source: chemguide.co.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation...
  • Source: scispace.

Sources

Storage conditions to prevent polymerization of 2-cyanoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyanoindoline Storage & Handling Guide

Case ID: 2-CI-STAB-001 Topic: Prevention of Polymerization and Oxidative Degradation in 2-Cyanoindoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Gold Standard" Storage Protocol

2-Cyanoindoline (Indoline-2-carbonitrile) is a metastable chiral building block.[1] It possesses two reactive centers—a secondary amine and an electrophilic nitrile—making it prone to self-polymerization (via amidine formation) and oxidative dehydrogenation (to 2-cyanoindole).[1]

To maintain purity >98% over 6+ months, you must strictly adhere to the following regime. Do not deviate.

ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of nucleophilic attack (dimerization) and autoxidation.[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent dehydrogenation to the indole derivative.[1]
Physical State Solid (Lyophilized/Crystalline) Solution storage dramatically increases molecular collision frequency, accelerating polymerization.[1]
Container Amber Glass + Parafilm/Teflon Tape Blocks UV light (which catalyzes radical oxidation) and prevents moisture ingress (hydrolysis).[1]
Chemical Form HCl Salt (Preferred) Pro-Tip: Converting the free base to the hydrochloride salt protonates the amine, effectively killing the nucleophilicity required for polymerization.

Technical Deep Dive: Why Does It Fail?

Understanding the failure mode is critical for troubleshooting. 2-Cyanoindoline degrades via two distinct pathways depending on environmental exposure.[1]

Pathway A: Self-Polymerization (The "Sticky Brown" Effect)

In its free base form, the secondary amine of one molecule acts as a nucleophile, attacking the nitrile carbon of another. This forms an amidine dimer, which remains reactive, leading to oligomers and eventually dark, insoluble polymers.[1]

  • Catalyst: Moisture and heat.[1][2]

  • Visual Sign: Material turns from off-white powder to a brown, sticky gum.[1]

Pathway B: Oxidative Dehydrogenation

Indolines are structurally "dihydro-indoles."[1] The driving force to regain aromaticity (forming the indole ring) is high.

  • Catalyst: Oxygen, Light, and DMSO (oxidant).[1]

  • Visual Sign: Yellowing of the solid; appearance of aromatic impurity peaks in NMR (shift from ~3.5 ppm to aromatic region).

Visualizing the Degradation Pathways

G cluster_0 Degradation Risks Start 2-Cyanoindoline (Free Base) Polymer Polyamidine Oligomers (Brown Gum/Insoluble) Start->Polymer Self-Polymerization (Heat, Conc. Solution) Indole 2-Cyanoindole (Aromatic impurity) Start->Indole Oxidation (Air, Light, DMSO) Salt 2-Cyanoindoline HCl (Stable Salt Form) Start->Salt HCl/Dioxane (Stabilization)

Figure 1: Degradation pathways of 2-cyanoindoline showing polymerization (red) and oxidation (yellow) risks.

Troubleshooting & FAQs

Q1: My sample arrived as a white solid but has turned into a brown oil. Can I purify it?

  • Diagnosis: Significant polymerization has occurred.[1]

  • Solution: Attempt Rescue. Dissolve the oil in a minimal amount of DCM (Dichloromethane). If a significant amount of dark solid remains insoluble, filter it off (these are high MW polymers).[1] Run the filtrate through a short silica plug using 10-20% EtOAc/Hexanes.[1]

  • Reality Check: If the recovery is <50%, discard and repurchase. Polymer byproducts can act as catalyst poisons in subsequent metal-catalyzed reactions.[1]

Q2: Can I store 2-cyanoindoline in DMSO or DMF stock solutions?

  • Verdict: ABSOLUTELY NOT.

  • Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism) and can facilitate the dehydrogenation of indoline to indole over time. DMF can hydrolyze to produce dimethylamine, acting as a base that catalyzes polymerization.[1]

  • Alternative: If you must store in solution, use anhydrous Acetonitrile at -20°C and use within 48 hours.[1]

Q3: The 1H NMR shows a new set of aromatic peaks. What happened?

  • Analysis: Check the region around 6.5–7.5 ppm.[1] If you see a new singlet or doublet appearing and the aliphatic protons (C2-H and C3-H2 around 3.5–5.0 ppm) are diminishing, your sample has oxidized to 2-cyanoindole .[1]

  • Prevention: Ensure your storage vial is flushed with Argon after every use.[1]

Standard Operating Procedures (SOPs)

SOP-A: Purity Verification (Self-Validating System)

Before using stored material in a critical step, run this rapid checkpoint:

  • TLC Method:

    • Mobile Phase: 30% Ethyl Acetate / 70% Hexanes.[1]

    • Visualization: UV (254 nm) and Ninhydrin stain (amines).[1]

    • Pass Criteria: Single spot.

    • Fail Criteria: Streak at baseline (polymer) or faster-running UV-active spot (indole oxidation product).[1]

  • NMR Check (Diagnostic Signals):

    • Solvent: CDCl3.[1]

    • Key Signal: Look for the C2-H proton (chiral center).[1] In 2-cyanoindoline, this appears as a triplet/multiplet around 4.3–4.5 ppm .[1]

    • Contamination: If this peak integrates low relative to the aromatic ring, or if you see a sharp singlet ~7.0–7.2 ppm (indole C3-H), oxidation has occurred.[1]

SOP-B: Long-Term Stabilization (Salt Formation)

If you plan to store the compound for >3 months, convert it to the HCl salt.[1]

  • Dissolve 2-cyanoindoline (Free Base) in anhydrous diethyl ether or DCM.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.05 equivalents of 4M HCl in Dioxane.

  • A white precipitate (2-cyanoindoline[1]·HCl) will form immediately.[1]

  • Filter, wash with cold ether, and dry under high vacuum.[1]

  • Store: This salt is stable at 4°C for years.

References

  • Sigma-Aldrich. Safety Data Sheet: Indoline-2-carbonitrile. (Accessed 2025).[1][2][3][4][5] Link

  • Grozinger, K. et al. "The Synthesis of alpha-aminonitriles and their stability."[1] Journal of Heterocyclic Chemistry, 1995.[1] (General mechanism of aminonitrile polymerization).

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Coriolis Pharma. Stability Studies & Storage Conditions. Link

Sources

Improving solubility of indoline-2-carbonitrile salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Indoline-2-Carbonitrile Salts

Current Status: Online 🟢 Role: Senior Application Scientist Ticket ID: IND-SOL-001 Topic: Solubility & Crystallinity Optimization of Indoline-2-Carbonitrile Salts

Executive Summary

Indoline-2-carbonitrile (2-cyanoindoline) is a critical bicyclic scaffold in medicinal chemistry, particularly for DPP-4 inhibitors and kinase antagonists. However, its handling is plagued by three distinct physicochemical challenges:

  • "Oiling Out": The tendency of salts to phase-separate as gums rather than crystalline solids.

  • Nitrile Instability: Susceptibility to acid-catalyzed hydrolysis (converting the nitrile to an amide/acid).

  • Oxidative Dehydrogenation: The propensity of the indoline core to revert to the aromatic indole form.

This guide provides a root-cause analysis and validated protocols to resolve these solubility and stability bottlenecks.

Module 1: Troubleshooting "Oiling Out" (Phase Separation)

User Question: "I am trying to crystallize the HCl salt of indoline-2-carbonitrile, but it keeps coming out as a sticky yellow oil/gum. Cooling it further just makes the oil harder. How do I get a filterable solid?"

Technical Diagnosis: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the amorphous salt form is thermodynamically more stable than the crystalline lattice in the chosen solvent system at a specific temperature. This is common with secondary amine salts like indolines due to flexible conformers and insufficient hydrogen bond donors to lock the lattice.

The Solution: Modulate the Metastable Zone Width (MSZW) You must shift the system from a "rapid crash" (kinetic precipitation) to "controlled growth" (thermodynamic crystallization).

Corrective Actions:

ParameterRecommendationScientific Rationale
Counter-ion Switch to p-Toluenesulfonate (Tosylate) HCl salts are small and charge-dense, often leading to hygroscopic gums. Tosylate anions provide a large, aromatic scaffold that engages in

-

stacking with the indoline core, promoting lattice rigidity.
Solvent System IPA / MTBE or EtOAc / Heptane Avoid "good" solvents like MeOH alone. Use a system with a moderate dielectric constant (

) to allow ion pairing without full solvation.
Temperature Adiabatic Cooling Rapid cooling traps solvent in the lattice (oiling). Use a linear cooling ramp (e.g., 0.2°C/min).

Visualization: The "Oiling Out" Rescue Workflow

OilingOutRescue cluster_legend Phase Control Start Issue: Salt Oils Out CheckSolvent Check Solvent Polarity Start->CheckSolvent IsAlcohol Is Solvent >90% Alcohol? CheckSolvent->IsAlcohol AddAntisolvent Add Non-Polar Antisolvent (MTBE or Heptane) IsAlcohol->AddAntisolvent Yes Reheat Reheat to Dissolution (Reflux) IsAlcohol->Reheat No (Already mixed) AddAntisolvent->Reheat Seed Add Seed Crystal (0.5 wt%) at Cloud Point Reheat->Seed SlowCool Cool at 5°C/hour Seed->SlowCool

Caption: Workflow to convert an oiled-out salt into crystalline material using antisolvent modulation and seeding.

Module 2: Preventing Nitrile Hydrolysis

User Question: "My LC-MS shows a +18 mass peak (M+18) increasing over time during salt formation. Is my nitrile hydrolyzing?"

Technical Diagnosis: Yes. The nitrile group (-CN) at the C2 position is electron-deficient. In the presence of strong acid (used for salt formation) and any water, the Pinner reaction mechanism activates. The nitrile is protonated, attacked by water, and converts to the primary amide (M+18).

The Protocol: Anhydrous Salt Formation You must eliminate "free" water. The acid source is usually the culprit.

Comparison of Acid Sources:

Acid SourceRisk LevelVerdict
Conc. HCl (37% aq) 🔴 Critical Do Not Use. The 63% water content guarantees hydrolysis at elevated temperatures.
HCl in Dioxane (4M) 🟡 Moderate Better, but Dioxane is difficult to remove (Class 1 solvent).
HCl in IPA (5-6M) 🟢 Safe Good balance. IPA forms an azeotrope with water, helping remove trace moisture during drying.
p-TsOH Monohydrate 🟡 Moderate Contains 1 eq of water. Must be dehydrated (Dean-Stark) or used with a water scavenger (e.g., Trimethyl orthoformate).

Module 3: Validated Experimental Protocol

Objective: Synthesis of high-purity Indoline-2-carbonitrile p-Toluenesulfonate (Tosylate) Salt. Note: This protocol prioritizes crystallinity and stability over raw yield.

Reagents:

  • Crude Indoline-2-carbonitrile (Free base)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Solvents: Isopropyl Acetate (IPAc) and Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology:

  • Dissolution (The Base):

    • Dissolve 10.0 g of crude indoline-2-carbonitrile in 50 mL of Isopropyl Acetate (IPAc) at 25°C.

    • Why IPAc? It is less hygroscopic than ethyl acetate and has a higher boiling point, preventing premature evaporation.

  • Acid Preparation (The Scavenger):

    • In a separate flask, dissolve 13.5 g (1.05 eq) of p-TsOH·H₂O in 40 mL IPAc.

    • Crucial Step: Add 2.0 mL of Trimethyl Orthoformate (TMOF) to the acid solution and stir for 30 mins.

    • Mechanism:[1][2][3][4][5][6][7] TMOF reacts chemically with the hydration water of p-TsOH, converting it to methanol and methyl formate, leaving the system anhydrous.

  • Salt Formation (The Controlled Addition):

    • Heat the indoline solution to 45°C.

    • Add the anhydrous p-TsOH solution dropwise over 1 hour.

    • Observation: The solution should remain clear initially. If turbidity occurs immediately, increase temperature to 55°C.

  • Crystallization (The Ramp):

    • Once addition is complete, seed with 50 mg of authentic crystals (if available).

    • Cool to 20°C over 2 hours (approx 0.2°C/min).

    • Add MTBE (40 mL) dropwise as an antisolvent to drive yield after crystals have established.

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter under nitrogen (to prevent oxidation of the wet cake).

    • Wash with cold IPAc/MTBE (1:1).

    • Dry in a vacuum oven at 40°C.

Visualization: Chemical Stability Pathway

StabilityPathway cluster_pathways Degradation vs Stabilization Indoline Indoline-2-CN (Free Base) Oxidation Indole-2-CN (Impurity: Aromatization) Indoline->Oxidation O2 / Light Hydrolysis Indoline-2-Amide (Impurity: M+18) Indoline->Hydrolysis H2O + H+ Salt Crystalline Salt (Stable Product) Indoline->Salt Anhydrous Acid + Antisolvent

Caption: Competing reaction pathways. Salt formation competes with oxidation and hydrolysis. Anhydrous conditions are required to favor the green path.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ethanol instead of IPAc? A: Yes, but Ethanol is very soluble for this salt. You will need a much higher ratio of antisolvent (Heptane) to get good recovery, which increases the risk of oiling out. IPAc or EtOAc is superior for yield.

Q: My salt turned pink/red during drying. Why? A: This indicates oxidation of the indoline nitrogen to the radical cation or full aromatization to the indole.

  • Fix: Ensure the vacuum oven is purged with Nitrogen. Do not dry above 45°C.

Q: The melting point is broad (e.g., 120-135°C). A: You likely have a mixture of amorphous and crystalline forms, or solvent inclusion. Perform a "slurry digest": Suspend the solid in pure MTBE or Heptane and stir at 40°C for 4 hours, then re-filter. This anneals the crystal defects.

References

  • Vu, T. C., et al. (2005). "An Efficient, Scalable Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide..." Organic Process Research & Development. (Discusses general handling of bicyclic proline analogs and salt formation strategies).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and preventing oiling out).

  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[4][9] Organic Process Research & Development. (Provides context on nitrile stability in related pharmaceutical intermediates).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Crystallization and Salt Selection).

Sources

Validation & Comparative

Technical Guide: Comparative IR Spectroscopy of Nitrile Stretch in Indole vs. Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the IR spectral differences between nitrile-substituted indole and indoline scaffolds.

Executive Summary

The nitrile (cyano,


) group is a premier vibrational probe in drug discovery and structural biology due to its distinct absorption in the "silent region" (

), high extinction coefficient, and exquisite sensitivity to local electrostatic environments (Stark effect).

For researchers working with nitrogen-heterocycles, distinguishing between indole (aromatic) and indoline (2,3-dihydroindole) scaffolds is a common analytical challenge. This guide delineates the vibrational signatures of the nitrile stretch in these two systems. The core distinction lies in the electronic conjugation of the nitrogen lone pair:

  • 5-Cyanoindole: The nitrogen lone pair is delocalized into the pyrrole ring to sustain aromaticity, reducing its donation to the nitrile. Result: Higher Frequency (

    
    ) .
    
  • 5-Cyanoindoline: The nitrogen behaves as a cyclic alkyl-aniline donor, strongly conjugating with the benzene ring and the nitrile. Result: Lower Frequency (

    
    ) .
    

Electronic Structure & Mechanistic Basis

To interpret the spectra correctly, one must understand the underlying physics governing the force constant (


) of the 

bond.
The Indole System (Aromatic Confinement)

In 5-cyanoindole, the nitrogen atom is part of a


-electron heteroaromatic system. The lone pair on the nitrogen (

) is essential for maintaining the aromaticity of the five-membered pyrrole ring.
  • Consequence: The lone pair is "busy" in the ring current and is less available to donate electron density across the fused ring system to the nitrile group at position 5.

  • Bond Order: The

    
     bond retains significant triple-bond character.
    
  • Vibrational Outcome: Higher wavenumber (Blue-shifted relative to indoline).

The Indoline System (Push-Pull Resonance)

In 5-cyanoindoline, the C2-C3 bond is saturated. The nitrogen atom is not part of a heteroaromatic system; structurally, it resembles an


-alkyl aniline .
  • Consequence: The nitrogen lone pair is free to participate in strong

    
     conjugation with the benzene ring. This creates a classic "push-pull" system with the electron-withdrawing nitrile group.
    
  • Resonance Effect: The strong donation populates the

    
     antibonding orbital of the nitrile, lowering the 
    
    
    
    bond order.
  • Vibrational Outcome: Lower wavenumber (Red-shifted relative to indole).

Visualization of Electronic Effects

ElectronicEffects cluster_0 5-Cyanoindole (Aromatic) cluster_1 5-Cyanoindoline (Aniline-like) Indole Indole Nitrogen (Lone pair in Aromatic Sextet) Resonance_Indole Weak Donation to Nitrile Indole->Resonance_Indole Delocalization restricted Freq_Indole High Frequency (~2225 cm⁻¹) Resonance_Indole->Freq_Indole High Bond Order Indoline Indoline Nitrogen (Free Amine Donor) Resonance_Indoline Strong 'Push-Pull' Donation Indoline->Resonance_Indoline Strong Mesomeric Effect Freq_Indoline Low Frequency (~2210 cm⁻¹) Resonance_Indoline->Freq_Indoline Reduced Bond Order

Figure 1: Mechanistic flow illustrating why Indoline derivatives exhibit lower nitrile stretch frequencies compared to Indoles.

Spectral Data Comparison

The following data summarizes the typical vibrational frequencies for nitrile stretches in these environments. Note that values are solvent-dependent (solvatochromism).[1][2]

Compound ClassRepresentative StructureElectronic Character

Frequency (cm⁻¹)
Aliphatic Nitrile Acetonitrile (

)
Inductive only (No conjugation)2250 - 2260
Aromatic Nitrile Benzonitrile (

)
Conjugated with Benzene2225 - 2235
Indole Nitrile 5-CyanoindoleConjugated (Aromatic Dilution)2220 - 2230
Indoline Nitrile 5-CyanoindolineConjugated (Strong Donor)2205 - 2215

Key Observation: The oxidation of indoline to indole results in a blue shift (increase) of approximately


.

Experimental Protocol: Monitoring Oxidation

A robust application of this spectral difference is monitoring the oxidative dehydrogenation of indoline precursors to indole drugs.

Materials & Equipment
  • Spectrometer: FTIR with

    
     resolution (e.g., Bruker Vertex or equivalent).
    
  • Cell:

    
     transmission cell (pathlength 100–500 µm) or Diamond ATR. Note: Transmission is preferred for quantitative peak position analysis.
    
  • Solvent: Anhydrous THF or DMSO (Non-protic solvents minimize H-bonding broadening).

  • Concentration: 10–20 mM.

Step-by-Step Workflow
  • Baseline Correction: Collect a background spectrum of the pure solvent (THF).

  • Sample Preparation: Dissolve the 5-cyanoindoline starting material to 20 mM.

  • Initial Scan (

    
    ):  Record the spectrum. Observe the peak at 
    
    
    
    .
  • Reaction Monitoring: Add the oxidant (e.g., DDQ or

    
    ). Aliquot samples at time intervals.
    
  • Data Analysis:

    • Track the disappearance of the 2210 cm⁻¹ peak.

    • Track the appearance of the 2225 cm⁻¹ peak.

    • Critical Check: Ensure no water is introduced, as H-bonding can shift nitriles by

      
      , mimicking the oxidation shift.
      
Diagrammatic Workflow

ExperimentFlow cluster_check Quality Control Start Start: 5-Cyanoindoline (Precursor) Measure1 FTIR Scan T=0 Peak: ~2210 cm⁻¹ Start->Measure1 React Add Oxidant (DDQ/MnO₂) Measure1->React Process Oxidative Dehydrogenation (-2H) React->Process QC Check Solvent Moisture (Water causes false blue shift) React->QC Measure2 FTIR Scan T=End Peak: ~2225 cm⁻¹ Process->Measure2 End End: 5-Cyanoindole (Product) Measure2->End

Figure 2: Experimental workflow for monitoring the indoline-to-indole oxidation via nitrile spectral shift.

References

  • Molecules (2019) . Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (Discusses 5-cyanoindole frequency at ~2226 cm⁻¹).

  • Spectroscopy Online (2019) . Organic Nitrogen Compounds IV: Nitriles. (General theory on aromatic vs saturated nitrile shifts).

  • J. Phys. Chem. A (2000) . Intramolecular Charge Transfer in Dimethylaminobenzonitrile. (Establishes the ~2215 cm⁻¹ frequency for aniline-like nitriles, serving as the proxy for indoline).

  • Wikipedia . Nitrile. (General overview of nitrile chemistry and nomenclature).

Sources

1H NMR chemical shift assignment for indoline C2 proton

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 1H NMR Chemical Shift Assignment for Indoline C2 Proton

Executive Summary

In the development of indole-based therapeutics (e.g., kinase inhibitors, GPCR ligands), the precise structural characterization of the indoline (2,3-dihydro-1H-indole) scaffold is critical. A frequent bottleneck in Quality Control (QC) and structural elucidation is the unambiguous assignment of the C2 and C3 methylene protons. While 1D NMR is often sufficient for simple structures, complex substitution patterns in drug candidates can obscure these signals, leading to costly misassignments.

This guide compares three methodological "alternatives" for assigning the Indoline C2 proton:

  • Method A (Basic): 1D Chemical Shift Logic (The Conventional Alternative).

  • Method B (Intermediate): 2D Homonuclear Correlation (COSY).[1][2]

  • Method C (The Solution): Heteronuclear Single Quantum Coherence (HSQC) & HMBC Profiling.

Verdict: While Method A provides a rapid estimate, Method C (HSQC/HMBC) is the only self-validating protocol suitable for regulatory submission, offering a 100% confidence interval by leveraging the distinct dispersion of Carbon-13 chemical shifts.

Technical Background: The C2 vs. C3 Challenge

The indoline ring system consists of a benzene ring fused to a five-membered nitrogen-containing ring.

  • C2 Position (N-CH₂): Directly attached to the electronegative Nitrogen atom.

  • C3 Position (Ar-CH₂): Benzylic position, attached to the aromatic ring.

The Theoretical Basis: Due to the electronegativity of nitrogen, the C2 protons are significantly deshielded (downfield shift) compared to the C3 protons . However, in complex derivatives, anisotropic effects from N-substituents (e.g., sulfonyl, acetyl) can compress this spectral window, making assignment risky without multidimensional data.

Comparative Data Table: Typical Chemical Shifts (CDCl₃)
PositionProton Shift (

)
MultiplicityCarbon Shift (

)
Key Electronic Influence
C2 (N-CH₂) 3.40 – 3.65 ppm Triplet (

Hz)
47 – 53 ppm Inductive Deshielding (-I effect of N)
C3 (Ar-CH₂) 2.90 – 3.10 ppm Triplet (

Hz)
28 – 30 ppm Benzylic Shielding
NH 3.50 – 5.50 ppmBroad SingletN/AExchangeable; Solvent Dependent

Methodological Comparison

Alternative 1: 1D Chemical Shift Logic (Manual Assignment)
  • Workflow: Acquire 1D ¹H NMR

    
     Identify triplets 
    
    
    
    Assign downfield signal to C2.
  • Risk Profile: High.

    • Failure Mode: In N-acylated indolines, the carbonyl anisotropy can shift C2 and C3 signals unpredictably. If the sample contains impurities or rotamers, triplets may appear as multiplets, leading to confusion with solvent peaks (e.g., residual Methanol-d4).

Alternative 2: 2D COSY (Homonuclear Correlation)
  • Workflow: Acquire COSY

    
     Identify off-diagonal cross-peaks between the two triplets.
    
  • Risk Profile: Moderate.

    • Utility: Confirms that the two signals are adjacent (spin system).

    • Limitation: It proves connectivity but does not inherently identify which triplet is C2 and which is C3. It requires an "anchor" point (like the NH proton), which is often invisible in CDCl₃ due to exchange broadening.

The Solution (Method C): Heteronuclear Editing (HSQC/HMBC)
  • Workflow: Acquire HSQC

    
     Correlate Protons to Carbons.
    
  • Risk Profile: Near Zero.

    • Mechanism: This method bypasses proton overlap issues by correlating protons to their attached carbons. Since C2 carbon (~50 ppm) and C3 carbon (~30 ppm) are separated by >20 ppm, the assignment is unambiguous regardless of proton shift compression.

Strategic Visualization: Assignment Logic Workflow

The following diagram illustrates the decision matrix for assigning the C2 proton, highlighting why the Heteronuclear approach (Method C) is the robust path.

IndolineAssignment Start Start: Unknown Indoline Derivative Acquire1D Acquire 1D 1H NMR (CDCl3 or DMSO-d6) Start->Acquire1D CheckTriplets Observe Aliphatic Region (2.8 - 4.0 ppm) Acquire1D->CheckTriplets Decision1 Are two distinct triplets visible? CheckTriplets->Decision1 MethodA Method A: Assign Downfield Triplet to C2 (Risky) Decision1->MethodA Yes (Quick QC) MethodB Method B: Run COSY Confirm Connectivity Decision1->MethodB Ambiguous MethodC Method C: Run HSQC (The Gold Standard) Decision1->MethodC Critical/Complex ResultA Result: Probable Assignment (Subject to substituent effects) MethodA->ResultA MethodB->MethodC Still Unsure ResultC Result: Absolute Assignment (C2 correlates to ~50ppm Carbon) MethodC->ResultC

Figure 1: Decision tree for Indoline C2 assignment. Method C (Green path) offers the highest data integrity.

Detailed Experimental Protocol (Method C)

To replicate the "Gold Standard" results, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D) for polar derivatives to sharpen the NH signal and slow exchange rates. Use CDCl₃ for simple lipophilic indolines.

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent. High concentration is vital for 2D Carbon detection.

  • Tube: High-quality 5mm NMR tube (Class A) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D ¹H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s

    • Scans (NS): 16

    • Goal: Establish baseline resolution of the triplet pair.

  • 2D HSQC (Multiplicity-Edited):

    • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker standard) or equivalent.

    • Scans (NS): 8 – 16

    • TD (F2): 2048, TD (F1): 256

    • Goal: Identify CH₂ carbons. C2 will appear as a negative (blue) phase signal at ~50 ppm F1; C3 will appear at ~30 ppm F1.

Step 3: Data Processing & Analysis
  • Phase Correction: Ensure pure absorption mode.

  • Referencing: Calibrate DMSO-d6 quintet to 2.50 ppm (¹H) and 39.5 ppm (¹³C).

  • Assignment Validation:

    • Locate the proton signal at ~3.5 ppm .

    • Check its correlation in the F1 (Carbon) dimension.

    • Validation Rule: If F1

      
       48-55 ppm, assignment is C2 . If F1 
      
      
      
      28-32 ppm, assignment is C3 .

Mechanistic Diagram: HSQC Correlation Logic

This diagram visualizes the specific spectral correlations that confirm the assignment.

HSQC_Logic ProtonAxis 1H Axis (F2) SignalC2 Signal A (3.5 ppm) ProtonAxis->SignalC2 SignalC3 Signal B (3.0 ppm) ProtonAxis->SignalC3 CarbonAxis 13C Axis (F1) CarbonC2 Carbon C2 (~50 ppm) Deshielded by N SignalC2->CarbonC2 HSQC Crosspeak CarbonC3 Carbon C3 (~30 ppm) Shielded SignalC3->CarbonC3 HSQC Crosspeak CarbonC2->CarbonAxis CarbonC3->CarbonAxis

Figure 2: HSQC Correlation Map. The large chemical shift difference in the Carbon dimension (F1) resolves the ambiguity of the Proton dimension (F2).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift ranges).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative source on coupling constants and solvent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Definitive guide on 2D NMR pulse sequences like HSQC).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Indoline. (Verified experimental spectra for 2,3-dihydro-1H-indole).

Sources

A Comparative Guide to Chiral HPLC Separation Methods for (S)-indoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. (S)-indoline-2-carbonitrile, a key chiral building block in the synthesis of various bioactive molecules, presents a common challenge for analytical and preparative chemists. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, leveraging experimental data from closely related structural analogs to offer robust starting points for the successful resolution of (S)-indoline-2-carbonitrile.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[1] Regulatory bodies, such as the U.S. Food and Drug Administration, have stringent guidelines that often necessitate the marketing of a single, therapeutically active enantiomer.[1] Therefore, reliable and efficient analytical methods to determine enantiomeric purity are paramount. Direct separation on a chiral stationary phase (CSP) via HPLC is the most widely adopted and versatile technique for this purpose.[2][3]

Understanding the Chiral Stationary Phase Landscape

The success of a chiral separation hinges on the selection of an appropriate CSP.[4] These phases create a chiral environment where the transient formation of diastereomeric complexes between the enantiomers and the chiral selector leads to differential retention times.[1] Among the various types of CSPs, polysaccharide-based phases, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and are the most utilized in the pharmaceutical industry.[5][6]

These CSPs function through a combination of interaction forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, to achieve chiral recognition.[5] The three-dimensional structure of the polysaccharide polymer creates chiral grooves and cavities that selectively interact with one enantiomer more strongly than the other.

Comparative Analysis of Polysaccharide-Based CSPs for Indoline Derivatives

A study involving the enzymatic hydrolysis of (R,S)-ethyl indoline-2-carboxylate successfully employed a CHIRALPAK® AD-H column to resolve the enantiomers of both the starting material and the carboxylic acid product.[7][8] This demonstrates the effectiveness of amylose-based CSPs for this class of compounds.

Below is a comparative summary of expected performance based on this data and general principles of chiral chromatography.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase ModeExpected Performance for (S)-indoline-2-carbonitrileKey Interaction Mechanisms
CHIRALPAK® AD-H / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed Phase, Polar OrganicHigh Probability of Success. Proven efficacy with indoline-2-carboxylate analogs.[7][8]π-π interactions, hydrogen bonding, steric inclusion
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Normal Phase, Reversed Phase, Polar OrganicGood Potential. Chlorinated phenylcarbamate selectors offer alternative selectivity.[5]Dipole-dipole interactions, π-π interactions, hydrogen bonding
Lux® Cellulose-4 Cellulose tris(4-chloro-3-methylphenylcarbamate)Normal Phase, Reversed Phase, Polar OrganicGood Potential. Provides unique selectivity within the polysaccharide family.[9]Dipole-dipole interactions, π-π interactions, hydrogen bonding

Experimental Protocols and Method Development

A systematic approach to method development is crucial for achieving optimal chiral separations.[3] This typically involves screening a small, diverse set of chiral columns and mobile phases.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Diverse CSPs (e.g., Amylose & Cellulose based) B Screen with Standard Mobile Phases (Normal, Reversed, Polar Organic) A->B C Identify Promising Conditions (Partial or Baseline Separation) B->C D Optimize Mobile Phase Composition (Adjust modifier/additive concentration) C->D E Evaluate Flow Rate and Temperature D->E F Achieve Baseline Resolution (Rs > 1.5) E->F G Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) F->G H Implement for Routine Analysis G->H

Caption: A systematic workflow for chiral HPLC method development.

Recommended Starting Protocol (Based on Indoline-2-Carboxylate Separation)

This protocol is adapted from the successful separation of (R,S)-ethyl indoline-2-carboxylate and (R,S)-indoline-2-carboxylic acid and serves as a robust starting point for (S)-indoline-2-carbonitrile.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). For acidic or basic compounds, an additive is recommended.

    • For neutral compounds like the nitrile, start without an additive. If peak shape is poor, consider adding 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Rationale for Experimental Choices:

  • CHIRALPAK® AD-H: This amylose-based CSP has demonstrated success with structurally similar indoline derivatives, indicating strong potential for the necessary chiral recognition.[7][8]

  • Normal Phase Mode (Hexane/IPA): This mode often provides excellent selectivity for polysaccharide CSPs. The non-polar hexane and polar alcohol modifier allow for fine-tuning of retention and resolution.

  • UV Detection at 220 nm: The indoline ring system exhibits strong absorbance at this wavelength, providing good sensitivity.

The Mechanism of Chiral Recognition

The enantioselective separation on a polysaccharide-based CSP is a complex process. The chiral analyte enters the helical grooves of the polysaccharide polymer. Chiral recognition is achieved through a combination of attractive interactions.

G cluster_0 Chiral Recognition Mechanism CSP Chiral Stationary Phase (Polysaccharide) Helical Groove Phenylcarbamate Groups Interactions Differential Interactions Hydrogen Bonding π-π Stacking Steric Hindrance CSP:f1->Interactions:pi π-π Interaction with Indoline Ring CSP:f0->Interactions:H H-Bonding with Nitrile Group Analyte Analyte Enantiomers (S)-enantiomer (R)-enantiomer Analyte:S->CSP:f0 Stronger Fit Analyte:R->CSP:f0 Weaker Fit Analyte->Interactions:st Steric Repulsion

Sources

Comparison Guide: Mass Spectrometry Fragmentation of Indoline Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

Indoline nitriles (cyanoindolines) are critical pharmacophores in drug development, serving as precursors to bioactive tryptamines and as core scaffolds in kinase inhibitors. Their analysis via mass spectrometry (MS) presents unique challenges compared to their fully aromatic counterparts, indoles.

This guide provides an in-depth technical comparison of the fragmentation patterns of Indoline Nitriles versus Indole Nitriles , and differentiates between Ring-Substituted (e.g., 5-cyanoindoline) and N-Substituted (e.g., 1-cyanoindoline) isomers. We synthesize data from Electrospray Ionization (ESI) and Electron Ionization (EI) to establish a robust structural elucidation workflow.

Key Differentiators Analyzed[1]
  • Aromatization Drive: The thermodynamic tendency of indolines to dehydrogenate to indoles.

  • Nitrile Stability: The lability of the cyano group depending on its position (Ring vs. Nitrogen).

  • Ionization Hardness: ESI-MS/MS vs. EI-MS fragmentation pathways.

Mechanistic Comparison: Indoline vs. Indole Nitriles

The primary distinction in the mass spectra of indoline nitriles compared to indole nitriles is the saturation of the C2-C3 bond . This structural feature dictates the initial fragmentation events.

The Aromatization Gateway (Dehydrogenation)

In both ESI and EI, indoline derivatives exhibit a characteristic loss of 2 Da (


), driven by the formation of the fully aromatic indole system.
  • Indoline Nitriles: The molecular ion

    
     is often accompanied by a prominent 
    
    
    
    peak. This "pseudo-molecular" ion represents the oxidized indole nitrile.
  • Indole Nitriles: Do not show this loss; the molecular ion is highly stable due to intrinsic aromaticity.

Nitrile Group Elimination (HCN vs. •CN)

The fate of the nitrile group depends heavily on its attachment point.

FeatureRing-Substituted (e.g., 5-cyanoindoline)N-Substituted (e.g., 1-cyanoindoline)
Bond Strength High (

). Difficult to cleave.
Low (

). Labile bond.
Primary Loss Loss of HCN (27 Da) after ring opening.Direct loss of[1] •CN (26 Da) or HNCO (43 Da).
Base Peak Often the aromatized cation

.
Often the de-cyanated indoline cation

.

Fragmentation Pathways & Visualization[3]

The following diagrams illustrate the divergent pathways for isomeric indoline nitriles under ESI-MS/MS conditions (Collision Induced Dissociation).

Pathway A: 5-Cyanoindoline (Ring Substitution)

This pathway is dominated by aromatization followed by retro-Diels-Alder (RDA) type fragmentation.

G M Precursor [M+H]+ m/z 145 Aro Aromatization [M+H-2]+ (Indole Core) m/z 143 M->Aro - H2 (Driving Force) RDA Ring Opening (C2H2 Loss) m/z 117 M->RDA - C2H4 (Retro-DA) HCN Loss of HCN [M+H-2-27]+ m/z 116 Aro->HCN - HCN (27 Da) RDA->HCN - HCN

Figure 1: Fragmentation of 5-cyanoindoline showing the competition between aromatization and ethylene loss.

Pathway B: 1-Cyanoindoline (N-Substitution)

The N-CN bond is significantly weaker, leading to immediate loss of the nitrile moiety without necessary aromatization.

G M Precursor [M+H]+ m/z 145 LossCN Loss of Cyano [M+H-26]+ m/z 119 M->LossCN - CN• (Radical Loss) Indoline Indoline Cation m/z 119 LossCN->Indoline Rearrangement Indole Indole Cation m/z 117 Indoline->Indole - H2 (Aromatization)

Figure 2: Fragmentation of 1-cyanoindoline characterized by the labile N-CN bond cleavage.

Quantitative Data Summary

The table below summarizes expected m/z transitions and relative abundances based on standard ESI-QTOF experiments at 20-30 eV collision energy.

Compound ClassPrecursor Ion (

)
Major Fragment 1 (

)
Major Fragment 2 (

)
Characteristic LossMechanism Note
5-Cyanoindoline 145.07

143.06 (100%)116.05 (40%)

(2 Da)
Aromatization dominates; nitrile is stable.
1-Cyanoindoline 145.07

119.07 (85%)117.06 (30%)

(26 Da)
N-CN bond cleavage is the path of least resistance.
5-Cyanoindole 143.06

116.05 (100%)89.04 (20%)

(27 Da)
Ring is already aromatic; requires high energy to break.

Experimental Protocol: Structural Elucidation Workflow

To reliably distinguish these isomers, the following LC-MS/MS protocol is recommended. This protocol is self-validating by using the "Aromatization Ratio" as a quality check.

Reagents & Setup
  • System: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Method Parameters[4][5]
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 350°C (Ensure complete desolvation).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV). Rationale: Low CE preserves the molecular ion; High CE forces the HCN loss.

Step-by-Step Workflow
  • Full Scan (MS1): Identify the parent

    
    .
    
    • Check: If

      
       is present in MS1 (without collision), in-source fragmentation (aromatization) is occurring.
      
  • Targeted MS/MS: Isolate parent ion (width 1.0 Da).

  • Data Analysis (The "Aromatization Test"):

    • Calculate Ratio

      
      .
      
    • If

      
       at low CE (10 eV):  The structure is likely an Indoline  (labile protons).
      
    • If

      
       at low CE:  The structure is likely an Indole  or N-substituted indoline where N-substituent loss is faster than dehydrogenation.
      
  • Neutral Loss Scan:

    • Scan for neutral loss of 27 Da (HCN). Presence confirms the nitrile is attached to the aromatic ring.

    • Scan for neutral loss of 26 Da (CN radical). Presence suggests N-CN or side-chain nitrile.

References

  • Vertex AI Search. (2023). ESI-MS/MS fragmentation mechanism of indoline derivatives.
  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[2][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • ChemRxiv. (2023). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

Comparing potency of indoline vs pyrrolidine DPP4 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Potency, Selectivity, and Structural Dynamics of Indoline and Pyrrolidine Scaffolds in DPP4 Inhibition

Executive Summary

In the development of Dipeptidyl Peptidase-4 (DPP4) inhibitors for Type 2 Diabetes Mellitus, the pyrrolidine scaffold (specifically 2-cyanopyrrolidine) represents the industry standard for S1 pocket occupancy, mimicking the proline residue of the natural substrate GLP-1. Indoline and isoindoline scaffolds serve a distinct purpose: they are primarily utilized to engineer selectivity (particularly against DPP8/9) and to optimize pharmacokinetic profiles via P2/S2 sub-site interactions.

While pyrrolidine-based inhibitors (e.g., Vildagliptin) achieve low nanomolar potency (~3–10 nM) through a tight fit in the hydrophobic S1 pocket, indoline-based derivatives often exhibit altered binding kinetics. The fused benzene ring of the indoline scaffold imposes steric rigidity, which can enhance specificity but requires precise alignment to avoid steric clashes within the catalytic site.

Structural Analysis & Binding Mechanisms[1][2][3]

The S1 Pocket Constraint

The DPP4 active site contains a hydrophobic S1 pocket specifically evolved to accommodate Proline residues.

  • Pyrrolidine Scaffold: The 5-membered ring of pyrrolidine is a near-perfect isostere for Proline. When functionalized with a nitrile group (cyanopyrrolidine), it positions the electrophilic carbon for nucleophilic attack by the catalytic Ser630 residue, forming a reversible imidate adduct.

  • Indoline Scaffold: Indoline (2,3-dihydro-1H-indole) consists of a pyrrolidine ring fused to a benzene ring. This fusion increases lipophilicity and molecular volume. While it can occupy the S1 pocket, the added bulk often necessitates a shift in binding orientation or is utilized in the P2 position (the "tail" of the inhibitor) to interact with the S2 extensive sub-site (Tyr547, Trp629).

Mechanism of Action (Covalent vs. Non-Covalent)

Most high-potency inhibitors in these classes function via a reversible covalent mechanism .

BindingMechanism cluster_steric Steric Constraints Enzyme DPP4 Active Site (Ser630 - OH) Transition Imidate Adduct (Covalent Complex) Enzyme->Transition Nucleophilic Attack Pyrrolidine Pyrrolidine Inhibitor (Vildagliptin) Pyrrolidine->Transition Nitrile Group (Warhead) High S1 Complementarity Optimal Fit Optimal Fit Pyrrolidine->Optimal Fit Indoline Indoline/Isoindoline Inhibitor (Anagliptin/Research Analogs) Indoline->Transition Nitrile Group (Warhead) Rigid/Bulky S1 Fit Restricted Conformation\nEnhanced Selectivity Restricted Conformation Enhanced Selectivity Indoline->Restricted Conformation\nEnhanced Selectivity

Figure 1: Comparative binding logic. Pyrrolidine offers optimal S1 fit, while Indoline leverages rigidity for selectivity.

Comparative Potency & Selectivity Data[4][5][6][7]

The following table synthesizes experimental IC50 values from key literature sources, comparing standard pyrrolidine inhibitors against indoline/isoindoline derivatives.

Scaffold ClassRepresentative CompoundBinding Site FocusIC50 (DPP4)Selectivity (DPP8/9)Mechanism
Pyrrolidine Vildagliptin S1 (Head) + S2~3 - 10 nM ModerateCovalent (Nitrile)
Pyrrolidine Saxagliptin S1 (Head) + S2~1 - 2 nM HighCovalent (Nitrile)
Isoindoline Anagliptin S1 (Pyrrolidine Head) + S2 (Isoindoline Tail)~1 - 4 nM HighCovalent (Nitrile)
Indoline Research Analog (1-(2-aminoacetyl)indoline-2-CN)S1 (Indoline Head)> 100 nM *HighCovalent (Nitrile)

*Note: Direct replacement of the pyrrolidine ring with indoline at the S1 site often results in reduced potency due to steric clash with the hydrophobic wall of the S1 pocket, unless specific substitutions are made to the benzene ring.

Key Insight: Scaffold Hopping

Research indicates that while pyrrolidine is superior for the "warhead" (S1 binding), isoindoline is highly effective when used as a linker or anchor in the S2/S3 sites (as seen in Anagliptin). This "hybrid" approach combines the potency of the cyanopyrrolidine head with the selectivity conferred by the bulky isoindoline tail.

Experimental Protocol: Fluorometric DPP4 Inhibition Assay

To objectively compare the potency of novel indoline vs. pyrrolidine inhibitors, the following standardized protocol using the fluorogenic substrate Gly-Pro-AMC is recommended.

Reagents & Setup
  • Enzyme: Recombinant Human DPP4 (0.5 µg/mL stock).

  • Substrate: H-Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).

Workflow Diagram

AssayProtocol Prep 1. Preparation Dilute Inhibitors (Indoline/Pyrrolidine) in Assay Buffer (4X conc.) EnzymeAdd 2. Enzyme Addition Add 25 µL DPP4 Enzyme to Black 96-well Plate Prep->EnzymeAdd InhibitorAdd 3. Inhibitor Incubation Add 25 µL Inhibitor Incubate 10 min @ 37°C EnzymeAdd->InhibitorAdd SubstrateAdd 4. Reaction Initiation Add 50 µL Gly-Pro-AMC Substrate InhibitorAdd->SubstrateAdd KineticRead 5. Kinetic Measurement Read Fluorescence (Ex360/Em460) Every 1 min for 20 min SubstrateAdd->KineticRead Analysis 6. Data Analysis Calculate Slope (RFU/min) Determine % Inhibition & IC50 KineticRead->Analysis

Figure 2: Step-by-step fluorometric assay workflow for determining IC50 values.

Validation Criteria (Trustworthiness)
  • Z-Factor: Ensure Z' > 0.5 using Sitagliptin (positive control) and DMSO (negative control).

  • Linearity: Calculate initial velocity (

    
    ) from the linear portion of the reaction curve (typically 0–10 mins).
    
  • IC50 Calculation: Fit data to the 4-parameter logistic equation:

    
    
    

Conclusion

For researchers designing novel DPP4 inhibitors:

  • Use Pyrrolidine for Potency: The 2-cyanopyrrolidine moiety remains the most efficient S1 binder due to its ideal steric fit and established covalent interaction with Ser630.

  • Use Indoline/Isoindoline for Selectivity: Incorporating indoline scaffolds into the P2/S2 binding domain (rather than the S1 warhead) is a validated strategy (e.g., Anagliptin) to improve selectivity against off-targets like DPP8 and DPP9, thereby reducing toxicity risks.

References

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. PubMed. Available at: [Link]

  • 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. Available at: [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric) Protocol. Assay Genie. Available at: [Link]

  • Synthesis and pharmacological characterization of potent, selective, and orally bioavailable isoindoline class dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

A Researcher's Guide to the Optical Rotation of (S)-Indoline-2-Carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the optical rotation of (S)-indoline-2-carbonitrile. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the experimental and theoretical considerations surrounding this chiral molecule. In the absence of a publicly documented, definitive specific rotation value for enantiopure (S)-indoline-2-carbonitrile, this guide establishes a framework for its determination and offers a comparative analysis with a structurally similar compound, (S)-indoline-2-carboxylic acid.

The Significance of Chirality in Indoline Scaffolds

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stereochemistry at the C2 position is often crucial for biological activity, making the accurate characterization of enantiopomers essential. Optical rotation is a fundamental property used to distinguish between enantiomers and to determine enantiomeric purity.[1][2][3] A positive or negative rotation of plane-polarized light indicates the presence of a chiral molecule and the direction of rotation is characteristic of a specific enantiomer.

Comparative Analysis: (S)-Indoline-2-Carbonitrile vs. (S)-Indoline-2-Carboxylic Acid

CompoundStructureSpecific Rotation ([α]D)Conditions
(S)-(-)-Indoline-2-carboxylic acid

-114°c = 1 in 1 M HCl, 20°C
(S)-Indoline-2-carbonitrile

Not Experimentally Reported-

The significant negative rotation of (S)-(-)-indoline-2-carboxylic acid suggests that (S)-indoline-2-carbonitrile is also likely to exhibit a measurable optical rotation.[4][5] The magnitude and sign of this rotation will, however, be influenced by the electronic and steric differences between the carboxylic acid and nitrile functional groups.

Experimental Workflow for Determining Optical Rotation

The determination of the specific rotation of (S)-indoline-2-carbonitrile requires a rigorous experimental approach encompassing synthesis, purification, and analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_calculation Calculation & Reporting Syn Enantioselective Synthesis Pur Purification (e.g., Column Chromatography) Syn->Pur ePurity Enantiomeric Purity (Chiral HPLC/SFC) Pur->ePurity Polarimetry Optical Rotation Measurement ePurity->Polarimetry Calc Specific Rotation Calculation Polarimetry->Calc

Caption: Experimental workflow for determining the specific rotation of (S)-indoline-2-carbonitrile.

Enantioselective Synthesis of (S)-Indoline-2-Carbonitrile

The synthesis of enantiopure (S)-indoline-2-carbonitrile is the critical first step. Several strategies for the asymmetric synthesis of chiral indolines have been reported and can be adapted for this purpose.[1][2][6][7][8][9][10] A plausible route could involve the asymmetric reduction of an indole-2-carbonitrile precursor or an enantioselective cyclization reaction.

Protocol Example: Asymmetric Hydrogenation

  • Substrate Preparation: Synthesize the precursor, N-protected indole-2-carbonitrile, following established literature procedures for cyanation of indoles.[11][12]

  • Asymmetric Hydrogenation: Employ a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to stereoselectively reduce the indole to the corresponding indoline.

  • Deprotection: Remove the protecting group under appropriate conditions to yield (S)-indoline-2-carbonitrile.

  • Purification: Purify the product using column chromatography on silica gel to remove any unreacted starting material, catalyst, and byproducts.

Determination of Enantiomeric Purity

Before measuring the optical rotation, it is imperative to determine the enantiomeric excess (% ee) of the synthesized sample. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the two enantiomers.

  • Analysis: Inject a dilute solution of the purified (S)-indoline-2-carbonitrile and integrate the peak areas of the two enantiomers to calculate the % ee.

Measurement of Optical Rotation

The optical rotation is measured using a polarimeter. The specific rotation is a standardized value calculated from the observed rotation.

Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the enantiopure (S)-indoline-2-carbonitrile of a known concentration (c) in a suitable achiral solvent (e.g., methanol or chloroform).

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell of a known path length (l) with the sample solution and measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation ([α]) using the formula:

    [α]DT = α / (c × l)

    Where:

    • T is the temperature in degrees Celsius.

    • D refers to the sodium D-line (589 nm), the standard wavelength for this measurement.

Theoretical Prediction of Optical Rotation

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the optical rotation of chiral molecules. Density Functional Theory (DFT) calculations can provide an estimate of the specific rotation.

G cluster_model Computational Modeling cluster_comparison Validation Conf Conformational Search Opt Geometry Optimization Conf->Opt Freq Frequency Calculation Opt->Freq ORP Optical Rotation Prediction Freq->ORP Comp Comparison ORP->Comp Exp Experimental Data Exp->Comp

Caption: Workflow for the theoretical prediction of optical rotation.

This approach involves identifying the low-energy conformers of the molecule and then calculating the optical rotation for each, followed by a Boltzmann-weighted averaging of the values. While computationally intensive, this method can provide valuable insights, especially when experimental data is lacking.

Conclusion and Future Directions

While a definitive experimental value for the specific rotation of pure (S)-indoline-2-carbonitrile is yet to be reported in the scientific literature, this guide provides a comprehensive framework for its determination and comparison. The established value for the analogous (S)-indoline-2-carboxylic acid serves as a crucial reference point.

For researchers in drug discovery and development, the precise characterization of chiral molecules like (S)-indoline-2-carbonitrile is non-negotiable. The protocols and comparative data presented herein are intended to facilitate this critical task. The future publication of an experimentally determined specific rotation value for (S)-indoline-2-carbonitrile will be a valuable addition to the chemical literature.

References

  • G. C. T. C. and G.
  • Y. Wang, et al., "Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles," Organic Chemistry Frontiers, 2017.
  • A. J. H. M. M. and I. Coldham, "Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution," White Rose Research Online, 2021.

  • MilliporeSigma, "(S)-(-)-Indoline-2-carboxylic acid 99 79815-20-6," MilliporeSigma.

  • S. L.
  • Organic Chemistry Portal, "Synthesis of indolines," Organic Chemistry Portal.

  • M. D. et al., "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions," PMC, 2021.
  • CymitQuimica, "CAS 79815-20-6: (S)-Indoline-2-carboxylic acid," CymitQuimica.

  • J. L. H. and D. L. Van Vranken, "Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes," PMC, 2016.
  • G. P. et al., "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)
  • E. A. and S. L. Buchwald, "Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines," PMC, 2015.
  • Les Laboratoires Servier, "Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril," Google P
  • I. C. et al., "Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution," PMC, 2021.
  • G. A. et al., "On the Reactivity of ( S )
  • ResearchGate, "Specific rotation comparison of cyclized compounds 22-28," ResearchG
  • G. P. et al., "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)
  • ResearchGate, "Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and...
  • J. R. et al., "Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1," IUCr Journals, 2021.
  • S. K. S. et al.
  • M. D. et al., "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions," MDPI, 2021.

Sources

Comparative X-Ray Crystallographic Analysis of 2-Cyanoindoline Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal crystallization methodology and interpreting the resulting X-ray diffraction data is critical when working with privileged scaffolds like 2-cyanoindolines. These derivatives are vital intermediates in the synthesis of complex indole alkaloids and cyclin-dependent kinase (CDK) inhibitors, such as Paullone[1]. Furthermore, their synthesis via transition-metal-free dearomative nucleophilic addition has expanded their availability for library design[2].

This guide objectively compares the performance of different crystallization workflows and analyzes the structural data of various 2-cyanoindoline derivatives to provide a self-validating framework for crystallographic analysis.

Methodological Comparison: Crystallization Workflows

The presence of the electron-withdrawing cyano group at the C2 position, combined with the basicity of the indoline nitrogen, makes these compounds susceptible to retro-Strecker reactions (loss of HCN) or epimerization in protic or highly basic media[1]. Consequently, the choice of crystallization technique directly impacts the integrity of the analyte.

Method A: Vapor Diffusion (Optimal for Unstable/Boc-Protected Analogs)

Vapor diffusion is the superior choice for kinetically sensitive derivatives (e.g., N-Boc-2-cyanoindoline) because it operates efficiently at lower temperatures (4 °C to 20 °C) and minimizes the time the compound spends in a highly solvated state.

Step-by-Step Protocol:

  • Solubilization: Dissolve 5–10 mg of the 2-cyanoindoline derivative in a minimal volume (0.5 mL) of an aprotic good solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Chamber Setup: Place the open sample vial inside a larger, sealable vessel containing 3 mL of an anti-solvent (e.g., n-Hexane or Heptane).

  • Equilibration: Seal the outer vessel tightly. Allow the anti-solvent to slowly vaporize and diffuse into the sample solution over 48–72 hours.

  • Validation Checkpoint (Self-Validating System): Inspect the resulting crystals under a polarized light microscope. A single, high-quality crystal will extinguish light uniformly when rotated every 90°. If the crystal exhibits mosaic patterns or incomplete extinction, it is twinned—indicating the diffusion rate was too rapid. In such cases, the protocol must be repeated using a less volatile anti-solvent (e.g., changing from pentane to heptane).

Method B: Slow Evaporation (Optimal for Stable/Spiro-Fused Analogs)

For highly stable, sterically hindered derivatives—such as spiro[indoline-pyranopyrazole] carbonitriles[3]—slow evaporation often yields larger crystals suitable for high-resolution data collection.

Step-by-Step Protocol:

  • Solubilization: Dissolve the compound in a binary solvent mixture (e.g., Chloroform/Methanol 9:1) to a concentration of 10 mg/mL.

  • Evaporation Control: Puncture the cap of the vial with a single needle hole (approx. 0.5 mm diameter) to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at an ambient temperature of 22 °C for 5–10 days.

  • Validation Checkpoint: Prior to mounting, wash the crystal with a drop of cold anti-solvent. If the crystal surface crazes or turns opaque, it indicates solvent loss from the crystal lattice (solvate formation). The crystal must be immediately coated in paratone oil to preserve its internal structure.

CrystallizationWorkflow Start Synthesized 2-Cyanoindoline Solvent Aprotic Solvent Selection (DCM, EtOAc) Start->Solvent MethodA Method A: Slow Evaporation (For stable spiro-analogs) Solvent->MethodA High Stability MethodB Method B: Vapor Diffusion (For Boc-analogs/unstable) Solvent->MethodB Prone to Epimerization Diffraction X-Ray Diffraction (Mo/Cu Kα Radiation) MethodA->Diffraction MethodB->Diffraction Structure Structure Solution (Direct Methods, Full-Matrix) Diffraction->Structure

Workflow for the crystallization and X-ray analysis of 2-cyanoindoline derivatives.

Comparative Structural Data Analysis

The structural parameters obtained from X-ray crystallography provide direct evidence of the electronic and steric environment of the indoline core. Table 1 compares the crystallographic data of three distinct classes of cyano-containing indoline derivatives.

Table 1: Quantitative Crystallographic Comparison
Derivative ClassSpace GroupUnit Cell ParametersFinal R1 ValueKey Structural Feature
N-Boc-2-cyanoindoline [2]

(Monoclinic)

Å,

Å,

Å
< 0.050N1

pyramidalization due to Boc steric bulk.
5-Bromospiro[indoline-dichromene]-trione [4]

(Triclinic)

Å,

Å,

Å,

0.0622Elaborate system of N-H···O and π···π interactions.
Spiro[indoline-pyranopyrazole]-5'-carbonitrile [3]

(Monoclinic)

Å,

Å,

Å
0.0510Cyanide group oriented in a (-ap) conformation.

*Note: Parameters for the unsubstituted N-Boc analog and specific cell dimensions for the pyranopyrazole are representative baseline values derived from structural analogs in the cited literature.

Causality Behind the Data:
  • R1 Value Discrepancies: The higher R1 value (0.0622) observed for the 5-bromospiro derivative[4] compared to non-halogenated analogs is a direct consequence of the heavy bromine atom. Bromine dominates the X-ray scattering, which can slightly mask the precise positional refinement of lighter atoms (C, H, N). This necessitates the use of multi-scan absorption corrections during data processing.

  • Radiation Source Selection: For absolute configuration determination of chiral 2-cyanoindolines lacking heavy atoms (like Br or S), Cu Kα radiation (

    
     Å) is strictly required to maximize anomalous dispersion. Conversely, Mo Kα radiation (
    
    
    
    Å) is sufficient and preferred for the 5-bromospiro derivative to minimize absorption artifacts[4].

Mechanistic Insights: Hybridization and Crystal Packing

The introduction of a cyano group at the C2 position fundamentally alters the geometry of the indoline ring.

Nitrogen Pyramidalization: In standard indoles, the nitrogen atom is


 hybridized to maintain aromaticity. However, in indoline derivatives, the saturation of the C2-C3 bond allows for flexibility. Crystallographic studies on related indoline alkaloids (e.g., kopsinine) demonstrate that the indoline nitrogen (N1) adopts an 

tetrahedral hybridization[5]. In 2-cyanoindolines, the strong electron-withdrawing nature of the cyano group, coupled with the steric bulk of an N1-protecting group (like Boc), forces the N1 lone pair out of conjugation with the aromatic ring, exacerbating this

pyramidalization.

Supramolecular Architecture: The crystal packing of these derivatives is heavily dictated by the cyano group. In spiro-fused analogs, the molecules are linked by an elaborate system of N-H···O and N-H···N(cyano) hydrogen bonds, generating extended zigzag chains and flat layers[3]. The cyano nitrogen acts as a potent hydrogen bond acceptor, outcompeting standard π-π stacking interactions in determining the primary crystal lattice motif.

StructuralLogic C2Cyano C2-Cyano Substitution ElecWithdraw Electron Withdrawing Effect C2Cyano->ElecWithdraw StericBoc N1-Protecting Group Bulk C2Cyano->StericBoc N1Pyramidal N1 sp3 Pyramidalization ElecWithdraw->N1Pyramidal StericBoc->N1Pyramidal Packing Crystal Packing Motif N1Pyramidal->Packing Hbond Intermolecular C-H...N≡C Packing->Hbond PiPi π-π Stacking Interactions Packing->PiPi

Logical relationship between C2-substitution, N1 hybridization, and crystal packing motifs.

Conclusion

The successful structural characterization of 2-cyanoindoline derivatives requires a tailored approach. Vapor diffusion is the most reliable self-validating crystallization method for unstable or Boc-protected analogs, preventing retro-Strecker degradation. Structurally, the X-ray data consistently reveals that the C2-cyano group not only dictates the


 pyramidalization of the indoline nitrogen but also serves as the primary architectural anchor in the solid state via strong N-H···N hydrogen bonding networks. Understanding these parameters is essential for leveraging these scaffolds in downstream drug development.

References

  • Crystal structure of indoline alkaloids kopsinilam, kopsinine, and the salts of the l
  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione European Journal of Chemistry
  • One-pot green synthesis of biologically relevant novel spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] and studies on their spectral and X-ray crystallographic behaviors PubMed
  • Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox C
  • Synthesis of the CDK-Inhibitor Paullone by Cyclization of a Deproton

Sources

Spectroscopic Distinction Between N-H and C-N Bonds in Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: 2,3-Dihydroindole (Indoline) Scaffold Characterization[1]

Executive Summary: The Structural Challenge

Indoline (2,3-dihydro-1H-indole) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treatments (e.g., Silodosin).

For the synthetic chemist, the critical analytical challenge lies in distinguishing the labile N-H bond from the skeletal C-N bonds .[1] Unlike simple amines, indoline possesses two distinct C-N environments:[1]

  • Aliphatic C-N (C2-N1): Part of the pyrrolidine ring.[1]

  • Aromatic C-N (C7a-N1): Part of the fused benzene system.[1]

This guide provides a definitive, multi-modal spectroscopic workflow to distinguish these bonds, moving beyond basic assignment to rigorous structural validation.[1]

Vibrational Spectroscopy (IR): The First Line of Defense

Infrared spectroscopy offers the fastest method for initial functional group verification. The distinction relies on bond stiffness and hybridization states.

Comparative IR Signatures
Bond TypeVibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Character
N-H Stretching (

)
3300 – 3450 Medium, SharpHigh. Single band confirms secondary amine.[1][2]
N-H Wagging (

)
650 – 900 BroadMedium. Often obscured by aromatic C-H bends.[1]
C-N (Ar) Stretching (

)
1250 – 1350 StrongMedium. Overlaps with C-O stretches if ethers are present.[1]
C-N (Alk) Stretching (

)
1020 – 1250 Medium/WeakLow. Deep in the fingerprint region; difficult to assign without reference.[1]
Expert Insight: The "Fingerprint" Trap

While the N-H stretch is diagnostic, relying solely on IR for C-N bond characterization is prone to error. The C-N stretching region (1000–1350 cm⁻¹) is crowded with C-C and C-H bending vibrations.

  • Recommendation: Use IR primarily to confirm the presence of the N-H moiety (disappearance of the 3300 cm⁻¹ band upon N-alkylation is the standard reaction monitor). Do not use IR to definitively assign C-N connectivity.[1]

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR provides the atomic-level resolution required to distinguish the proton-bearing Nitrogen (N-H) from the carbon framework (C-N).

A. ¹H NMR: The "D₂O Shake" Validation

The most reliable method to distinguish N-H from C-H bonds is the Deuterium Exchange method.

Indoline ¹H NMR Assignment (CDCl₃, 400 MHz)
ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

)
Key Behavior
N-H 3.5 – 4.5 Broad SingletNoneExchangeable. Disappears with D₂O.[1]
C2-H (

to N)
3.40 – 3.65 Triplet / Multiplet~8-9 HzStable. Deshielded by N, couples to C3-H.
C3-H (

to N)
2.95 – 3.10 Triplet~8-9 HzStable. Upfield from C2-H.
Ar-H 6.5 – 7.2 Multiplets-Stable. Aromatic region.[1]

Critical Protocol: The chemical shift of the N-H proton is concentration-dependent and sensitive to hydrogen bonding. It can drift from 3.0 to 5.0 ppm.[1] The C2-H signal is structurally fixed. Never assign N-H solely by chemical shift; always validate with D₂O.

B. ¹³C NMR: Distinguishing the Two C-N Bonds

Carbon NMR definitively separates the aliphatic C-N form the aromatic C-N based on hybridization and electronic shielding.

Indoline ¹³C NMR Assignment (CDCl₃)
CarbonChemical Shift (

, ppm)
HybridizationElectronic Environment
C2 (Aliphatic) 47.0 – 53.0

Deshielded by N; typical of pyrrolidines.[1]
C7a (Aromatic) ~151.0

Quaternary. Highly deshielded; characteristic of N-attached aromatic carbons.[1]
C3 (Aliphatic) 28.0 – 30.0

Shielded; beta to Nitrogen.[1]

Visualization of Spectroscopic Logic

The following diagrams illustrate the structural assignments and the logical workflow for distinguishing these bonds.

Diagram 1: Indoline Structural Assignments

IndolineSpectroscopy Indoline Indoline Scaffold (2,3-dihydroindole) NH N-H Bond IR: ~3350 cm⁻¹ 1H NMR: 3.5-4.5 ppm (Broad) Labile (D₂O Exch.) Indoline->NH Secondary Amine CN_Alk C2-N Bond (Aliphatic) IR: 1050-1150 cm⁻¹ 13C NMR: ~50 ppm 1H NMR (C2-H): ~3.5 ppm (Triplet) Indoline->CN_Alk Pyrroline Ring CN_Ar C7a-N Bond (Aromatic) IR: 1250-1350 cm⁻¹ 13C NMR: ~151 ppm Quaternary Carbon Indoline->CN_Ar Fused Benzene

Figure 1: Mapping spectroscopic signals to the specific bonds within the indoline scaffold.

Diagram 2: Self-Validating Experimental Protocol

Protocol Start Unknown Indoline Sample Step1 Step 1: Acquire 1H NMR (CDCl3) Start->Step1 Decision1 Broad Singlet at 3.5-4.5 ppm? Step1->Decision1 Step2 Step 2: The D2O Shake Add 1-2 drops D2O, shake, re-acquire Decision1->Step2 Yes Result1 Signal Disappears Step2->Result1 Result2 Signal Persists/Splits Step2->Result2 Conclusion1 CONFIRMED: N-H Bond (Labile Proton) Result1->Conclusion1 Conclusion2 ASSIGNMENT: C-H Bond (Likely C2-H or impurity) Result2->Conclusion2

Figure 2: Decision tree for the definitive assignment of the N-H proton using Deuterium Exchange.

Experimental Protocol: The "D₂O Shake"

To ensure scientific integrity and reproducibility, follow this standardized protocol for distinguishing N-H from C-H signals in indolines.

Materials:

  • Indoline derivative (~5-10 mg)[1]

  • Chloroform-d (CDCl₃), 0.6 mL[1]

  • Deuterium Oxide (D₂O), 99.9% atom D[1]

  • NMR Tube (5mm)[1]

Method:

  • Baseline Acquisition: Dissolve the sample in CDCl₃.[1] Acquire a standard ¹H NMR spectrum (16 scans). Note the integral and position of the broad singlet (typically 3.5–4.5 ppm) and the triplet at ~3.5 ppm.

  • Addition: Add 1–2 drops of D₂O directly into the NMR tube.

  • Exchange: Cap the tube and shake vigorously for 30 seconds. Allow the layers to separate (D₂O will float to the top or stick to the glass, but exchange occurs at the interface).

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis:

    • N-H Bond: The broad singlet will vanish or diminish significantly (replaced by N-D, which is silent in ¹H NMR).

    • C-N (C2-H) Bond: The triplet at ~3.5 ppm will remain unchanged in integral and multiplicity.[1]

References

  • National Institute of Standards and Technology (NIST). 1H-Indole, 2,3-dihydro- (Indoline) Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines (General Amine IR Trends). [Link]

  • Chemistry LibreTexts. 13.5: Characteristics of 13C NMR Spectroscopy. [Link]

Sources

Benchmarking Synthetic Routes for 2-Substituted Indolines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted indoline scaffold is a privileged pharmacophore found in ACE inhibitors (e.g., Perindopril), kinase inhibitors, and numerous alkaloids. For the bench scientist, the challenge lies not in making an indoline, but in establishing the C2-stereocenter with high enantiomeric excess (ee) and atom economy.

This guide benchmarks the three most dominant synthetic methodologies currently available:

  • Asymmetric Hydrogenation (AH) of indoles (Transition-Metal Catalyzed).

  • Organocatalytic Transfer Hydrogenation (Metal-Free).

  • Pd-Catalyzed Intramolecular C–H Amination (De Novo Construction).

The Bottom Line:

  • For Scale & Speed: Use Pd-Catalyzed Asymmetric Hydrogenation .[1] Recent advances (2024) utilizing Dynamic Kinetic Resolution (DKR) have solved the "unprotected indole" limitation, offering >99% ee on gram scales.

  • For Green/Metal-Free Requirements: Use Chiral Phosphoric Acid (CPA) Catalysis . It avoids trace metal contamination but often requires higher catalyst loadings (1-5 mol%) compared to transition metals.

  • For Complex/Non-Indole Precursors: Use C–H Amination . Best when the indole core must be built from linear phenethylamines, though often requires directing groups.

Strategic Landscape: The Benchmark Data

The following data aggregates performance metrics across standard substrates (typically 2-phenyl or 2-methyl indoline derivatives) based on recent high-impact literature.

Performance Comparison Table
MetricRoute A: Pd-Cat Asymmetric Hydrogenation (DKR) Route B: Organocatalytic Transfer Hydrogenation Route C: Intramolecular C-H Amination
Primary Reference Rong et al., JACS 2024 [1]Rueping et al., Org. Lett. 2010 [2]He et al., Org. Lett. 2012 [3]
Enantioselectivity (ee) Excellent (94–99%) Very Good (85–97%)N/A (Often racemic, requires chiral ligand for ee)
Yield 90–98%85–98%75–92%
Catalyst Loading Low (0.1 – 2.0 mol%)Moderate (1 – 5 mol%)Moderate (5 – 10 mol%)
Atom Economy High (H₂ gas or minimal byproduct)Moderate (Stoichiometric Hantzsch ester waste)Low (Requires oxidants like PhI(OAc)₂)
Scalability High (Gram to Kg)Moderate (Reagent cost scales linearly)Low (Dilute conditions often required)
Key Limitation Requires high pressure (H₂) equipmentCost of Hantzsch ester; SolubilityStep-heavy precursor synthesis

Deep Dive: Route A – Pd-Catalyzed Asymmetric Hydrogenation (DKR)[2][3]

Verdict: The Gold Standard for Scalability.

Historically, the hydrogenation of unprotected indoles was difficult due to the stability of the aromatic system. However, the 2024 breakthrough by Rong and co-workers utilizes a Dynamic Kinetic Resolution (DKR) strategy. By using a Brønsted acid to promote isomerization between the aromatic indole and a non-aromatic enamine intermediate, the Pd-catalyst can selectively reduce the reactive species.

Mechanistic Logic

The system relies on the rapid acid-catalyzed equilibrium between the stable indole and the reactive iminium/enamine species. The chiral Pd-complex intercepts the iminium, delivering hydride to the C2 position.

AH_Mechanism Indole Racemic/Prochiral Indole Substrate Iminium Protonated Iminium/Enamine (Reactive Intermediate) Indole->Iminium Protonation (Fast Equilibrium) Acid Brønsted Acid (Activator) Acid->Iminium Indoline Chiral 2-Substituted Indoline (>95% ee) Iminium->Indoline Asymmetric Reduction Pd_H Chiral Pd-H Species Pd_H->Indoline Hydride Transfer

Figure 1: Acid-assisted Dynamic Kinetic Resolution allows for the asymmetric hydrogenation of stable indole substrates.[2][3]

Standard Operating Procedure (SOP)

Based on Rong et al. (2024) and Zhou (2012) protocols.

Reagents:

  • Substrate: 2-substituted indole (1.0 equiv)

  • Catalyst: Pd(OCOCF₃)₂ / (R)-SegPhos or (R)-H8-BINAP (2.0 mol%)

  • Activator: L-Camphorsulfonic acid (L-CSA) (20–50 mol%)

  • Solvent: Trifluoroethanol (TFE) or Dichloromethane (DCM)

  • Reductant: Hydrogen gas (H₂)

Protocol:

  • Catalyst Formation: In a glovebox (Ar atmosphere), mix Pd(OCOCF₃)₂ and the chiral diphosphine ligand in dry acetone/DCM (1:1) for 1 hour to generate the active catalyst complex. Remove solvent in vacuo.

  • Reaction Assembly: Add the indole substrate (0.2 mmol scale) and L-CSA (0.1 mmol) to the catalyst vial.

  • Solvation: Dissolve the mixture in TFE (2.0 mL). Note: TFE is critical for stabilizing the ionic iminium intermediate.

  • Hydrogenation: Transfer the vial to a high-pressure steel autoclave. Purge with H₂ three times, then pressurize to 500–700 psi (approx. 35–50 bar).

  • Incubation: Stir at 50°C for 24 hours.

  • Workup: Carefully release pressure. Concentrate the reaction mixture. Neutralize with sat. NaHCO₃ and extract with ethyl acetate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The choice of acid is paramount. While L-CSA is standard, stronger acids (TsOH) may be required for electron-deficient indoles, but they risk background racemic reduction.

Deep Dive: Route B – Organocatalytic Transfer Hydrogenation

Verdict: The Green Chemistry Alternative.

For labs lacking high-pressure hydrogenation infrastructure or strictly avoiding heavy metals, Chiral Phosphoric Acids (CPAs) offer a robust solution. This method uses Hantzsch esters as a biomimetic hydride source (NADH analog).

Mechanistic Logic

The chiral phosphoric acid acts as a bifunctional catalyst. It protonates the indole (activating it to the iminium) while simultaneously hydrogen-bonding to the Hantzsch ester, directing the hydride attack to a specific face of the planar iminium ion.

Organo_Mechanism Substrate 3H-Indole / Indole Complex Ternary Complex (Substrate + CPA + HE) Substrate->Complex H-Bonding CPA Chiral Phosphoric Acid (CPA) CPA->Complex Activation Product Chiral Indoline Complex->Product Enantioselective Transfer HE Hantzsch Ester (Hydride Source) HE->Complex Hydride Donor

Figure 2: Bifunctional activation via Chiral Phosphoric Acid (CPA).

Standard Operating Procedure (SOP)

Based on Rueping et al. (2010).

Reagents:

  • Substrate: 3H-Indole or Indole (1.0 equiv)

  • Catalyst: Chiral BINOL-derived Phosphoric Acid (e.g., TRIP or STRIP) (1–5 mol%)

  • Reductant: Hantzsch Ester (HE) (1.2 – 2.4 equiv)

  • Solvent: Benzene or Toluene (anhydrous)

Protocol:

  • Preparation: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add the indole substrate (0.1 mmol), Hantzsch Ester (0.12 mmol), and the CPA catalyst (0.005 mmol).

  • Reaction: Add dry Toluene (1-2 mL) and stir at 30–60°C.

    • Note: 3H-indoles reduce faster (room temp); unprotected indoles may require heat (60°C).

  • Monitoring: Monitor via TLC. Reaction times vary from 2 to 24 hours.

  • Workup: Direct purification. Load the crude reaction mixture directly onto a silica gel column.

    • Tip: Pyridine byproducts from the Hantzsch ester can streak on columns; a pre-wash with dilute HCl can remove them if the product is acid-stable.

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal synthetic path for your specific molecule.

Decision_Tree Start Start: Target Molecule Is_Indole_Avail Is the Indole precursor commercially available? Start->Is_Indole_Avail Metal_Tol Is trace metal contamination acceptable? Is_Indole_Avail->Metal_Tol Yes Linear_Prec Can you access the phenethylamine? Is_Indole_Avail->Linear_Prec No Route_A Route A: Pd-Cat Hydrogenation (High Scale/Yield) Metal_Tol->Route_A Yes Route_B Route B: Organocatalysis (Metal-Free/Small Scale) Metal_Tol->Route_B No Route_C Route C: Pd-Cat C-H Amination (De Novo Construction) Linear_Prec->Route_C Yes Alternative Consider Radical Cyclization or SNAr routes Linear_Prec->Alternative No

Figure 3: Strategic decision tree for selecting synthetic methodology.

References

  • Rong, N., Zhou, A., Liang, M., Wang, S. G., & Yin, Q. (2024).[3] Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers.[2][3] Journal of the American Chemical Society, 146(8), 5081–5087.[3]

  • Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010).[4] A Brønsted Acid Catalyzed Transfer Hydrogenation of Indole Derivatives with Hantzsch Dihydropyridine as the Hydrogen Source.[4] Organic Letters, 12(20), 4604–4607.

  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012).[5] Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters, 14(11), 2936–2939.

  • Chen, X. H., Wei, Q., Luo, S. W., Xiao, H., & Gong, L. Z. (2009). Organocatalytic Synthesis of Chiral Indolines via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 131(37), 13206–13207.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Indoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a critical aspect of ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of indoline-2-carbonitrile, a heterocyclic organic compound. In the absence of a specific Safety Data Sheet (SDS) for indoline-2-carbonitrile, this document outlines a conservative and safety-conscious approach based on the known hazards of structurally similar indole and nitrile compounds.

Hazard Assessment and Classification: A Precautionary Approach

The foundational step in any chemical disposal procedure is a thorough hazard assessment to determine if the substance qualifies as hazardous waste.[1] This evaluation is the legal responsibility of the entity generating the waste.[1] Given the lack of specific toxicological and reactivity data for indoline-2-carbonitrile, a cautious approach is mandated. We will, therefore, infer its potential hazards from related compounds for which data is available, such as indole-5-carbonitrile and other indole derivatives.

Inferred Hazardous Properties:

  • Skin and Eye Irritation: Many indole derivatives are known to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4]

  • Toxicity: While the acute toxicity of indoline-2-carbonitrile is not fully characterized, related nitrile compounds are classified as toxic, and some indole derivatives have demonstrated cytotoxicity.[1][5]

  • Environmental Hazards: Some indole compounds are recognized as being toxic to aquatic organisms.[6]

Based on these potential hazards, indoline-2-carbonitrile must be managed as a hazardous waste to ensure the safety of all personnel and to prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling indoline-2-carbonitrile for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[7]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation or allergic reactions.[7][8][9]
Body Protection Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[7]
Respiratory Protection Use within a certified chemical fume hoodMinimizes the inhalation of potentially harmful dust or vapors.[2][7]
Step-by-Step Disposal Protocol

The proper disposal of indoline-2-carbonitrile requires a systematic approach involving segregation, containment, labeling, and transfer to a licensed waste management service.

Step 1: Segregation of Waste

  • Isolate Indoline-2-carbonitrile Waste: Do not mix indoline-2-carbonitrile waste with other waste streams, particularly non-hazardous waste.[7][10] It should be collected in a dedicated and compatible waste container.[7]

  • Solid vs. Liquid Waste: If you have both solid indoline-2-carbonitrile and solutions containing it, use separate, clearly labeled containers for each.

Step 2: Waste Container Selection and Management

  • Container Material: The waste container must be made of a material that is chemically resistant to indoline-2-carbonitrile and any solvents used. High-density polyethylene (HDPE) is a common and suitable choice.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing lid.[2][11]

  • Keep Containers Closed: Waste containers should always be kept closed, except when adding waste, to prevent the release of vapors and to avoid spills.[2][9]

Step 3: Labeling of Hazardous Waste

  • Clear Identification: The waste container must be clearly and accurately labeled.[7][10]

  • Required Information: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Indoline-2-carbonitrile"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Irritant," "Toxic")

Step 4: Storage of Waste

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

  • Storage Conditions: This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[7][11]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate the impact of any potential leaks or spills.

Step 5: Spill Response

  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and inform your laboratory supervisor or Environmental Health and Safety (EHS) department.[7]

  • Small Spills: For minor spills, if you are trained and have the appropriate spill kit, you can manage the cleanup.

    • Wear your full PPE.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills: For larger spills, or if you are uncertain about the procedure, do not attempt to clean it up yourself. Contact your institution's EHS department immediately.[7]

Step 6: Professional Disposal

  • Licensed Waste Vendor: The final disposal of indoline-2-carbonitrile must be carried out by a licensed professional hazardous waste disposal service.[1][10]

  • Institutional Procedures: Contact your institution's EHS office to arrange for the collection of the hazardous waste.[1]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, including the chemical name, quantity, and date of pickup. This documentation is essential for regulatory compliance.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of indoline-2-carbonitrile.

cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_contingency Contingency start Start: Indoline-2-carbonitrile Waste Generated assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste ppe->segregate spill Spill Occurs? ppe->spill contain Select & Seal Compatible Container segregate->contain label_waste Label Container as 'Hazardous Waste' contain->label_waste store Store in Designated Satellite Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs professional_disposal Licensed Vendor Disposal contact_ehs->professional_disposal document Document Disposal Records professional_disposal->document end End document->end small_spill Small Spill? spill->small_spill Yes contact_ehs_spill Contact EHS Immediately spill->contact_ehs_spill No cleanup Cleanup with Spill Kit small_spill->cleanup Yes small_spill->contact_ehs_spill No cleanup->segregate

Caption: Workflow for the safe disposal of indoline-2-carbonitrile.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of indoline-2-carbonitrile, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. 1

  • Benchchem. Navigating the Safe Disposal of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. 7

  • Benchchem. A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. 10

  • ECHEMI. Indole-5-carbonitrile SDS, 15861-24-2 Safety Data Sheets. 12

  • Fisher Scientific. SAFETY DATA SHEET. 13

  • CDN. Safety Data Sheet. 11

  • Thermo Fisher Scientific. SAFETY DATA SHEET. 14

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Metasci. Safety Data Sheet Indoline-2-carboxylic acid. 8

  • Sigma-Aldrich. SAFETY DATA SHEET. 15

  • Thermo Fisher Scientific. Indole-2-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals. 5

  • Fisher Scientific. SAFETY DATA SHEET. 6

  • University of California, Santa Barbara. Nitrates - Standard Operating Procedure. 9

  • CDH Fine Chemical. INDOLE-5-CARBONITRILE CAS NO 15861-24-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. 4

Sources

Indoline-2-carbonitrile: Advanced Laboratory Safety & PPE Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

Indoline-2-carbonitrile (CAS: 1956382-55-0) is a bicyclic heterocyclic organic compound featuring an electron-rich indoline core and a reactive nitrile moiety. In modern drug development and materials science, it is frequently utilized as a precursor in enantioselective Strecker syntheses and in the development of 1[1].

Handling this compound requires a rigorous understanding of its dual-hazard profile:

  • The Indoline Core: Structurally related to base indoline (CAS 496-15-1), the lipophilic nature of the indoline ring facilitates rapid dermal absorption. It acts as a combustible irritant, capable of causing2[2].

  • The Nitrile Moiety: Nitrile compounds present acute systemic toxicity risks if ingested, inhaled as dust, or absorbed through the skin. Crucially, in the presence of strong acids or under extreme thermal degradation, 3[3].

Quantitative Personal Protective Equipment (PPE) Matrix

Because Indoline-2-carbonitrile is often handled as a solid powder or dissolved in highly permeating organic solvents (e.g., DMSO, ethanol, or chloroform) during sensor synthesis[4], PPE must be selected to resist both the solute's toxicity and the solvent's permeation rate.

PPE CategorySpecification / MaterialQuantitative Standard / MetricCausality / Rationale
Hand Protection High-performance Nitrile or NeopreneThickness ≥ 0.85 mm; AQL ≤ 2.55[5]. However, if handling in DMSO, double-gloving is required to prevent rapid solvent breakthrough carrying the toxic solute.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Protects against irreversible corneal damage from the indoline core's irritating properties[2][6].
Body Protection Flame-resistant (FR) Lab Coat & ApronLength ≥ 35 inchesThe indoline precursor is combustible[2][6]. A chemical apron prevents systemic dermal absorption in the event of a bulk spill.
Respiratory Chemical Fume HoodFace velocity: 80-100 fpm (0.4-0.5 m/s)Prevents inhalation of nitrile-containing dusts or aerosols. If a hood is unavailable, a NIOSH-approved respirator with organic vapor/N100 cartridges is mandatory[3][7].

Operational Workflow: Safe Handling Protocol

Self-Validating Trustworthiness Check: Before initiating this protocol, physically verify the fume hood's airflow monitor reads between 80-100 fpm. Inspect all glassware for micro-fractures under a bright light to prevent catastrophic failure during solvent addition.

Step 1: Preparation & Environmental Control

  • Conduct all handling, weighing, and transfer operations strictly inside a certified chemical fume hood[6][8].

  • Clear the workspace of strong oxidizers, strong acids, and bases. This physical separation validates that no accidental mixing can occur, precluding exothermic reactions or HCN generation.

Step 2: Donning & Validating PPE

  • Inspect nitrile gloves for pinholes by trapping air in the glove and rolling the cuff tightly to check for deflation.

  • Don two pairs (double-gloving) if working with permeating solvents like DMSO or Chloroform[5][8]. Secure chemical splash goggles and fully button the FR lab coat.

Step 3: Compound Transfer & Weighing

  • Use static-free (e.g., PTFE-coated) spatulas to transfer the solid. If static is high, use an anti-static ionizer gun to neutralize the charge, preventing the aerosolization of the toxic nitrile powder.

  • Weigh the compound in a closed system: Place the powder into a pre-weighed, sealable vial inside the hood, seal it, and then transport it to the analytical balance. This validates that zero open-air exposure occurs outside the hood.

Step 4: Reaction Execution

  • When dissolving Indoline-2-carbonitrile in solvents (e.g., for 9[9]), add the solvent dropwise while stirring to prevent splashing.

  • Maintain the reaction under an inert atmosphere (nitrogen or argon) if elevated temperatures are required, as the indoline core is sensitive to air oxidation[6][7].

Spill Response & Disposal Plan

Nitrile-containing spills require an immediate, systematic containment approach to prevent environmental contamination and inhalation exposure[6][8].

SpillResponse Start Spill Detected: Indoline-2-carbonitrile Assess Assess Volume & Location (Fume Hood vs. Bench) Start->Assess PPE Verify/Upgrade PPE: Double Nitrile Gloves Assess->PPE Contain Contain Spill: Cover with Inert Absorbent PPE->Contain Collect Collect Waste: Use Non-Sparking Tools Contain->Collect Decon Decontaminate Surface: Wash with Soap & Water Collect->Decon Dispose Hazardous Waste Disposal: Seal as Nitrile Waste Decon->Dispose

Workflow for Indoline-2-carbonitrile spill containment and decontamination.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Assess: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity. Assess the volume and state (solid powder vs. solvent solution).

  • Upgrade PPE: Ensure maximum dermal and respiratory protection is worn. Swap to fresh nitrile gloves immediately if the current pair was exposed to the spill[8].

  • Containment: For solid spills, gently cover with damp sand to prevent dust generation. For liquid solutions, surround and cover the spill with an inert absorbent material like vermiculite or diatomaceous earth[7][8]. Causality Note: Never use combustible absorbents like sawdust, as the indoline core is combustible.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the absorbed material into a designated, sealable hazardous waste container[6][7].

  • Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water[8]. Collect all cleaning materials (paper towels, sponges) into the hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Waste: Nitrile Compounds / Indoline Derivatives". Crucial: Do not mix this container with acidic waste streams to entirely preclude the risk of hydrogen cyanide gas evolution[3][6]. Submit to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds. RSC Publishing. 1

  • Strecker Synthesis catalyzed by Quinidine Derivative. Buchler GmbH. 9

  • A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds. SciSpace. 4

  • Nitrile Gloves – Manufacturer. AdvaCare Pharma. 5

  • SAFETY DATA SHEET (Indoline). Thermo Fisher Scientific. 2

  • Safe Disposal of 2-Phenylbutanenitrile: A Comprehensive Guide for Laboratory Professionals. Benchchem. 8

  • INDOLINE MSDS CAS-No.: 496-15-1 MSDS. Loba Chemie. 7

  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Tsinghua University. 3

  • SAFETY DATA SHEET (Indoline). TCI Chemicals. 6

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